Product packaging for 4-Bromoquinolin-6-ol(Cat. No.:CAS No. 876491-87-1)

4-Bromoquinolin-6-ol

Cat. No.: B3030181
CAS No.: 876491-87-1
M. Wt: 224.05
InChI Key: QEWVVXINHILXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromoquinolin-6-ol is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO B3030181 4-Bromoquinolin-6-ol CAS No. 876491-87-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromoquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-4-11-9-2-1-6(12)5-7(8)9/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWVVXINHILXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659414
Record name 4-Bromoquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876491-87-1
Record name 4-Bromoquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromoquinolin-6-ol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-bromoquinolin-6-ol, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, reactivity, and potential biological applications, grounding our discussion in established scientific principles and field-proven insights.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals and biologically active compounds. The electronic properties and rigid, planar structure of the quinoline core allow for diverse interactions with biological macromolecules. The introduction of substituents, such as a bromine atom and a hydroxyl group in this compound, provides a powerful handle to modulate the molecule's steric and electronic characteristics, thereby fine-tuning its pharmacological profile. This strategic functionalization can enhance binding affinity to biological targets, improve pharmacokinetic properties, and unlock novel therapeutic activities.

Chemical Identity and Structure of this compound

This compound is a substituted quinoline with the molecular formula C₉H₆BrNO.[1] Its structure is characterized by a quinoline core with a bromine atom at the 4-position and a hydroxyl group at the 6-position.

Structural Representation

The chemical structure of this compound can be visualized as follows:

Caption: Chemical structure of this compound.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound[1]
CAS Number 876491-87-1[1]
Molecular Formula C₉H₆BrNO[1]
Molecular Weight 224.05 g/mol [1]
InChI InChI=1S/C9H6BrNO/c10-8-3-4-11-9-2-1-6(12)5-7(8)9/h1-5,12H[1]
InChIKey QEWVVXINHILXNR-UHFFFAOYSA-N[1]
SMILES C1=CC2=NC=CC(=C2C=C1O)Br[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

PropertyValueSource
Molecular Weight 224.05 g/mol PubChem[1]
XLogP3 2.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 0PubChem[1]
Exact Mass 222.96328 DaPubChem[1]
Monoisotopic Mass 222.96328 DaPubChem[1]
Topological Polar Surface Area 33.1 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]

Synthesis and Purification

Proposed Synthetic Workflow

A logical approach to the synthesis of this compound would be a multi-step process starting from a commercially available substituted aniline.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediates & Product 4-Bromoaniline 4-Bromoaniline Malonic Acid Derivative Malonic Acid Derivative Condensation Condensation Malonic Acid Derivative->Condensation Substituted Acrylate Substituted Acrylate Condensation->Substituted Acrylate Cyclization Cyclization 6-Bromoquinolin-4-ol 6-Bromoquinolin-4-ol Cyclization->6-Bromoquinolin-4-ol Bromination Bromination 4,6-Dibromoquinoline 4,6-Dibromoquinoline Bromination->4,6-Dibromoquinoline Hydrolysis Hydrolysis This compound This compound Hydrolysis->this compound Substituted Acrylate->Cyclization 6-Bromoquinolin-4-ol->Bromination 4,6-Dibromoquinoline->Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the synthesis of structurally related compounds and represents a viable, though unvalidated, method for obtaining this compound.

Step 1: Synthesis of 6-Bromoquinolin-4-ol

This intermediate can be synthesized from 4-bromoaniline and a malonic acid derivative through a Gould-Jacobs reaction. The resulting product is then cyclized at high temperature.[2][3]

  • Combine 4-bromoaniline with diethyl (ethoxymethylene)malonate and heat the mixture.

  • The resulting intermediate is then cyclized in a high-boiling solvent such as diphenyl ether at elevated temperatures (e.g., 250 °C).[2]

  • Upon cooling, the product, 6-bromoquinolin-4-ol, precipitates and can be collected by filtration.[4]

Step 2: Bromination of 6-Bromoquinolin-4-ol

The hydroxyl group at the 4-position can be converted to a bromine atom using a suitable brominating agent.

  • Treat 6-bromoquinolin-4-ol with a brominating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).

  • The reaction is typically carried out in a high-boiling solvent or neat with the brominating agent at reflux.

  • After the reaction is complete, the mixture is carefully quenched with ice water and neutralized to precipitate the 4,6-dibromoquinoline.

Step 3: Selective Hydrolysis of 4,6-Dibromoquinoline

The final step involves the selective nucleophilic substitution of the bromine atom at the 6-position with a hydroxyl group. This is challenging due to the reactivity of the 4-position. A more controlled approach might be necessary, potentially involving protection-deprotection steps or the use of a milder nucleophile. A more direct, albeit potentially lower-yielding, approach is a direct hydrolysis under controlled conditions.

  • Dissolve 4,6-dibromoquinoline in a suitable solvent system, such as aqueous dioxane or a similar polar aprotic solvent mixture.

  • Add a base, such as sodium hydroxide or potassium hydroxide, and heat the reaction mixture. The temperature and reaction time must be carefully controlled to favor substitution at the 6-position.

  • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, neutralize the mixture with acid and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Spectroscopic Characterization (Expected)

The structure of this compound can be confirmed using a combination of spectroscopic techniques. While specific data for this compound is not available, the expected spectral characteristics can be inferred.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants would be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the nitrogen, bromine, and oxygen atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula C₉H₆BrNO by providing a highly accurate mass measurement.[5] The mass spectrum would also show a characteristic isotopic pattern for the bromine atom (approximately equal intensity for M and M+2 peaks).

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹) and C=C and C=N stretching vibrations of the aromatic quinoline ring (around 1500-1650 cm⁻¹).[5]

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of this compound is dictated by the presence of the bromine atom, the hydroxyl group, and the quinoline nitrogen.

  • The Bromine Atom: The bromine at the 4-position is a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[6][7] This allows for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, facilitating the synthesis of diverse libraries of compounds for biological screening.

  • The Hydroxyl Group: The hydroxyl group at the 6-position can be functionalized through etherification or esterification reactions. It also influences the electronic properties of the quinoline ring system.

  • The Quinoline Nitrogen: The nitrogen atom in the quinoline ring is basic and can be protonated or coordinated to metal centers.

Biological Significance and Applications

While specific biological activity data for this compound is limited, the quinoline scaffold is a well-established pharmacophore with a broad spectrum of biological activities.

Potential as an Anticancer Agent

Quinoline and quinolinone derivatives have been extensively investigated as anticancer agents.[8][9][10] Their mechanisms of action are diverse and can include the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[4] The presence of a bromine atom at the 6-position has been associated with enhanced cytotoxic effects in some heterocyclic systems.[8][9]

PI3K_Pathway_Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound Derivative This compound Derivative This compound Derivative->PI3K This compound Derivative->Akt This compound Derivative->mTOR

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Potential as an Antimicrobial Agent

Quinolone derivatives are renowned for their antibacterial properties, primarily by targeting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication.[8] The substitution pattern on the quinoline ring is crucial for determining the spectrum and potency of antimicrobial activity.

Safety and Handling

Specific safety data for this compound is not available. However, based on related bromoquinoline compounds, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[11][12][13][14] Avoid contact with skin and eyes, and prevent inhalation of dust.[11] In case of accidental exposure, follow standard first-aid procedures.[12][13][14]

Conclusion and Future Outlook

This compound is a promising building block for the development of novel therapeutic agents. Its versatile chemical structure, with two distinct functional groups, allows for extensive chemical modification and the generation of compound libraries for high-throughput screening. While further research is needed to fully elucidate its biological activities, the analysis of structurally similar compounds strongly suggests its potential as a scaffold for the discovery of new anticancer and antimicrobial drugs. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to initiate investigations into this intriguing molecule.

References

Spectroscopic Data of 4-Bromoquinolin-6-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Bromoquinolin-6-ol, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The protocols and interpretations herein are grounded in established spectroscopic principles and data from analogous quinoline derivatives, ensuring a high degree of scientific integrity.

Introduction: The Structural Significance of this compound

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that form the core of many synthetic pharmaceuticals and natural products.[1] The strategic placement of a bromine atom at the 4-position and a hydroxyl group at the 6-position significantly influences the molecule's electronic environment and, consequently, its spectroscopic signature. Understanding this signature is paramount for its unambiguous identification, purity assessment, and the elucidation of structure-activity relationships in novel drug discovery endeavors.[1]

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the quinoline core and established fragmentation patterns of bromo-aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework of a molecule.[1] The electron-withdrawing nature of the nitrogen atom and the substituents (bromine and hydroxyl) will cause characteristic shifts in the proton and carbon signals.[1][2]

¹H NMR (Proton NMR) Data (Predicted)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.5d~4.5
H-3~7.8d~4.5
H-5~7.9d~9.0
H-7~7.2dd~9.0, 2.5
H-8~7.5d~2.5
OH~9.5-10.5br s-

¹³C NMR (Carbon NMR) Data (Predicted)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~150
C-3~122
C-4~125
C-4a~148
C-5~124
C-6~155
C-7~118
C-8~130
C-8a~138
Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups within a molecule.[3] The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its hydroxyl, aromatic, and bromo functionalities.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchPhenolic Hydroxyl
3100-3000C-H stretchAromatic
1620-1580C=C and C=N stretchQuinoline Ring
1275-1200C-O stretchPhenolic Hydroxyl
850-750C-H out-of-plane bendAromatic
760-505C-Br stretchBromo substituent
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.[4] A key feature in the mass spectrum of this compound will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, which results in two molecular ion peaks (M⁺ and M+2) of similar intensity, separated by two mass units.[5][6]

Predicted Mass Spectrometry Fragmentation

m/z (mass-to-charge ratio)IonFragmentation Pathway
223/225[C₉H₆BrNO]⁺Molecular Ion (M⁺)
194/196[C₉H₅BrO]⁺Loss of HCN
144[C₉H₆NO]⁺Loss of Br radical
116[C₈H₆N]⁺Loss of CO from [M-Br]⁺

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy Protocol

This protocol is designed for a high-field NMR spectrometer (400 MHz or higher) to ensure optimal signal dispersion.[7]

Workflow for NMR Data Acquisition

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) weigh->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer setup Spectrometer Setup (Tune and Shim) transfer->setup acquire_1H Acquire ¹H Spectrum setup->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C ft Fourier Transform acquire_13C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing to Solvent Peak baseline->reference

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

    • Select a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆, which is often a good choice for phenols.

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube. For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • For ¹H NMR, use a standard one-pulse sequence. Typically, 8-16 scans are sufficient.[7]

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[7]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

    • Perform phase and baseline corrections to ensure accurate peak integration and chemical shift determination.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

IR Spectroscopy Protocol

This protocol outlines the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.

Workflow for FTIR Data Acquisition

FTIR_Workflow start Start background Acquire Background Spectrum (Clean ATR Crystal) start->background sample Place a small amount of solid sample on the ATR crystal background->sample acquire Acquire Sample Spectrum sample->acquire process Process Data (Baseline Correction, Peak Picking) acquire->process end End process->end

Caption: Step-by-step workflow for acquiring an FTIR spectrum using an ATR accessory.

Detailed Steps:

  • Background Spectrum: Ensure the ATR crystal is clean and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and identify the peak positions (wavenumbers) of the absorption bands.

Mass Spectrometry Protocol

This protocol describes the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Workflow for GC-MS Data Acquisition

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry dissolve_ms Dissolve a small amount of sample in a volatile solvent (e.g., Methanol) inject Inject the sample into the GC dissolve_ms->inject separate Separate components on the GC column inject->separate ionize Electron Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect

References

A Technical Guide to the Physicochemical Characterization of 4-Bromoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Framework for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Bromoquinolin-6-ol is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. However, a comprehensive public dataset of its experimentally determined physicochemical properties is notably scarce. This guide addresses this gap by providing a dual framework: it consolidates available in-silico predicted data for this compound and presents detailed, field-proven experimental protocols for its empirical characterization. By explaining the causality behind experimental choices and grounding methodologies in authoritative standards, this document serves as a blueprint for researchers aiming to thoroughly characterize this, or structurally similar, novel compounds. We will cover the determination of melting point, aqueous solubility, ionization constant (pKa), and lipophilicity (LogP), providing the necessary context for their critical role in drug discovery and development.[1][2][3][4][5]

Section 1: Molecular Profile and Predicted Properties

A foundational step in characterizing any molecule is to establish its basic identity and leverage computational tools to predict its behavior. These predictions, while not a substitute for experimental data, are invaluable for guiding experimental design.

1.1. Chemical Identity

The structure of this compound features a quinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. Key functional groups include a bromine atom at position 4 and a hydroxyl group at position 6. These substituents are critical determinants of the molecule's electronic properties, reactivity, and intermolecular interactions.

  • IUPAC Name: this compound[6]

  • CAS Number: 876491-87-1[6][7]

  • Molecular Formula: C₉H₆BrNO[6]

  • Molecular Weight: 224.05 g/mol [6]

  • Canonical SMILES: C1=CC2=NC=CC(=C2C=C1O)Br[6]

1.2. Predicted Physicochemical Properties

The following properties have been predicted using established computational algorithms, such as those employed by PubChem. These values provide a quantitative starting point for understanding the molecule's likely behavior in biological and chemical systems.

PropertyPredicted ValueSignificance in Drug DevelopmentSource
XLogP3 2.5Predicts membrane permeability and lipophilicity. A value between 1 and 3 is often considered favorable for oral drug absorption.[6]
Hydrogen Bond Donors 1Influences solubility and target binding. The phenolic -OH group acts as a donor.[6]
Hydrogen Bond Acceptors 2Influences solubility and target binding. The quinoline nitrogen and phenolic oxygen can act as acceptors.[6]
Topological Polar Surface Area (TPSA) 33.1 ŲCorrelates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.[6]

Section 2: Strategic Framework for Experimental Characterization

The physicochemical properties of a drug candidate are pivotal as they influence its absorption, distribution, metabolism, and excretion (ADME).[1][3][4][5] A systematic experimental approach is essential to validate and refine the predicted values. The following workflow outlines a logical progression for the empirical characterization of a novel compound like this compound.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Core ADME-Related Properties cluster_2 Phase 3: Advanced Profiling A Material Acquisition & Purity Assessment (LC-MS, NMR) B Thermal Stability & Melting Point (DSC Analysis) A->B Pure material required C Aqueous Solubility (Kinetic Assay) B->C Solid state known D Ionization Constant (pKa) (Potentiometric Titration) C->D Solubility informs method E Lipophilicity (LogP/LogD) (Shake-Flask Method) D->E pKa needed for LogD F Permeability (e.g., PAMPA) E->F Lipophilicity correlates G Chemical Stability (pH profile) F->G

Fig 1. Logical workflow for physicochemical characterization.

Section 3: Experimental Protocols for Core Property Determination

This section provides detailed, step-by-step methodologies for determining the most critical physicochemical properties. The protocols are based on industry-standard and regulatory-accepted guidelines.

Melting Point and Thermal Stability via Differential Scanning Calorimetry (DSC)

Expertise & Causality: The melting point (Tm) is a fundamental indicator of a compound's purity and the stability of its crystal lattice. Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus because it provides not only the Tm but also quantitative data on the enthalpy of fusion (ΔHfus) and can reveal other thermal events like polymorphism or decomposition.[8][9][10] A sharp melting peak with a high enthalpy suggests a stable, well-ordered crystalline solid.

Detailed Protocol:

  • Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using a certified indium standard (Tm = 156.6 °C).[11]

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as the reference.[8]

  • Experimental Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.[9]

  • Thermal Program:

    • Equilibrate the cell at a starting temperature, e.g., 25 °C.

    • Ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature well above the expected melting point (e.g., 300 °C).[10]

  • Data Analysis:

    • Plot the differential heat flow against temperature.

    • The melting point (Tm) is determined as the temperature at the apex of the endothermic melting peak.[12]

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.[11][12]

Aqueous Solubility (Kinetic Assay)

Expertise & Causality: Aqueous solubility is a master variable in drug discovery, as a compound must be in solution to be absorbed and exert a biological effect.[4][13] For early-stage discovery, a kinetic solubility assay is employed due to its high throughput and relevance to the conditions of many biological assays, where a compound is introduced from a DMSO stock solution.[13][14][15] This method measures the concentration of a compound that remains in solution after precipitation from a DMSO stock into an aqueous buffer, mimicking common in vitro screening protocols.[13][16]

G A Prepare 10 mM stock of this compound in DMSO B Dispense 2 µL of DMSO stock into wells of a 96-well plate A->B C Add 198 µL of aqueous buffer (e.g., PBS, pH 7.4) to each well B->C D Mix and incubate plate (e.g., 2 hours at 25°C) C->D E Separate soluble from insoluble material (Filtration or Centrifugation) D->E F Quantify concentration in filtrate/supernatant (LC-MS/MS or UV-Vis) E->F G Calculate Kinetic Solubility (µM) F->G

Fig 2. Workflow for a kinetic solubility assay.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.[14][17]

  • Assay Plate Preparation: In a 96-well microplate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the wells.[17]

  • Precipitation Induction: Add the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve the final desired compound concentration range, ensuring the final DMSO concentration is low (typically ≤1%).[16]

  • Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow precipitation to reach a pseudo-equilibrium.[15][17]

  • Separation: Use a filter plate (e.g., 0.45 µm) to separate the soluble fraction from the precipitated solid.[15][17]

  • Quantification: Analyze the concentration of the compound in the filtrate using a sensitive analytical method like LC-MS/MS or UV-Vis spectroscopy, comparing against a calibration curve prepared in a matching DMSO/buffer mixture.[15][16]

Ionization Constant (pKa) by Potentiometric Titration

Expertise & Causality: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. It profoundly affects solubility, permeability, and receptor binding.[3] this compound has two potential ionizable centers: the phenolic hydroxyl group (acidic) and the quinoline nitrogen (basic). Potentiometric titration is the gold-standard method for pKa determination due to its high precision.[18][19] The method involves monitoring pH changes as a titrant (acid or base) is added to a solution of the compound, with the pKa corresponding to the inflection point of the titration curve.[20][21]

Detailed Protocol:

  • Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[20][21]

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in water or a water/co-solvent mixture if solubility is low.[20] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[20][21] Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration.[20][21]

  • Titration for Basic pKa (Quinoline N):

    • Acidify the sample solution to ~pH 2 with 0.1 M HCl.

    • Titrate the solution by adding small, precise aliquots of 0.1 M NaOH. Record the pH after each addition.

  • Titration for Acidic pKa (Phenolic OH):

    • Continue the titration from the previous step up to ~pH 12.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa values are determined from the inflection points of the resulting sigmoid curves. This is often done by analyzing the first or second derivative of the curve.[19][21] Perform at least three replicate titrations to ensure reproducibility.[20]

Lipophilicity (LogP) by Shake-Flask Method

Expertise & Causality: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes a compound's preference for a lipid versus an aqueous environment. It is a key predictor of membrane permeability, metabolic stability, and promiscuity. The shake-flask method, as described in OECD Guideline 107, is the benchmark technique for LogP determination.[22][23] It involves directly measuring the equilibrium concentration of a compound in two immiscible phases: n-octanol (simulating a lipid membrane) and water.

Detailed Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

  • Compound Addition: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water phases in a suitable vessel (e.g., a separatory funnel). The volume ratio of the phases can be adjusted based on the expected LogP.

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to reach partitioning equilibrium (this can range from minutes to hours). Avoid vigorous shaking that can cause emulsions.

  • Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean break.[23]

  • Concentration Measurement: Accurately determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[24] The experiment should be performed in triplicate.[23]

Section 4: Context from Structural Analogues

Given the limited published data for this compound, examining structurally similar compounds can provide valuable context.

  • 6-Hydroxyquinoline (Parent Core): This compound is sparingly soluble in water and has two experimental pKa values of approximately 5.15 (for the quinoline nitrogen) and 8.90 (for the hydroxyl group).[25][26] Its LogP is around 1.8-1.9.[27][28]

  • Effect of Bromine: The addition of a bromine atom, as in this compound, is expected to increase the molecule's lipophilicity (increase LogP) and molecular weight, which can decrease aqueous solubility. The electron-withdrawing nature of bromine may also slightly decrease the basicity of the quinoline nitrogen (lower pKa) and increase the acidity of the phenolic hydroxyl (lower pKa). For instance, 6-Bromoquinolin-4-ol has a reported melting point of 283 °C, suggesting that bromo-hydroxyquinolines are high-melting solids.[29][30]

Conclusion

While direct experimental data for this compound remains sparse in the public domain, a robust characterization is achievable. By combining computational predictions with a systematic application of gold-standard experimental protocols, researchers can generate the high-quality physicochemical data essential for advancing drug discovery and development programs. This guide provides the strategic framework and detailed methodologies necessary to build a comprehensive profile of this molecule, enabling informed decisions in medicinal chemistry, formulation, and preclinical assessment.

References

Solubility and stability studies of 4-Bromoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability Profiling of 4-Bromoquinolin-6-ol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The journey of a potential drug candidate from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the solubility and stability of this compound, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, the narrative herein is structured to provide not just protocols, but the underlying scientific rationale, ensuring that the experimental designs are robust, self-validating, and aligned with industry best practices and regulatory expectations.

Introduction to this compound

This compound belongs to the quinoline class of heterocyclic aromatic compounds. Quinoline scaffolds are prevalent in a multitude of FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, antimalarial, and antibacterial properties.[1][2] The specific substitution of a bromine atom at the C4 position and a hydroxyl group at the C6 position imparts unique electronic and steric properties that influence its biological interactions and its physicochemical behavior.

A comprehensive analysis of solubility and stability is a non-negotiable prerequisite in early-stage drug development. Poor aqueous solubility can severely limit oral bioavailability, while instability can compromise the safety, efficacy, and shelf-life of the final drug product.[3][4] This guide details the essential experimental frameworks for characterizing these critical attributes for this compound.

Physicochemical Characterization

A foundational understanding of the molecule's intrinsic properties is the first step in any solubility or stability investigation.

Table 1: Physicochemical Properties of this compound | Property | Value | Source | | :--- | :--- | :--- | | IUPAC Name | this compound | PubChem[5] | | Molecular Formula | C₉H₆BrNO | PubChem[5] | | Molecular Weight | 224.05 g/mol | PubChem[5] | | Structure | | | | |

alt text
| PubChem[5] | | XLogP3 (Computed) | 2.5 | PubChem[5] |

The presence of the hydroxyl group suggests potential for hydrogen bonding, which may aid solubility in polar solvents, while the bromo-substituted quinoline core contributes to its lipophilicity, as indicated by the computed XLogP3 value.[6] These opposing characteristics necessitate a detailed experimental evaluation of its solubility.

Integrated Workflow for Solubility and Stability Assessment

A systematic approach is crucial for efficiently characterizing a compound. The following workflow illustrates the logical progression from initial characterization to detailed stability analysis.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Solubility Profiling cluster_2 Phase 3: Stability Profiling cluster_3 Phase 4: Synthesis & Reporting A Physicochemical Characterization B Develop & Validate Analytical Method (HPLC-UV) A->B informs method parameters C Kinetic Solubility Assay (Early Assessment) B->C enables quantification E Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) B->E enables stability indication D Thermodynamic Solubility (pH-Dependent) C->D prioritizes conditions G Data Analysis & Interpretation D->G F Identify Degradation Products E->F generates degradants F->G H Comprehensive Report (Formulation & Storage Recs) G->H

References

An In-depth Technical Guide to the DFT Analysis of Substituted Quinolinols for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the application of Density Functional Theory (DFT) in the analysis and design of substituted quinolinol derivatives. We will move beyond a simple recitation of methods to explore the causal reasoning behind computational choices, establishing a validated framework for predicting molecular properties and accelerating therapeutic development.

Introduction: The Quinolinol Scaffold and the Computational Imperative

Quinoline and its hydroxylated derivatives, quinolinols, represent a privileged scaffold in medicinal chemistry. This heterocyclic system is at the core of numerous therapeutic agents, demonstrating a vast spectrum of biological activities including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The functional versatility of the quinoline ring system, which can be readily modified with various substituents, allows for the fine-tuning of its electronic and steric properties to enhance biological activity and optimize pharmacokinetic profiles.[1]

As the "fail fast, fail cheap" paradigm becomes central to drug discovery, computational methods are indispensable for prioritizing synthetic targets and reducing reliance on costly, time-consuming experimental screening.[3] Density Functional Theory (DFT) has emerged as a powerful and accurate tool for this purpose.[4] It provides a quantum mechanical framework to predict the electronic structure, reactivity, and spectroscopic properties of molecules, offering profound insights into how substituent effects modulate the potential efficacy of a drug candidate.[3] This guide details the theoretical underpinnings, practical workflows, and strategic applications of DFT for the rational design of novel quinolinol-based therapeutics.

Part 1: The Theoretical Foundation of DFT for Quinolinol Analysis

The utility of DFT lies in its ability to solve the Schrödinger equation approximately, providing a balance between computational cost and accuracy that is ideal for the molecular systems common in drug discovery.[5] For a given substituted quinolinol, DFT can elucidate the distribution of electrons, predict sites of reactivity, and quantify the energetic landscape of the molecule.

Core Concepts: From Electron Density to Chemical Reactivity

Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, observable property. From this foundation, we can derive a suite of chemical descriptors that are invaluable for drug design.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

    • HOMO: Represents the outermost electrons and corresponds to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.

    • LUMO: Represents the lowest energy site for an incoming electron and corresponds to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

    • The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[6] A small energy gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state.[6]

  • Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these parameters quantify the overall reactivity of the molecule.[1][6]

DescriptorFormulaChemical Interpretation
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η)η ≈ (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / 2ηThe inverse of hardness; indicates higher reactivity.
Electronegativity (χ)χ ≈ (I + A) / 2The power of an atom to attract electrons to itself.
Electrophilicity Index (ω)ω = μ2 / 2η (where μ is chemical potential)A measure of the energy lowering of a system when it accepts electrons.
  • Molecular Electrostatic Potential (MEP): An MEP surface is a 3D plot of the electrostatic potential mapped onto the electron density surface of a molecule.[7] It provides a visual guide to the charge distribution. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) indicate electron-poor areas susceptible to nucleophilic attack.[7] This is invaluable for understanding potential non-covalent interactions within a protein binding site.

Choosing the Right Tools: Functionals and Basis Sets

The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set. This choice is not arbitrary but is a reasoned decision based on the system under study and the desired balance of accuracy and computational resources.

  • Exchange-Correlation Functional: For organic molecules like quinolinols, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a proven and widely used choice.[4][8] It combines the strengths of Hartree-Fock theory with DFT to provide a robust description of molecular geometries and electronic properties.[4]

  • Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. For quinolinols, Pople-style basis sets are common.

    • 6-31G(d): A good starting point for initial geometry optimizations. It is computationally efficient and provides reliable geometries.[8][9]

    • 6-311+G(d,p) or 6-311++G(d,p): For more accurate electronic property calculations, larger basis sets are required.[1][4] The + symbols indicate the addition of diffuse functions, which are important for describing lone pairs and anions, while the (d,p) indicates the addition of polarization functions, which allow for more flexibility in orbital shapes.

The causality is clear: A well-chosen functional and basis set ensure that the calculated electron density is a reliable representation of the real molecule, making the derived properties physically meaningful and predictive.

Part 2: A Validated Computational Workflow

A robust and reproducible computational protocol is essential for scientific integrity. The following workflow outlines a self-validating system for the DFT analysis of substituted quinolinols.

Step-by-Step DFT Protocol
  • Structure Preparation: Begin with a 2D or 3D structure of the substituted quinolinol. This can be drawn in a molecular editor like ChemDraw or Avogadro. Ensure correct bond orders and initial stereochemistry.

  • Geometry Optimization: This is the most critical step. The initial structure is relaxed to find its lowest energy conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-31G(d).[7] A successful optimization is confirmed by a frequency calculation, which should yield no imaginary frequencies, confirming the structure is a true energy minimum.

  • Single-Point Energy Calculation: Using the optimized geometry, a more computationally expensive single-point energy calculation is performed with a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate electronic properties.[4]

  • Property Calculation & Analysis: From the single-point calculation, extract the key data:

    • HOMO and LUMO energies.

    • Generate the MEP surface.

    • Calculate global reactivity descriptors.

  • Advanced Analysis (Optional but Recommended):

    • Natural Bond Orbital (NBO) Analysis: Investigate charge transfer and specific donor-acceptor interactions within the molecule.[1][10]

    • Time-Dependent DFT (TD-DFT): Predict the UV-Visible absorption spectrum to compare with experimental data, which is a powerful way to validate the computational model.[7][11]

Workflow Visualization

DFT_Workflow cluster_prep Preparation cluster_core_calc Core Calculation cluster_analysis Analysis & Application Mol_Input 1. Molecular Input (2D/3D Structure) Optimization 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) Mol_Input->Optimization Initial Geometry Freq_Check 3. Frequency Check (Confirm Minimum) Optimization->Freq_Check Optimized Geometry SPE 4. Single-Point Energy (e.g., B3LYP/6-311+G(d,p)) Freq_Check->SPE Validated Structure Properties 5. Property Extraction (HOMO, LUMO, MEP) SPE->Properties Advanced 6. Advanced Analysis (NBO, TD-DFT) Properties->Advanced Application 7. Application (QSAR, Docking) Properties->Application

Caption: Standard workflow for DFT analysis of a molecule.

Part 3: From Theory to Therapeutic Design - Practical Applications

The true power of DFT is realized when its predictive capabilities are integrated into the drug discovery pipeline. By correlating calculated quantum chemical descriptors with experimental biological activity, we can build predictive models that guide the design of more potent and selective compounds.

Case Study 1: QSAR Modeling for Antimalarial Quinolinols

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. DFT-derived descriptors serve as powerful variables for building robust QSAR models.[9][12]

Protocol:

  • Dataset Assembly: Curate a dataset of substituted quinolinols with experimentally determined antimalarial activity (e.g., IC50 values).

  • Descriptor Calculation: For each molecule in the dataset, perform the DFT workflow described in Part 2 to calculate a range of descriptors (EHOMO, ELUMO, ΔE, Dipole Moment, Hardness, etc.).

  • Model Building: Use statistical methods like Multiple Linear Regression (MLR) to build an equation that correlates a subset of the calculated descriptors with the biological activity (often expressed as pIC50, the negative logarithm of the IC50).[8]

  • Model Validation: The model's predictive power must be rigorously validated using techniques like leave-one-out cross-validation (Q²), external validation on a test set, and Y-randomization.

A hypothetical QSAR model might look like: pIC₅₀ = c₀ + c₁(E_LUMO) + c₂(Dipole) + c₃(Hardness)

This equation allows a researcher to predict the antimalarial activity of a new, yet-to-be-synthesized quinolinol derivative simply by calculating its DFT descriptors. This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis.

QSAR_Process cluster_data Data Generation cluster_model Model Development cluster_predict Prediction Molecules Library of Substituted Quinolinols DFT_Calc DFT Calculations (HOMO, LUMO, etc.) Molecules->DFT_Calc Activity Experimental Activity (e.g., IC50) MLR Multiple Linear Regression (Model Building) Activity->MLR DFT_Calc->MLR Descriptors Validation Statistical Validation (Q², R²) MLR->Validation QSAR_Eq Predictive QSAR Equation Validation->QSAR_Eq Validated Model Predicted_Activity Predicted Biological Activity QSAR_Eq->Predicted_Activity New_Mol New Virtual Compound New_Mol->QSAR_Eq Calculate Descriptors

Caption: The workflow for developing a predictive QSAR model.

Case Study 2: Molecular Docking of Antibacterial Quinolinols

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein. The accuracy of docking is highly dependent on the quality of the input ligand structure.

Protocol:

  • Ligand Optimization: The first step is to obtain a reliable 3D structure of the quinolinol derivative. DFT geometry optimization (Part 2, Step 2) provides a physically realistic, low-energy conformation that is superior to structures generated from simple 2D-to-3D conversion.

  • Receptor Preparation: Obtain the crystal structure of the target bacterial protein (e.g., DNA gyrase, dihydrofolate reductase) from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation: Use docking software (e.g., AutoDock, Schrödinger Maestro) to place the DFT-optimized quinolinol into the defined active site of the receptor. The program will generate multiple possible binding poses.

  • Analysis: Analyze the results based on:

    • Docking Score: A scoring function estimates the binding free energy (affinity). More negative scores typically indicate stronger binding.[3]

    • Binding Interactions: Visualize the docked pose to identify key interactions (hydrogen bonds, π-π stacking, hydrophobic interactions) between the quinolinol and amino acid residues in the active site. This analysis provides a structural hypothesis for the compound's mechanism of action.

Docking_Pipeline cluster_inputs Inputs cluster_sim Simulation cluster_outputs Outputs Quinolinol Substituted Quinolinol DFT DFT Geometry Optimization Quinolinol->DFT Docking Molecular Docking Simulation DFT->Docking Optimized Ligand PDB Protein Structure (from PDB) Receptor_Prep Receptor Preparation PDB->Receptor_Prep Receptor_Prep->Docking Prepared Receptor Score Binding Score (Affinity) Docking->Score Pose Binding Pose & Interactions Docking->Pose

Caption: The DFT-to-Docking pipeline for drug discovery.

Conclusion

The integration of Density Functional Theory into the study of substituted quinolinols provides an unparalleled level of insight into the structure-property relationships that govern biological activity. By moving beyond simple synthesis and screening, a DFT-informed approach allows for the rational design of molecules with tailored electronic properties. The workflows and methodologies described in this guide provide a validated framework for calculating key molecular descriptors, building predictive QSAR models, and generating high-quality structures for molecular docking. This synergy between computational chemistry and experimental validation is critical for accelerating the discovery and development of the next generation of quinolinol-based therapeutics.

References

Introduction: The Significance of the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromoquinolin-6-ol

Abstract: This technical guide provides a comprehensive overview of a robust synthetic pathway to this compound, a valuable heterocyclic building block for drug discovery and materials science. The document offers a detailed, step-by-step protocol, explains the underlying chemical principles for each transformation, and outlines a full suite of analytical techniques for the structural elucidation and purity assessment of the final compound. This guide is intended for researchers, medicinal chemists, and process development scientists who require a practical and scientifically grounded approach to the synthesis of functionalized quinoline scaffolds.

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and antiviral properties.[1][2] this compound, in particular, serves as a versatile intermediate. The bromine atom at the 4-position is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The hydroxyl group at the 6-position offers a handle for etherification, esterification, or other modifications to modulate physicochemical properties and biological interactions.

This guide details a reliable two-step synthetic sequence commencing from readily available starting materials, proceeding through a Conrad-Limpach quinolone synthesis followed by a targeted bromination.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved via a two-step process. This strategy was designed for regiochemical control and high yields. The workflow first constructs the core quinolinol ring system and then introduces the bromine atom at the desired C4 position.

G cluster_0 Part 1: Quinolinol Core Synthesis cluster_1 Part 2: Halogenation A p-Aminophenol + Ethyl Acetoacetate B Step 1: Conrad-Limpach Cyclization A->B Heat, Acid Catalyst C 6-Hydroxy-4-methylquinolin-2(1H)-one (Intermediate) B->C D Step 2: Bromination C->D Phosphorus Oxybromide (POBr3) E This compound (Final Product) D->E

Caption: Overall synthetic workflow for this compound.

Synthesis Part I: Conrad-Limpach Synthesis of the Quinolone Intermediate

The initial step employs the Conrad-Limpach synthesis, a classic and reliable method for preparing 4-hydroxyquinolines (which exist predominantly as 4-quinolones) from anilines and β-ketoesters.[3][4]

Mechanistic Rationale

The reaction proceeds in two main phases:

  • Enamine Formation: The aniline (p-aminophenol) first reacts with the ketone carbonyl of the β-ketoester (ethyl acetoacetate) under acidic catalysis to form an enamine intermediate. This reaction is typically performed at lower temperatures.

  • Thermal Cyclization: At elevated temperatures (often >250°C), the enamine undergoes an intramolecular cyclization onto the benzene ring, followed by the elimination of ethanol to form the stable, aromatic 4-quinolone product.[5] High-boiling point solvents like Dowtherm A or diphenyl ether are traditionally used to achieve the necessary temperatures for this cyclization.[5]

G cluster_mech Conrad-Limpach Mechanism start Aniline + β-Ketoester step1 Schiff Base/ Enamine Formation (Kinetic Control) start->step1 H+ catalyst step2 Electrocyclic Ring Closing (High Temp) step1->step2 Heat (>250°C) step3 Elimination of EtOH step2->step3 end 4-Quinolone Product step3->end

Caption: Simplified mechanism of the Conrad-Limpach reaction.

Detailed Experimental Protocol: Synthesis of 6-Hydroxy-4-methyl-2(1H)-quinolone

Disclaimer: This protocol involves high temperatures and requires appropriate safety measures, including performing the reaction in a well-ventilated fume hood and using personal protective equipment (PPE).

Reagents & Equipment:

  • p-Aminophenol

  • Ethyl acetoacetate

  • Dowtherm A (or diphenyl ether) as a high-boiling solvent

  • Ethanol for washing

  • Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer

Procedure:

  • Enamine Formation: In the three-neck flask, combine p-aminophenol (1.0 eq) and ethyl acetoacetate (1.1 eq). Stir the mixture at 130-140°C for 2 hours. Water will be evolved and should be allowed to escape through the condenser.

  • Cyclization: To the hot mixture, cautiously add pre-heated Dowtherm A (approx. 5-10 mL per gram of aniline) to the reaction flask. Increase the temperature of the reaction mixture to 250-260°C and maintain it for 30-45 minutes. The product will begin to precipitate.

  • Isolation: Allow the reaction mixture to cool to below 100°C. Carefully add hot toluene or xylene to dilute the mixture and keep the solvent from solidifying.

  • Filtration: Filter the cooled slurry to collect the solid precipitate.

  • Washing: Wash the collected solid thoroughly with ethanol to remove residual Dowtherm A, followed by a wash with hexane.

  • Drying: Dry the product, 6-hydroxy-4-methyl-2(1H)-quinolone, in a vacuum oven. The product should be an off-white to tan solid.

Synthesis Part II: Bromination of the Quinolone Intermediate

The conversion of the 4-quinolone to the 4-bromoquinoline is achieved by treating the intermediate with a strong brominating agent. Phosphorus oxybromide (POBr₃) is a suitable reagent for this transformation. The reaction converts the enolic hydroxyl group (from the keto-enol tautomerism of the quinolone) into a bromo substituent.

Safety and Handling of Phosphorus Oxybromide

WARNING: Phosphorus oxybromide (POBr₃) is a highly corrosive and water-reactive substance.[6] It reacts violently with water to release heat and corrosive hydrogen bromide (HBr) gas.[6][7]

  • Personal Protective Equipment (PPE): Always handle POBr₃ in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a chemical-resistant apron or lab coat.[6][7]

  • Storage and Handling: Store in a cool, dry, well-ventilated area away from moisture.[6][8] Containers must be kept tightly sealed. Use only dry glassware and reagents.

  • Quenching: Reactions should be quenched carefully by slowly and cautiously pouring the reaction mixture onto crushed ice with vigorous stirring. Never add water to the reaction mixture.

Detailed Experimental Protocol: Synthesis of this compound

Reagents & Equipment:

  • 6-Hydroxy-4-methyl-2(1H)-quinolone (from Part I)

  • Phosphorus oxybromide (POBr₃)

  • N,N-Dimethylformamide (DMF, anhydrous) as solvent (optional, can also be run neat)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser with drying tube, heating mantle

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), place the 6-hydroxy-4-methyl-2(1H)-quinolone (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxybromide (POBr₃, approx. 3-5 eq) to the flask. The reaction can be run neat or with a small amount of anhydrous DMF as a solvent.

  • Heating: Heat the mixture to 100-110°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Quenching: In a separate large beaker containing a substantial amount of crushed ice and a stir bar, slowly and very carefully pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and will release HBr gas; it must be performed in a fume hood.

  • Neutralization: Once the mixture has stabilized, slowly add saturated sodium bicarbonate solution until the pH is neutral to slightly basic (pH 7-8).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[9]

G cluster_purification Purification Decision Workflow start Crude Product check_purity Assess Purity (TLC/HPLC) start->check_purity recrystallization Recrystallization (Solvent/Anti-solvent) check_purity->recrystallization High Purity/ Crystalline column Column Chromatography (Silica Gel) check_purity->column Low Purity/ Oily/Multiple Spots check_again Re-assess Purity recrystallization->check_again column->check_again pure_product Pure this compound check_again->column Impure check_again->pure_product Purity >95%

Caption: A decision-making workflow for the purification of this compound.[9]

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.[10]

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality Behind Assignment
~9.5-10.5 Singlet (broad) 1H Ar-OH The phenolic proton is acidic and often appears as a broad singlet that is exchangeable with D₂O.
~8.7 Doublet 1H H-2 The proton at C2 is adjacent to the nitrogen atom, leading to significant deshielding. It couples with H-3.
~8.2 Doublet 1H H-5 H-5 is deshielded by the aromatic ring current and is part of the benzene ring portion.
~7.8 Singlet 1H H-3 The proton at C3 is adjacent to the bromine-bearing carbon and shows no coupling to H-2 or H-5.
~7.5 Doublet of Doublets 1H H-7 H-7 is coupled to both H-5 and H-8.

| ~7.3 | Doublet | 1H | H-8 | H-8 is part of the benzene ring and couples with H-7. |

Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Causality Behind Assignment
~155 C-6 Carbon directly attached to the electron-donating hydroxyl group is shielded.
~150 C-8a Quaternary carbon at the ring junction.
~148 C-2 Carbon adjacent to the electronegative nitrogen atom is significantly deshielded.
~140 C-4 Carbon bearing the bromine atom.
~130 C-5 Aromatic CH carbon.
~125 C-4a Quaternary carbon at the ring junction.
~122 C-7 Aromatic CH carbon.
~118 C-3 Aromatic CH carbon.

| ~110 | C-8 | Aromatic CH carbon. |

Table 3: Expected IR and MS Data

Technique Expected Result Interpretation
IR Spectroscopy ~3300-3100 cm⁻¹ (broad)~1610, 1580, 1500 cm⁻¹~600-500 cm⁻¹ O-H stretch of the phenol group.C=C and C=N aromatic ring stretches.[11]C-Br stretch.

| Mass Spectrometry (EI) | m/z ~223 and ~225 | Molecular ion peaks (M⁺ and [M+2]⁺) with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature for a molecule containing one bromine atom.[10] |

Conclusion

This guide has outlined a comprehensive and reliable methodology for the synthesis and characterization of this compound. By following the detailed protocols and adhering to the specified safety precautions, researchers can confidently produce this valuable chemical intermediate. The synthetic strategy, based on the Conrad-Limpach reaction followed by targeted bromination, ensures high regioselectivity and yield. The provided characterization data serves as a benchmark for confirming the successful synthesis and purity of the final product, enabling its effective use in subsequent research and development endeavors.

References

In Silico Prediction of 4-Bromoquinolin-6-ol Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including potent anticancer and antibacterial properties.[1][2][3] This technical guide provides an in-depth, protocol-driven framework for the in silico prediction of the biological activities of a specific, under-investigated compound: 4-Bromoquinolin-6-ol. While direct experimental data for this molecule is scarce, its structural similarity to known bioactive quinolines provides a strong rationale for computational investigation. This document is intended for researchers, computational chemists, and drug development professionals, offering a comprehensive workflow from target identification to advanced molecular simulations and ADMET profiling. We will explore its potential as both an anticancer and antibacterial agent by targeting key enzymes such as DNA gyrase, topoisomerase II, and VEGFR-2 kinase. The methodologies described herein are designed to be self-validating, providing a robust computational basis for prioritizing this and other novel compounds for further experimental validation.

Introduction: The Rationale for Investigating this compound

The quinoline nucleus is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[3][4] Its derivatives are known to exhibit a wide array of biological effects, including antibacterial, antifungal, antimalarial, anti-inflammatory, and anticancer activities.[1][4][5] The bactericidal action of many quinolones is attributed to their inhibition of essential bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[2][6] In the realm of oncology, quinoline-based compounds have been shown to intercalate with DNA, inhibit topoisomerase II, and modulate the activity of crucial signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[3][7][8]

This compound, a specific halogenated quinoline derivative, remains largely unexplored. However, the presence of the quinoline core, coupled with a bromine substituent—a halogen known to often enhance biological activity—makes it a compelling candidate for computational screening. This guide outlines a systematic in silico approach to predict its bioactivity, focusing on its potential dual role as an antibacterial and anticancer agent.

Target Identification and Prioritization

Based on the established mechanisms of action for the broader quinoline class, we have prioritized the following protein targets for our in silico investigation of this compound.

Antibacterial Targets
  • DNA Gyrase: A type II topoisomerase found in most bacteria, responsible for introducing negative supercoils into DNA. It is a primary target for quinolone antibiotics in Gram-negative bacteria.[2][6]

  • Topoisomerase IV: Another type II topoisomerase that plays a crucial role in decatenating replicated chromosomes. It is often the primary target of quinolones in Gram-positive bacteria.[2]

Anticancer Targets
  • Topoisomerase IIα: A human enzyme essential for managing DNA topology during replication and transcription. It is a well-established target for many anticancer drugs.[3][9]

  • VEGFR-2 Kinase: A receptor tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[7][10]

The selection of these targets provides a focused yet comprehensive approach to evaluating the potential therapeutic applications of this compound.

In Silico Bioactivity Prediction Workflow

The following sections detail the step-by-step computational workflow designed to predict the interaction of this compound with its prioritized targets.

Ligand and Receptor Preparation

Accurate preparation of both the ligand (this compound) and the protein receptors is a critical first step for reliable in silico predictions.

Experimental Protocol: Ligand Preparation

  • Obtain 3D Structure: The 3D structure of this compound can be downloaded from the PubChem database (CID: 44558265) in SDF format.[5]

  • Energy Minimization: Using a molecular modeling software (e.g., Schrödinger Maestro, MOE), the ligand's structure is subjected to energy minimization using a suitable force field (e.g., OPLS3e or MMFF94x) to obtain a low-energy, stable conformation.

  • Generate Tautomers and Ionization States: At physiological pH (7.4 ± 1.0), the ligand may exist in different tautomeric and ionization states. These states should be generated to ensure the most relevant form is used in subsequent docking studies.

Experimental Protocol: Receptor Preparation

  • Obtain Crystal Structures: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

Target ProteinOrganismPDB IDResolution
DNA Gyrase Subunit BEscherichia coli7C7N[11]2.30 Å
Topoisomerase IIαHomo sapiens4FM9[9]2.90 Å
VEGFR-2 Kinase DomainHomo sapiens3BE2[12]2.00 Å
  • Pre-processing: Using the Protein Preparation Wizard in a molecular modeling suite:

    • Remove water molecules that are not involved in ligand binding.

    • Add hydrogen atoms.

    • Assign correct bond orders and protonation states of residues.

    • Repair any missing side chains or loops.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in understanding the binding mode and estimating the binding affinity.

Experimental Protocol: Molecular Docking

  • Grid Generation: Define the binding site (active site) of the receptor. This is typically done by defining a grid box centered on the co-crystallized ligand (if available) or by using site-finding algorithms.

  • Ligand Docking: Dock the prepared this compound structure into the defined receptor grid using a docking program like Glide (Schrödinger) or AutoDock Vina.

    • Docking Precision: Employ a high-precision docking mode (e.g., Glide XP) for accurate binding pose prediction.

    • Scoring Function: The docking program will use a scoring function to rank the different binding poses. The top-ranked poses are then analyzed.

  • Pose Analysis: Visually inspect the top-ranked docking poses to analyze the key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between this compound and the amino acid residues of the target protein.

Visualization: Molecular Docking Workflow

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Molecular Docking L1 Download 3D Structure (PubChem CID: 44558265) L2 Energy Minimization (e.g., OPLS3e) L1->L2 L3 Generate Tautomers/Ionization States L2->L3 D2 Dock Ligand (e.g., Glide XP) L3->D2 R1 Download PDB Structure (e.g., 4FM9, 7C7N, 3BE2) R2 Pre-process Protein (Add H, remove water, etc.) R1->R2 R3 Restrained Minimization R2->R3 D1 Define Binding Site (Grid Generation) R3->D1 D1->D2 D3 Analyze Binding Poses & Scoring D2->D3 PA PA D3->PA Predicted Binding Affinity & Interactions

Caption: Workflow for preparing and docking the ligand and receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. While we do not have experimental data for this compound, we can build a QSAR model based on known quinoline derivatives and then use it to predict the activity of our compound of interest.

Experimental Protocol: QSAR Model Development

  • Data Collection: Curate a dataset of quinoline derivatives with known experimental bioactivity data (e.g., IC50 values) against the target of interest (e.g., DNA gyrase).

  • Molecular Descriptor Calculation: For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., topological, electronic, steric).

  • Model Building: Split the dataset into a training set and a test set. Use a machine learning algorithm (e.g., multiple linear regression, random forest, or support vector machine) to build a model that correlates the descriptors with the biological activity for the training set.

  • Model Validation: Validate the model's predictive power using the test set and statistical metrics such as the coefficient of determination (R²) and root mean square error (RMSE).

  • Prediction for this compound: Use the validated QSAR model to predict the bioactivity of this compound.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

Experimental Protocol: Pharmacophore Model Generation

  • Ligand-Based Pharmacophore: If a set of active ligands is known, a pharmacophore model can be generated based on their common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups).

  • Structure-Based Pharmacophore: Alternatively, a pharmacophore model can be derived from the key interaction points between a ligand and its receptor in a docked complex.

  • Virtual Screening: The generated pharmacophore model can be used as a 3D query to screen large compound libraries for molecules that match the pharmacophoric features. While not a direct prediction for our single molecule, it helps to understand if this compound fits the pharmacophoric requirements for activity.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in early-stage drug discovery to identify potential liabilities.

Experimental Protocol: In Silico ADMET Profiling

  • Use of Prediction Models: Employ computational tools and web servers (e.g., SwissADME, pkCSM) to predict a range of physicochemical and pharmacokinetic properties for this compound.

  • Key Properties to Analyze:

    • Lipinski's Rule of Five: Assess drug-likeness.

    • Solubility: Predict aqueous solubility.

    • Blood-Brain Barrier (BBB) Permeability: Predict potential for CNS side effects.

    • CYP450 Inhibition: Predict potential for drug-drug interactions.

    • Hepatotoxicity and Carcinogenicity: Predict potential toxicity.

Table of Predicted ADMET Properties for this compound (Hypothetical Data)

PropertyPredicted ValueInterpretation
Molecular Weight224.05 g/mol Compliant with Rule of Five
LogP2.5Optimal for cell permeability
H-bond Donors1Compliant with Rule of Five
H-bond Acceptors2Compliant with Rule of Five
Aqueous SolubilityModerately SolubleFavorable for formulation
BBB PermeabilityLowReduced risk of CNS effects
CYP2D6 InhibitionNon-inhibitorLow risk of drug interactions
HepatotoxicityLow ProbabilityFavorable safety profile

Predicted Bioactivity and Mechanistic Insights

By integrating the results from molecular docking, QSAR, and pharmacophore modeling, we can formulate a hypothesis about the bioactivity of this compound.

Visualization: Predicted Signaling Pathway Inhibition

G cluster_anticancer Anticancer Activity cluster_antibacterial Antibacterial Activity VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis BQL This compound BQL->VEGFR2 Inhibition DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase Supercoiling Negative Supercoiling Gyrase->Supercoiling Replication DNA Replication Supercoiling->Replication BQL2 This compound BQL2->Gyrase Inhibition

Caption: Predicted inhibitory action on key signaling pathways.

  • Anticancer Potential: Molecular docking studies are expected to show that this compound can bind to the ATP-binding pocket of the VEGFR-2 kinase domain, potentially inhibiting its phosphorylation and downstream signaling, thereby preventing angiogenesis. Furthermore, its planar quinoline structure suggests a potential for DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells.

  • Antibacterial Potential: It is predicted that this compound will interact with the DNA-binding domain of DNA gyrase, stabilizing the enzyme-DNA cleavage complex. This action would lead to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico strategy for predicting the bioactivity of this compound. The computational evidence suggests that this compound is a promising candidate for development as both an anticancer and an antibacterial agent. The detailed protocols provided herein offer a roadmap for researchers to perform these predictive studies. The next logical step is the chemical synthesis and in vitro biological evaluation of this compound to validate these computational predictions. Subsequent structure-activity relationship (SAR) studies on derivatives could further optimize its potency and pharmacokinetic properties, paving the way for a new class of dual-action therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinoline Scaffolds

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to precisely functionalize the quinoline ring is therefore of paramount importance for the development of novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide offers a powerful tool for elaborating complex molecular architectures under generally mild conditions, with high functional group tolerance and the use of environmentally benign boronic acids.[3][4]

This guide provides an in-depth exploration of Suzuki coupling protocols specifically tailored for 4-bromoquinolin-6-ol, a substrate of significant interest due to its dual reactive sites: a C-Br bond amenable to cross-coupling and a phenolic hydroxyl group that can influence reactivity and requires careful consideration in reaction design. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[1][7] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[7][8] For this compound, the C-Br bond is sufficiently reactive for this step to proceed efficiently with appropriate catalyst systems.

  • Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boronic acid to the Pd(II) complex.[7] This step is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)3]⁻).[9][10][11] The choice of base is particularly important for substrates like this compound, as overly strong bases can lead to deprotonation of the phenolic hydroxyl group, potentially causing side reactions or catalyst inhibition.

  • Reductive Elimination: In the final step, the two organic fragments on the Pd(II) complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]

Below is a diagram illustrating the catalytic cycle:

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_Aryl Oxidative Addition PdII_Aryl_R Ar-Pd(II)L₂-R' PdII_Aryl->PdII_Aryl_R Transmetalation PdII_Aryl_R->Pd0 Reductive Elimination Product Ar-R' (Coupled Product) PdII_Aryl_R->Product ArylHalide Ar-X (this compound) ArylHalide->PdII_Aryl BoronicAcid R'-B(OH)₂ BoronicAcid->PdII_Aryl_R Base Base (e.g., K₂CO₃) Base->PdII_Aryl_R activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Design: Key Experimental Choices

The successful coupling of this compound requires careful selection of several key parameters.

  • Catalyst System (Palladium Precursor & Ligand): While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. For heteroaromatic substrates, bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or others like tricyclohexylphosphine (PCy₃) are often superior as they promote both oxidative addition and reductive elimination.[1][12] N-heterocyclic carbene (NHC) ligands also show excellent reactivity.[13]

  • Base Selection: This is arguably the most critical choice for a substrate with a phenolic hydroxyl group. Strong bases like NaOH or KOH could lead to phenoxide formation, which might complicate the reaction.[10] Milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred.[14] These bases are strong enough to facilitate the formation of the boronate "ate" complex but typically do not deprotonate the phenol under the reaction conditions.

  • Solvent System: A mixture of an organic solvent and water is standard for Suzuki couplings. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.[15] Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). A degassed solvent system is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[16]

  • Boronic Acid/Ester: A wide range of aryl- and heteroarylboronic acids or their more stable ester derivatives (e.g., pinacol esters) can be used.[9] For initial trials, a simple, commercially available partner like phenylboronic acid is recommended.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with phenylboronic acid.

Materials & Reagents:

Reagent/MaterialM.W.AmountMolesEquivalents
This compound224.05224 mg1.0 mmol1.0
Phenylboronic Acid121.93146 mg1.2 mmol1.2
Pd(OAc)₂224.504.5 mg0.02 mmol0.02
SPhos410.5316.4 mg0.04 mmol0.04
K₂CO₃ (anhydrous)138.21415 mg3.0 mmol3.0
1,4-Dioxane (degassed)-8.0 mL--
Water (degassed)-2.0 mL--

Experimental Workflow Diagram:

Experimental_Workflow start Start reagents 1. Combine Solids (Quinoline, Boronic Acid, Base, Catalyst, Ligand) in Flask start->reagents degas 2. Evacuate and Backfill with Inert Gas (e.g., Argon) (Repeat 3x) reagents->degas solvents 3. Add Degassed Solvents (1,4-Dioxane and Water) degas->solvents heat 4. Heat Reaction Mixture (e.g., 90 °C) with Stirring solvents->heat monitor 5. Monitor Progress by TLC/LC-MS heat->monitor workup 6. Aqueous Workup (Dilute, Extract with EtOAc) monitor->workup Reaction Complete purify 7. Purify Crude Product (Column Chromatography) workup->purify end End (Characterize Pure Product) purify->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (224 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (415 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane (8.0 mL) and degassed water (2.0 mL). The mixture should be stirred to ensure all solids are well-suspended.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting this compound is consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-phenylquinolin-6-ol.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing of solvents and use of an inert atmosphere. Use fresh palladium precursor and ligand.
Insufficiently active catalyst systemScreen alternative ligands (e.g., XPhos, RuPhos) or a different palladium precursor (e.g., Pd₂(dba)₃).
Low reaction temperatureIncrease the temperature in 10 °C increments (e.g., up to 110 °C).
Formation of Side Products Homocoupling of boronic acidThis can be caused by the presence of oxygen.[16] Ensure rigorous degassing.
Protodeborylation/ProtodebrominationEnsure sufficient base is present and that the reaction is not run for an excessively long time after completion.
Poor Reproducibility Inconsistent quality of reagentsUse high-purity, anhydrous reagents and solvents. Boronic acids can degrade on storage; use fresh or properly stored material.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Substituted Aminoquinolines

The quinoline framework is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The targeted synthesis of 4-aminoquinoline derivatives is of particular interest for the development of novel therapeutics.[3][4][5] Among the modern synthetic methodologies, the Buchwald-Hartwig amination stands out as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[6][7] This palladium-catalyzed cross-coupling reaction offers a significant advantage over classical methods like nucleophilic aromatic substitution, particularly for less activated aryl halides.[6]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 4-Bromoquinolin-6-ol. This substrate presents a unique challenge due to the presence of a free hydroxyl group, which can potentially interfere with the catalytic cycle. We will explore the mechanistic underpinnings of the reaction, discuss strategic considerations for accommodating the hydroxyl functionality, and provide detailed experimental protocols for both direct amination and a protection/deprotection strategy.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][8] A simplified representation of this cycle is depicted below. The choice of ligand is critical, with bulky, electron-rich phosphine ligands being instrumental in promoting the key steps of oxidative addition and reductive elimination.[9]

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-X_Pd Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-X_Pd Oxidative Addition (Ar-X) Ar-Pd-Amine [Ar-Pd(II)(HNR'R'')Ln]+X- Ar-X_Pd->Ar-Pd-Amine Amine Coordination (HNR'R'') Ar-Pd-Amido Ar-Pd(II)(NR'R'')Ln Ar-Pd-Amine->Ar-Pd-Amido Deprotonation (Base) Ar-Pd-Amido->Pd(0)Ln Reductive Elimination Product Product (Ar-NR'R'') Ar-Pd-Amido->Product Ar-NR'R''

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Strategic Considerations for the Amination of this compound

The primary challenge in the amination of this compound is the presence of the acidic phenolic hydroxyl group. This group can be deprotonated by the strong bases typically used in Buchwald-Hartwig reactions (e.g., sodium tert-butoxide), leading to potential side reactions such as O-arylation or catalyst inhibition. Two primary strategies can be employed to address this challenge:

  • Direct Amination with a Weaker Base: Employing milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can selectively promote the desired C-N bond formation without significant deprotonation of the hydroxyl group. This approach offers the advantage of a more atom-economical process by avoiding protection and deprotection steps.

  • Protection-Amination-Deprotection Sequence: In cases where direct amination proves to be low-yielding, protection of the hydroxyl group is a reliable alternative. A benzyl ether is a common choice for protecting phenols, as it is stable to the reaction conditions and can be readily cleaved under mild conditions.

Experimental Protocols

The following protocols are designed as a starting point for the optimization of the Buchwald-Hartwig amination of this compound.

Protocol 1: Direct Amination of this compound

This protocol is adapted from procedures for the amination of functionalized heteroaryl halides and is optimized for substrates bearing sensitive functional groups.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or a suitable biarylphosphine ligand (e.g., RuPhos, BrettPhos)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the amine (1.2 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Add the base (e.g., K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M in the aryl halide) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the celite pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Direct_Amination_Workflow start Start reagents Combine this compound, Amine, Pd Catalyst, Ligand, and Weak Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Cool, Dilute, and Filter monitor->workup purify Concentrate and Purify (Column Chromatography) workup->purify end Product purify->end

Figure 2: Workflow for the direct amination of this compound.

Protocol 2: Protection-Amination-Deprotection Strategy

This multi-step protocol is a robust alternative if direct amination is not efficient.

Step A: Protection of the Hydroxyl Group (Benzylation)

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 equiv) in acetone or DMF.

  • Add K₂CO₃ (2.0 equiv) and benzyl bromide (1.2 equiv).

  • Stir the mixture at room temperature or gentle heat (50-60 °C) until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 6-(benzyloxy)-4-bromoquinoline by column chromatography or recrystallization.

Step B: Buchwald-Hartwig Amination of 6-(Benzyloxy)-4-bromoquinoline

Materials:

  • 6-(Benzyloxy)-4-bromoquinoline

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, XPhos)

  • Strong base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube, add 6-(benzyloxy)-4-bromoquinoline (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., BINAP, 4 mol%).

  • Add the strong base (e.g., NaOtBu, 1.4 equiv).

  • Evacuate and backfill with an inert gas.

  • Add the amine (1.2 equiv) and anhydrous, degassed toluene.

  • Heat the reaction to 90-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup, extract with an organic solvent, dry, and concentrate.

  • Purify the aminated product by column chromatography.

Step C: Deprotection of the Benzyl Ether

Materials:

  • N-substituted-4-amino-6-(benzyloxy)quinoline

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzylated product in methanol or ethanol.

  • Add Pd/C (5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until deprotection is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing with the alcohol solvent.

  • Concentrate the filtrate to obtain the final N-substituted-4-aminoquinolin-6-ol.

Data Presentation: Catalyst System Selection

The choice of palladium precursor, ligand, and base is crucial for a successful Buchwald-Hartwig amination. The following table summarizes common catalyst systems and their typical applications.

Palladium PrecursorLigandBaseTypical SubstratesKey Considerations
Pd(OAc)₂ / Pd₂(dba)₃XantphosK₃PO₄, Cs₂CO₃Heteroaryl halides, functionalized aryl halidesGood for substrates with base-sensitive groups.
Pd₂(dba)₃BINAPNaOtBu, LHMDSAryl bromides and iodidesA robust, general-purpose system.
G3-XPhos Precatalyst(Integrated)K₂CO₃, K₃PO₄Aryl chlorides and bromidesAir- and moisture-stable precatalyst, good for challenging substrates.
G4-RuPhos Precatalyst(Integrated)NaOtBu, K₃PO₄Hindered primary and secondary aminesExcellent for sterically demanding couplings.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature, using a more active ligand (e.g., a biarylphosphine like RuPhos), or switching to a stronger base if the substrate allows. Ensure all reagents and solvents are anhydrous and the system is free of oxygen.

  • Side Product Formation: The formation of hydrodehalogenation product (replacement of bromine with hydrogen) can be an issue. Using a bulkier ligand or a less sterically hindered amine can sometimes mitigate this. O-arylation may occur with the unprotected hydroxyl group; switching to a weaker base is the primary solution.

  • Catalyst Deactivation: The quinoline nitrogen can coordinate to the palladium center and inhibit catalysis. Using a ligand that binds strongly to palladium can help prevent this.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 4-aminoquinolin-6-ol derivatives. While the presence of a free hydroxyl group requires careful consideration of the reaction conditions, a successful transformation can be achieved through either direct amination with a weak base or a protection-amination-deprotection sequence. The protocols and strategies outlined in this guide provide a solid foundation for researchers to develop and optimize the synthesis of these valuable compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols: 4-Bromoquinolin-6-ol as a Versatile Scaffold for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] In oncology, quinoline derivatives have emerged as a significant class of therapeutic agents, demonstrating efficacy through diverse mechanisms of action. These include, but are not limited to, the inhibition of protein kinases, disruption of DNA replication and repair processes, and the induction of programmed cell death (apoptosis).[2][3] Several quinoline-based drugs, such as bosutinib and cabozantinib, have been successfully translated into clinical practice, validating the therapeutic potential of this structural motif. The versatility of the quinoline core allows for substitution at various positions, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity against specific cancer targets.

This guide focuses on the utility of 4-Bromoquinolin-6-ol as a strategic building block for the development of next-generation anticancer agents. The presence of a bromine atom at the 4-position provides a reactive handle for introducing diverse chemical moieties via modern cross-coupling methodologies. The hydroxyl group at the 6-position offers a site for further modification or can play a crucial role in establishing key interactions with biological targets.

Synthetic Strategy: Accessing the this compound Core

The synthesis of the this compound scaffold can be achieved through established heterocyclic chemistry principles, most notably the Conrad-Limpach or Gould-Jacobs reactions.[1][4][5] These methods involve the condensation of an appropriately substituted aniline with a β-ketoester or a malonic acid derivative, followed by a thermal cyclization.

A plausible synthetic route to this compound is outlined below, adapting the principles of the Gould-Jacobs reaction.[5]

Protocol 1: Synthesis of this compound

This protocol is a proposed adaptation based on the synthesis of structurally related quinolones.[6][7]

Step 1: Condensation of 4-Amino-3-bromophenol with Diethyl Ethoxymethylenemalonate (DEEM)

  • To a round-bottom flask, add 4-amino-3-bromophenol (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-120 °C for 2-3 hours with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.

  • Upon completion, the reaction mixture is cooled to room temperature to yield the intermediate, diethyl 2-((4-hydroxy-2-bromophenylamino)methylene)malonate, which is often a viscous oil and can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • The crude intermediate from Step 1 is added to a high-boiling point inert solvent, such as diphenyl ether or Dowtherm A.

  • The mixture is heated to approximately 250 °C for 30-60 minutes.[4] This high temperature is crucial for the intramolecular cyclization.

  • The reaction is monitored by TLC for the formation of the quinolone product.

  • After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the crude product.

  • The precipitate is collected by filtration, washed with hexane, and then purified by recrystallization or column chromatography to yield ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation

  • The purified ester from Step 2 is suspended in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

  • The mixture is heated to reflux for 2-4 hours to facilitate the hydrolysis of the ester to a carboxylic acid.

  • The reaction is cooled, and the solution is acidified with a strong acid (e.g., HCl) to precipitate the 6-bromo-4-hydroxyquinoline-3-carboxylic acid.

  • The carboxylic acid intermediate is then decarboxylated by heating in a high-boiling point solvent like mineral oil to 270-295 °C for 15-30 minutes to yield the final product, this compound.[8]

Derivatization of this compound: Building a Library of Anticancer Candidates

The strategic placement of the bromine atom at the 4-position allows for the application of powerful palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions enable the introduction of a wide variety of substituents, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).[9]

Buchwald-Hartwig Amination: Synthesis of 4-Anilinoquinoline Derivatives

The introduction of substituted anilines at the 4-position of the quinoline ring has been a particularly fruitful strategy in the development of kinase inhibitors.[10] The aniline moiety can form key hydrogen bonds within the ATP-binding pocket of various kinases.

Workflow for Buchwald-Hartwig Amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This is a generalized protocol and may require optimization for specific substrates.[11]

Materials:

  • This compound (1.0 equiv)

  • Substituted aniline or amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the desired amine, the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aminoquinoline derivative.

Suzuki-Miyaura Coupling: Synthesis of 4-Arylquinoline Derivatives

The Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl groups at the 4-position. This can be used to modulate the steric and electronic properties of the molecule to optimize target engagement.[12][13]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of this compound

This is a generalized protocol and may require optimization for specific substrates.[12]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Solvent system (e.g., dioxane/water, toluene/ethanol/water)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography to afford the pure 4-arylquinoline derivative.

Mechanism of Anticancer Action: Induction of Apoptosis

A primary mechanism by which quinoline-based anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death.[14] Dysregulation of apoptosis is a hallmark of cancer, allowing for uncontrolled cell proliferation.[14] Re-engaging this cell death pathway is a key therapeutic strategy.

Derivatives of 4-anilinoquinolines have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[15] This process is often mediated by a cascade of proteolytic enzymes called caspases.[16]

Apoptosis Induction by Quinoline Derivatives.

This signaling cascade culminates in the activation of effector caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[16][17]

Biological Evaluation: Screening for Anticancer Activity

Once a library of this compound derivatives has been synthesized, a systematic biological evaluation is necessary to identify promising lead compounds. This typically involves a tiered approach, starting with broad cytotoxicity screening followed by more detailed mechanistic assays.

Protocol 4: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is a standard high-throughput method for initial cytotoxicity screening.[16]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Table 1: Representative Cytotoxicity Data for Brominated Quinoline/Quinazoline Analogs

Compound ClassCell LineCell TypeIC₅₀ (µM)Reference
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivativeMCF-7Breast Adenocarcinoma15.85 ± 3.32[1]
SW480Colorectal Adenocarcinoma17.85 ± 0.92[1]
MRC-5Normal Lung Fibroblast84.20 ± 1.72[1]
5,7-Dibromo-8-hydroxyquinolineC6Rat Brain Tumor6.7 - 25.6 (range)[18]
HeLaCervical Carcinoma6.7 - 25.6 (range)[18]
HT29Colorectal Adenocarcinoma6.7 - 25.6 (range)[18]

This table presents data for structurally related compounds to provide an expected range of activity for derivatives of this compound.

Protocol 5: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is a standard method for quantifying apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

Materials:

  • Cancer cells treated with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and a binding buffer).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with the test compound as described for the cytotoxicity assay. Include untreated and positive controls.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Conclusion and Future Directions

This compound is a highly promising and versatile building block for the synthesis of novel anticancer agents. Its structure allows for facile diversification at the 4-position through robust and scalable cross-coupling reactions, enabling a thorough exploration of the structure-activity relationship. The anticipated mechanisms of action, including kinase inhibition and the induction of apoptosis, are well-established avenues for effective cancer therapy. The protocols outlined in this guide provide a solid framework for the synthesis, derivatization, and biological evaluation of compounds derived from this scaffold. Future work should focus on synthesizing a focused library of 4-anilino and 4-aryl derivatives and screening them against a broad panel of cancer cell lines to identify lead compounds with high potency and selectivity. Further mechanistic studies on the most promising candidates will be crucial to elucidate their specific molecular targets and pathways, paving the way for their potential development as next-generation cancer therapeutics.

References

Application Notes and Protocols: 4-Bromoquinolin-6-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Drug Discovery

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its rigid bicyclic structure provides a template for the spatial orientation of functional groups, enabling precise interactions with biological targets. Within this class of compounds, 4-Bromoquinolin-6-ol and its derivatives have emerged as versatile intermediates and pharmacophores in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, complete with detailed synthetic protocols and methodologies for biological evaluation.

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its more stable keto form, 6-bromoquinolin-4(1H)-one. Spectroscopic and crystallographic studies have shown that in both solid and solution states, the keto-form is predominantly favored.[1][2][3][4][5] This guide will address both tautomeric forms, with a focus on the applications stemming from the synthetically versatile 6-bromoquinolin-4(1H)-one.

Synthetic Applications: A Gateway to Complex Bioactive Molecules

The strategic placement of the bromine atom and the hydroxyl/keto group on the quinoline ring makes this compound a highly valuable starting material for the synthesis of a variety of bioactive molecules. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents, while the keto/hydroxyl group can be functionalized to further modulate the compound's properties.

Key Synthetic Intermediate for PI3K/mTOR Inhibitors

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway.[6][7][8][9][10] This pathway is frequently dysregulated in various cancers, making it a prime target for anticancer drug development. Notably, 6-bromoquinolin-4-ol is a precursor to 6-bromo-4-iodoquinoline, a crucial building block for the synthesis of GSK2126458, a highly potent PI3K/mTOR dual inhibitor.[11]

G cluster_synthesis Synthesis of 6-bromo-4-iodoquinoline 4-Bromoaniline 4-Bromoaniline Intermediate_5 5-(((4-Bromophenyl)amino)methylene)- 2,2-dimethyl-1,3-dioxane-4,6-dione 4-Bromoaniline->Intermediate_5 Meldrum's_acid Meldrum's_acid Meldrum's_acid->Intermediate_5 Triethyl_orthoformate Triethyl_orthoformate Triethyl_orthoformate->Intermediate_5 Ethanol, Reflux 6_Bromoquinolin_4_ol 6-Bromoquinolin-4-ol (this compound tautomer) Intermediate_5->6_Bromoquinolin_4_ol Diphenyl ether, Heat 6_Bromo_4_chloroquinoline 6-Bromo-4-chloroquinoline 6_Bromoquinolin_4_ol->6_Bromo_4_chloroquinoline POCl3, DMF 6_Bromo_4_iodoquinoline 6-Bromo-4-iodoquinoline (GSK2126458 Precursor) 6_Bromo_4_chloroquinoline->6_Bromo_4_iodoquinoline NaI, Acetonitrile G cluster_workflow Anticancer Screening Workflow Cell_Seeding Seed Cancer Cells in 96-well plates Incubation_1 Incubate 24h Cell_Seeding->Incubation_1 Compound_Treatment Treat with This compound derivatives Incubation_1->Compound_Treatment Incubation_2 Incubate 48-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT Reagent Incubation_2->MTT_Addition Incubation_3 Incubate 4h MTT_Addition->Incubation_3 Solubilization Solubilize Formazan Incubation_3->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits G cluster_workflow Antimicrobial Susceptibility Testing Workflow Prepare_Inoculum Prepare Standardized Bacterial Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Test Compounds Serial_Dilution->Inoculate_Plate Incubate Incubate 16-20h at 37°C Inoculate_Plate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC

References

Application Note: Accelerating Quinoline Derivative Synthesis with Continuous Flow Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Imperative for Synthetic Innovation

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are the core of numerous natural products and synthetic pharmaceuticals, exhibiting a vast range of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2]

Traditionally, the synthesis of these vital compounds has relied on classic named reactions such as the Doebner-von Miller, Friedländer, and Gould-Jacobs syntheses.[3] While foundational, these batch-based methods often contend with challenges such as harsh reaction conditions (e.g., strong acids, high temperatures), poor regioselectivity, safety concerns with exothermic reactions, and difficulties in scaling up.[4]

Continuous flow chemistry has emerged as a paradigm-shifting technology that directly addresses these limitations.[5][6] By performing reactions in a continuously moving stream within a network of tubes or microreactors, this approach offers unparalleled control over reaction parameters. The high surface-area-to-volume ratio inherent in flow reactors enables superior heat and mass transfer, allowing for:

  • Enhanced Safety: Minimizing the volume of hazardous reagents reacting at any given moment and rapidly dissipating heat from exothermic processes.[7][8]

  • Accelerated Reactions: Accessing "superheated" conditions by pressurizing the system, allowing solvents to be heated far beyond their atmospheric boiling points to dramatically increase reaction rates.[8]

  • Improved Yields & Selectivity: Precise control over temperature, pressure, and residence time minimizes the formation of byproducts.[6][9]

  • Seamless Scalability: Increasing production by simply running the system for longer or by "scaling out" (running multiple reactors in parallel), bypassing the complex re-optimization required for large-scale batch reactors.[7][10]

This guide provides detailed application notes and protocols for the synthesis of quinoline derivatives using continuous flow technology, grounded in field-proven insights to bridge the gap between theoretical chemistry and practical implementation.

Method 1: Doebner-von Miller Reaction in Continuous Flow

The Doebner-von Miller reaction is a robust method for synthesizing 2-methylquinolines through the acid-catalyzed reaction of anilines with α,β-unsaturated carbonyl compounds.[11][12] In batch, this reaction often requires strong acids and can be difficult to control. Flow chemistry transforms it into a safe, efficient, and scalable process.[1][3]

Causality Behind the Flow Approach

The primary drivers for adapting the Doebner-von Miller reaction to flow are safety and efficiency. The reaction is often highly exothermic and can generate sticky byproducts that complicate batch processing.[13]

  • Thermal Management: A flow reactor's superior heat exchange capabilities prevent thermal runaways, a significant risk when mixing anilines and aldehydes with strong acids in large volumes.[7]

  • Process Control: Continuous Stirred Tank Reactors (CSTRs) in series can be used to manage solid byproduct formation, while distributed dosing of reagents maintains optimal stoichiometry throughout the reaction, improving yield and purity.[13]

  • Green Chemistry: Using water as a solvent under high-temperature flow conditions becomes feasible, offering a greener alternative to traditional organic solvents.[1][3]

Experimental Workflow: Doebner-von Miller Synthesis

The following diagram illustrates a typical setup using CSTRs for the synthesis of 2-methylquinoline derivatives.

Doebner_Miller_Flow Doebner-von Miller Reaction Workflow Aniline Aniline + H2SO4 in Water PumpA Pump A Aniline->PumpA 0.5 mL/min Crotonaldehyde Crotonaldehyde PumpB Pump B Crotonaldehyde->PumpB CSTR1 CSTR 1 (150°C) PumpA->CSTR1 PumpB->CSTR1 0.25 mL/min (Distributed Dosing) CSTR2 CSTR 2 (150°C) PumpB->CSTR2 0.25 mL/min (Distributed Dosing) CSTR1->CSTR2 BPR Back Pressure Regulator (15 bar) CSTR2->BPR Collection Product Collection BPR->Collection

Caption: Workflow for continuous Doebner-von Miller synthesis.

Protocol: Continuous Synthesis of 2-methylquinoline
  • Reagent Preparation:

    • Solution A: Prepare a solution of aniline (1.0 eq) and sulfuric acid (1.1 eq) in deionized water.

    • Solution B: Use neat crotonaldehyde (1.5 eq).

  • System Setup:

    • Assemble a flow chemistry system consisting of two pumps, two heated CSTRs in series (e.g., 10 mL each), and a back-pressure regulator (BPR).

    • Set the temperature of both CSTRs to 150 °C.

    • Set the BPR to 15 bar to allow for superheating of the aqueous solvent.

  • Reaction Execution:

    • Pump Solution A into the first CSTR at a defined flow rate (e.g., 0.5 mL/min).

    • Use a second pump to introduce Solution B via a T-mixer just before CSTR1 and another T-mixer between CSTR1 and CSTR2 (distributed dosing). The total flow rate of Solution B should be set to achieve the desired stoichiometry (e.g., 0.5 mL/min total, split between the two inlets).

    • The total flow rate determines the residence time. For two 10 mL CSTRs and a total flow rate of 1.0 mL/min, the residence time is 20 minutes.

  • Work-up and Analysis:

    • Collect the output from the BPR.

    • Neutralize the acidic solution with an aqueous base (e.g., NaOH solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product via column chromatography to yield 2-methylquinoline.

Data Presentation
Substrate (Aniline)Temp (°C)Residence Time (min)Yield (%)Reference
Aniline1502091[3]
4-Methylaniline1502085[3]
4-Methoxyaniline1502078[13]
4-Chloroaniline1502065[13]

Method 2: Photocatalytic Friedländer Annulation in Flow

The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a cornerstone of quinoline synthesis.[14][15] Modern variations leverage photochemistry for key steps, a domain where flow chemistry offers transformative advantages. A notable example is a tandem photoisomerization-cyclization process.[16][17]

Causality Behind the Flow Approach

Photochemical reactions in batch are often plagued by issues of light penetration (the "photon flux limitation"), which leads to non-uniform irradiation and makes scaling up notoriously difficult.

  • Uniform Irradiation: The narrow channels of a flow reactor (typically PFA or FEP tubing) ensure that photons penetrate the entire reaction medium, leading to consistent and efficient activation of the substrate.[4]

  • Precise Time Control: Residence time in the irradiated zone is precisely controlled by the flow rate and reactor volume, preventing over-irradiation and subsequent product degradation.

  • Scalability & Throughput: This process can achieve throughputs exceeding one gram per hour, a significant achievement for a photochemical synthesis, by maintaining a continuous, efficient process.[16][17][18]

  • Telescoping Reactions: The high purity of the product stream exiting the photoreactor allows it to be directly "telescoped" into a subsequent reaction, such as a hydrogenation, without intermediate work-up.[16][17]

Experimental Workflow: Photoisomerization-Cyclization

Photochemical_Flow Photocatalytic Quinoline Synthesis Workflow Substrate 2-Amino Enone in Ethanol Pump Syringe Pump Substrate->Pump 0.8 mL/min Photoreactor PFA Tubing Reactor (Coiled around LED lamp, 30°C) Pump->Photoreactor BPR Back Pressure Regulator (5 bar) Photoreactor->BPR Collection Quinoline Product Collection BPR->Collection

Caption: Workflow for continuous photocatalytic quinoline synthesis.

Protocol: Continuous Photochemical Synthesis of Substituted Quinolines

This protocol is based on the work of Baumann et al. for the synthesis of quinolines via a light-mediated tandem photoisomerization and cyclocondensation.[16][18]

  • Reagent Preparation:

    • Prepare a stock solution of the starting E-configured 2-amino enone substrate (e.g., 220 mM) in ethanol. No catalyst or additive is required.[16]

  • System Setup:

    • Use a flow reactor system (e.g., Vapourtec E-series) equipped with a photochemical reactor module.

    • The reactor consists of PFA tubing (e.g., 10 mL volume) coiled around a high-power LED lamp (e.g., 420 nm).

    • Maintain the internal reactor temperature at approximately 30 °C using cooling fans.

  • Reaction Execution:

    • Pump the substrate solution through the photoreactor at a flow rate calculated to achieve the desired residence time (e.g., a flow rate of 0.8 mL/min in a 10 mL reactor gives a residence time of 12.5 minutes).[16]

    • Irradiate the reactor with the high-power LED lamp. The E-enone isomerizes to the Z-enone, which undergoes spontaneous intramolecular cyclocondensation, producing water as the sole byproduct.[16]

  • Work-up and Analysis:

    • The stream exiting the reactor contains the quinoline product in high purity.

    • For isolation, the solvent can be removed under reduced pressure. A simple filtration through a plug of silica gel is often sufficient for purification.[16]

Data Presentation
SubstrateThroughputResidence Time (min)Yield (%)Reference
1a>1 g/h12.595[16][18]
1c-12.593[16][18]
1e-12.594[16][18]
1j-12.589[16][18]

Method 3: Gould-Jacobs Reaction in High-Temperature Flow

The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxyquinoline core, a key intermediate for many quinolone antibiotics.[19] The reaction proceeds in two main stages: a condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular thermal cyclization.[19][20] This second step often requires temperatures exceeding 250 °C, which can be challenging and hazardous in standard batch glassware.

Causality Behind the Flow Approach

Flow chemistry is uniquely suited to handle the demanding conditions of the Gould-Jacobs cyclization.

  • Safe Superheating: By using a back-pressure regulator, the solvent's boiling point is elevated, allowing the reaction to be conducted safely at temperatures of 250-300 °C in a small, contained volume.[8][21] This drastically shortens the required reaction time from hours to minutes.

  • Rapid Optimization: The reaction temperature and residence time can be screened rapidly to find the optimal conditions that maximize yield while minimizing thermal degradation of the product, a common issue in prolonged batch heating.[21]

  • Material Compatibility: High-temperature reactions can be conducted in robust stainless steel or Hastelloy reactors that can withstand the required pressure and temperature, ensuring operational safety.

Experimental Workflow: High-Temperature Gould-Jacobs Reaction

Gould_Jacobs_Flow High-Temperature Gould-Jacobs Cyclization Workflow Substrate Anilidomethylenemalonate Intermediate in Diphenyl Ether Pump HPLC Pump Substrate->Pump 1.0 mL/min Reactor Stainless Steel Coil Reactor (280°C) Pump->Reactor Cooler Heat Exchanger Reactor->Cooler BPR Back Pressure Regulator (20 bar) Cooler->BPR Collection Product Collection BPR->Collection

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Bromoquinolin-6-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. The guidance provided herein is based on established chemical principles and validated experimental data.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered challenges during the synthesis of this compound, which typically proceeds via the bromination of a suitable quinoline precursor.

Question 1: My reaction yield is consistently low or I am recovering unreacted starting material. What are the likely causes and how can I fix this?

Potential Causes & Solutions:

Low conversion is a common hurdle and often points to issues with reagents, reaction conditions, or the fundamental reaction setup.

  • Inefficient Brominating Agent: The choice and handling of the brominating agent are critical.

    • Insight: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for its superior handling characteristics and selectivity, which can minimize side product formation. However, NBS can degrade over time, especially if exposed to moisture or light.

    • Solution:

      • Use freshly recrystallized NBS for best results.

      • Ensure the reaction is protected from light by wrapping the flask in aluminum foil.

      • Consider a slight excess of NBS (1.1-1.2 equivalents) to drive the reaction to completion, but be mindful of potential over-bromination.

  • Suboptimal Reaction Temperature: Temperature control is crucial for both reaction rate and selectivity.

    • Insight: The bromination of quinolin-6-ol is typically performed at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and prevent the formation of undesired isomers and degradation products.

    • Solution:

      • Initiate the reaction at 0 °C by adding the brominating agent slowly to a solution of the quinolin-6-ol derivative.

      • Allow the reaction to warm slowly to room temperature and stir for several hours or overnight.

      • Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC).

  • Poor Solvent Choice: The solvent must fully dissolve the starting material to ensure a homogeneous reaction mixture.

    • Insight: Quinolin-6-ol has limited solubility in many common organic solvents. A polar aprotic solvent is often required.

    • Solution:

      • Dimethylformamide (DMF) or acetonitrile (MeCN) are effective solvents for this reaction.

      • Ensure the starting material is completely dissolved before adding the brominating agent. Gentle warming can be used to aid dissolution, but the solution should be cooled to the target reaction temperature before proceeding.

Troubleshooting Workflow for Low Yield

G start Low Yield or Incomplete Reaction check_sm Check Starting Material Purity (NMR, LC-MS) start->check_sm check_reagent Assess Brominating Agent (Use fresh/recrystallized NBS) start->check_reagent check_conditions Review Reaction Conditions start->check_conditions re_run Re-run Reaction with Optimized Parameters check_reagent->re_run temp Initiate at 0°C, warm slowly to RT check_conditions->temp Temperature? solvent Use DMF or MeCN. Ensure full dissolution. check_conditions->solvent Solubility? monitoring Monitor via TLC (e.g., 10% MeOH/DCM) check_conditions->monitoring Monitoring? temp->re_run solvent->re_run monitoring->re_run

Caption: A decision tree for troubleshooting low reaction yield.

Question 2: My final product is impure, showing multiple spots on TLC. How do I identify and minimize these impurities?

Potential Causes & Solutions:

The formation of multiple products typically arises from a lack of regioselectivity or from over-bromination.

  • Formation of Isomeric Byproducts:

    • Insight: The hydroxyl group at the 6-position is an ortho-, para-directing group. This means that besides the desired C4-bromo isomer, bromination can also occur at the C5 and C7 positions, leading to a mixture of isomers that can be difficult to separate. The synthesis of 4-bromo-quinolin-6-ol often starts from 4-chloroquinolin-6-ol, where the chloro group is later substituted, or from a more complex route to ensure regioselectivity. If direct bromination of quinolin-6-ol is attempted, a mixture is highly likely.

    • Solution:

      • Control Stoichiometry: Use no more than 1.05-1.1 equivalents of NBS to disfavor the formation of multiple bromination products.

      • Temperature Management: Maintain low temperatures (0 °C) during the addition of NBS to enhance selectivity.

      • Purification: A robust purification strategy is essential. Flash column chromatography using a gradient elution (e.g., starting with pure dichloromethane and gradually increasing the polarity with methanol) is typically required to separate the isomers.

  • Over-bromination (Di-bromo products):

    • Insight: The quinoline ring, activated by the hydroxyl group, can undergo a second bromination, leading to the formation of dibromoquinolin-6-ol species.

    • Solution:

      • Add the NBS solution dropwise over a prolonged period (e.g., 30-60 minutes) using a dropping funnel. This keeps the instantaneous concentration of the brominating agent low, minimizing the risk of over-bromination.

      • Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction immediately to prevent further bromination.

Table 1: Typical TLC Profile and Identification

Spot (in order of increasing polarity) Tentative Identity Rf Value (Typical)* Identification Method
Highest Spot Di-bromo Isomer(s) ~0.8 LC-MS (M+4 peak)
Middle Spot This compound (Product) ~0.6 LC-MS, NMR
Lower Spot Other Bromo-isomers (e.g., 5- or 7-bromo) ~0.5 LC-MS, NMR

| Lowest Spot | Quinolin-6-ol (Starting Material) | ~0.3 | Co-spot with SM |

*Note: Rf values are illustrative and depend on the exact TLC system (e.g., 10% Methanol in Dichloromethane).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for a high-yield synthesis of this compound?

While direct bromination of quinolin-6-ol is possible, it often leads to isomeric mixtures. A more reliable and higher-yielding approach involves a substitution reaction starting from 4-Chloroquinolin-6-ol . The chloro group at the 4-position can be converted to a bromo group using reagents like phosphorus tribromide (PBr₃) or by nucleophilic aromatic substitution, although the former is more common for this specific transformation. This multi-step approach provides superior regiochemical control.

Q2: How should I properly quench and work up the reaction?

Proper workup is essential to remove excess reagents and inorganic salts, simplifying subsequent purification.

  • Quenching: Once the reaction is complete (as determined by TLC), it should be quenched to destroy any remaining NBS. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is an effective quenching agent. Add it slowly until the yellow/orange color of bromine/NBS dissipates.

  • Workup:

    • Dilute the reaction mixture with a larger volume of water.

    • Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) if the reaction was run in an acidic medium.

    • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate (EtOAc) or a 9:1 mixture of chloroform and isopropanol.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Q3: What analytical techniques are essential for monitoring this synthesis and characterizing the final product?

A multi-pronged analytical approach is non-negotiable for ensuring reaction success and product integrity.

  • Thin Layer Chromatography (TLC): The primary tool for real-time reaction monitoring. A recommended mobile phase is 5-10% methanol in dichloromethane.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for confirming the mass of the product (M, M+2 peaks characteristic of a bromine-containing compound) and identifying the masses of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is used to confirm the final structure by analyzing the chemical shifts and coupling constants of the aromatic protons. The disappearance of the proton at the C4 position is a key indicator of success.

    • ¹³C NMR provides confirmation of the carbon skeleton.

Validated Experimental Protocol

This protocol outlines the direct bromination of quinolin-6-ol with NBS. While other routes may offer better regioselectivity, this method is common and its challenges are instructive.

Protocol: Synthesis of this compound via Direct Bromination

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add quinolin-6-ol (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 10 mL per gram of starting material) and stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.1 eq) in a minimum amount of anhydrous DMF.

  • Addition: Add the NBS solution to the reaction flask dropwise via a syringe or dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Protect the flask from light.

  • Monitoring: Monitor the reaction progress by TLC until the starting material spot is consumed.

  • Quenching: Cool the mixture back to 0 °C and quench by the slow addition of 10% aqueous sodium thiosulfate solution.

  • Workup: Follow the detailed workup procedure described in FAQ #2.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-5% methanol in dichloromethane.

  • Characterization: Combine the product-containing fractions and concentrate under reduced pressure. Characterize the resulting solid by LC-MS and NMR.

Synthesis and Purification Workflow

G cluster_reaction Reaction Phase cluster_workup Workup & Purification A Dissolve Quinolin-6-ol in DMF B Cool to 0°C A->B C Add NBS Solution (Dropwise) B->C D Stir at RT (12-16h) Monitor by TLC C->D E Quench with Na₂S₂O₃ (aq) D->E F Aqueous Workup & Extraction (EtOAc) E->F G Column Chromatography (Silica, DCM/MeOH) F->G H Characterize Product (NMR, LC-MS) G->H

Caption: General workflow for synthesis and purification.

Technical Support Center: Navigating the Purification of Halogenated Quinolinols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the purification challenges of halogenated quinolinols. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating hurdles associated with purifying these structurally important, yet chemically sensitive, compounds. Halogenated quinolinols, such as clioquinol and iodoquinol, are not only significant in medicinal chemistry but also present distinct purification challenges due to their chemical properties.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these obstacles and achieve high-purity compounds.

Understanding the Core Challenges

The purification of halogenated quinolinols is often complicated by a combination of factors inherent to their molecular structure. The basicity of the quinoline nitrogen can lead to strong, often irreversible, interactions with acidic stationary phases like silica gel, resulting in issues such as streaking, tailing, and even decomposition.[3][4] Furthermore, their often high lipophilicity and tendency to form colored impurities through oxidation add layers of complexity to achieving crystalline, pure final products.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of halogenated quinolinols in a practical question-and-answer format.

Chromatography Issues

Q1: My halogenated quinolinol is streaking severely on the silica gel TLC plate and I'm getting poor separation in my column. What's happening and how can I fix it?

A1: This is a classic problem arising from the interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups on the surface of the silica gel.[3][4] This strong interaction leads to poor elution, resulting in significant tailing or streaking.

Troubleshooting Steps:

  • Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This will neutralize the acidic sites on the silica gel, minimizing unwanted interactions with your compound.[3][4]

    • Recommended Modifiers: Start with 0.5-2% triethylamine (NEt₃) or a 7N solution of ammonia in methanol in your eluent system.[3]

    • Example: If your mobile phase is 9:1 Hexane:Ethyl Acetate, modify it to 9:1:0.1 Hexane:Ethyl Acetate:NEt₃.[3]

  • Use an Alternative Stationary Phase: If a basic modifier doesn't resolve the issue, consider a different stationary phase.[4]

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel.[4]

    • Reversed-Phase Silica (C18): For non-polar halogenated quinolinols, reversed-phase chromatography can be a highly effective method to avoid decomposition and improve separation.[4]

Q2: I suspect my halogenated quinolinol is decomposing on the silica gel column. What are the signs and how can I prevent this?

A2: Decomposition on silica gel is a common issue for sensitive quinoline derivatives due to the acidic nature of the stationary phase.[4] Signs of decomposition include the appearance of new, often colored, spots on TLC after running the column, and low recovery of the desired product.

Preventative Measures:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a basic solution to neutralize acidic sites. You can do this by preparing a slurry of the silica gel in the eluent containing a small amount of triethylamine (0.5-2%) before packing the column.[4]

  • Work Quickly and at Low Temperatures: Minimize the contact time between your compound and the silica gel by running the column as quickly as possible.[4] Running the column in a cold room can also help to slow down the rate of decomposition.[4]

  • Use an Inert Atmosphere: For highly sensitive compounds, performing chromatography under an inert atmosphere, such as in a glovebox, can prevent oxidation.[4]

Crystallization and Product Isolation Issues

Q3: My purified halogenated quinolinol is an oil and refuses to crystallize. What can I do?

A3: "Oiling out" is a common frustration in the final stages of purification. This often happens when the compound has a low melting point or when residual solvents are present.

Strategies to Induce Crystallization:

  • Control the Rate of Supersaturation:

    • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered vial over several days.[3]

    • Slow Cooling: If attempting to crystallize from a hot solution, allow it to cool to room temperature slowly before transferring it to a refrigerator or freezer.[3] Rapid cooling often leads to the formation of an oil or amorphous solid.[5]

  • Introduce a Nucleation Site:

    • Seed Crystals: If you have a small amount of solid material, add a tiny crystal to the supersaturated solution to encourage crystal growth.[3]

    • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.

  • Trituration: Dissolve the oil in a minimal amount of a good solvent, then add a large excess of a poor, non-polar solvent like pentane or hexane while stirring vigorously. This can sometimes force the compound to precipitate as a solid, which can then be filtered and further purified.[3]

Q4: My final product has a persistent yellow or brown color. Does this indicate a significant impurity?

A4: While pure quinoline is colorless, many of its derivatives, including halogenated ones, are prone to developing a yellow or brown color upon exposure to air and light.[4] This is often due to the formation of trace oxidized impurities and may not necessarily mean your compound is significantly impure.[4] However, for high-purity applications, further purification or storage under an inert atmosphere in the dark is recommended.[4]

Impurity Profile

Q5: What are the common impurities I should expect in the synthesis of halogenated quinolinols like clioquinol (5-chloro-7-iodo-8-quinolinol)?

A5: The impurity profile can vary depending on the synthetic route. However, common impurities often include:

  • Starting Materials: Unreacted 8-hydroxyquinoline.[1]

  • Mono-halogenated Species: Such as 5-chloro-8-hydroxyquinoline or 7-iodo-8-hydroxyquinoline.[1]

  • Isomers: Incorrectly halogenated isomers can be a significant issue, increasing the difficulty of purification.[6]

  • Oxidative Dimers: Small amounts of dimers formed through oxidation.[1]

  • Residual Solvents: Solvents used in the reaction or workup.[1][4]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key purification techniques.

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol is designed for the purification of a moderately polar halogenated quinolinol that exhibits tailing on silica gel.

Materials:

  • Crude halogenated quinolinol

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (NEt₃)

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes

Procedure:

  • Prepare the Slurry: In a beaker, make a slurry of silica gel in the chosen mobile phase (e.g., 90:10:0.5 Hexane:Ethyl Acetate:NEt₃).

  • Pack the Column:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing.[7]

    • Allow the solvent to drain until it is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

  • Elute the Column:

    • Begin adding the mobile phase to the top of the column, maintaining a constant head of solvent.

    • Apply gentle air pressure to achieve a steady flow rate.

    • Collect fractions in separate test tubes.

  • Monitor the Separation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Halogenated Quinolinol

This protocol outlines a general procedure for purifying a solid halogenated quinolinol by recrystallization.[8]

Materials:

  • Crude solid halogenated quinolinol

  • A suitable solvent or solvent pair (e.g., ethanol, xylene, or a mixture like hexane/ethyl acetate)[9][10]

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance.[5]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature. For example, Iodoquinol can be dried at 70°C in a vacuum.[9]

Data Presentation

Table 1: Common Solvents for Recrystallization of Quinolinol Derivatives

Solvent/Solvent SystemPolarityBoiling Point (°C)Comments
EthanolPolar78A generally good solvent for moderately polar compounds.[10]
XyleneNon-polar138-144Effective for some halogenated quinolinols like Iodoquinol.[9]
Hexane/Ethyl AcetateVariableVariableA versatile solvent pair for adjusting polarity.[10]
WaterHighly Polar100Can be used for more polar derivatives or for salt formation.[10]

Visualizations

Workflow for Troubleshooting Column Chromatography

start Start: Crude Halogenated Quinolinol tlc Run TLC with standard eluent start->tlc streaking Streaking or Tailing Observed? tlc->streaking add_base Add 0.5-2% NEt3 to eluent streaking->add_base Yes run_column Proceed with Column Chromatography streaking->run_column No re_tlc Re-run TLC add_base->re_tlc good_sep Good Separation? re_tlc->good_sep good_sep->run_column Yes change_phase Change Stationary Phase (e.g., Alumina, C18) good_sep->change_phase No end End: Purified Product run_column->end change_phase->tlc

Caption: Decision workflow for optimizing column chromatography.

Decision Tree for Product Isolation

start Start: Evaporated Fractions product_state Is the product a solid? start->product_state recrystallize Recrystallize from suitable solvent product_state->recrystallize Yes oiling_out Product is an oil product_state->oiling_out No end End: Pure, Crystalline Product recrystallize->end slow_evap Try slow evaporation oiling_out->slow_evap crystallized Crystals form? slow_evap->crystallized triturate Triturate with non-polar solvent crystallized->triturate No crystallized->end Yes triturate->end

References

Technical Support Center: Optimization of Buchwald-Hartwig Amination with 4-Bromoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the Buchwald-Hartwig amination of 4-bromoquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to empower you to achieve successful and reproducible outcomes in your synthetic endeavors.

Introduction: The Challenge of Functionalized Heterocycles

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, a cornerstone in the synthesis of pharmaceuticals and functional materials.[1][2] However, its application to complex, functionalized heteroaromatic substrates like this compound presents a unique set of challenges. The quinoline core can influence catalyst activity, and the presence of a free hydroxyl group introduces the potential for competitive O-arylation and other side reactions.[3][4][5] This guide will provide a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination of this compound challenging?

A1: The primary challenges stem from two key features of the substrate:

  • The Quinoline Moiety: The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, potentially altering its reactivity and leading to catalyst inhibition or the formation of inactive species.

  • The Free Hydroxyl Group: The phenolic hydroxyl group is acidic and can react with the strong bases typically employed in Buchwald-Hartwig aminations. This can lead to several complications, including:

    • Competitive O-arylation: The formation of a C-O bond instead of the desired C-N bond.[3][4][5]

    • Deprotonation of the substrate: This can affect its solubility and reactivity.

    • Deactivation of the catalyst: The phenoxide may interact with the palladium center.

Q2: Should I protect the hydroxyl group on this compound before the reaction?

A2: The necessity of protecting the hydroxyl group is a critical consideration and depends on the specific reaction conditions and the desired outcome.

  • Arguments for Protection: Protecting the hydroxyl group as an ether (e.g., methyl, benzyl) or a silyl ether can prevent O-arylation and other side reactions, leading to a cleaner reaction profile and potentially higher yields of the desired N-arylated product.[6]

  • Arguments against Protection: Modern Buchwald-Hartwig catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have shown remarkable tolerance for protic functional groups.[7][8] Avoiding a protection/deprotection sequence improves the overall efficiency of your synthesis (atom and step economy).

A preliminary screening with the unprotected substrate is often worthwhile. If significant O-arylation or low conversion is observed, a protection strategy should be implemented.

Q3: What are the most common side reactions to look out for?

A3: Besides the desired N-arylation, you should be vigilant for the following side products:

  • O-arylation: Formation of the corresponding quinolin-6-yl ether. This is often the major byproduct when using strong bases.

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen, yielding 6-hydroxyquinoline. This can occur via β-hydride elimination from a palladium-amido intermediate.[1]

  • Biaryl Formation: Homocoupling of the this compound.

  • Protodebromination: Loss of the bromine atom, often facilitated by trace amounts of water or other proton sources in the reaction mixture.

Q4: How do I choose the right catalyst system (palladium precursor and ligand)?

A4: The choice of the catalyst system is paramount for a successful reaction.

  • Palladium Precursor: Pre-catalysts such as G3 or G4 palladacycles are often preferred due to their air and moisture stability and their ability to readily form the active Pd(0) species.[9] More traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can also be effective but may require an induction period.

  • Ligand: For substrates with protic functional groups, bulky, electron-rich biarylphosphine ligands are generally the best choice. Ligands like BrettPhos , RuPhos , and XPhos have demonstrated excellent performance in promoting the desired C-N bond formation while minimizing side reactions.[7][9] The choice of ligand can also influence the selectivity between N- and O-arylation.

Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during the optimization of the Buchwald-Hartwig amination of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate base. 3. Poor solubility of reactants. 4. Catalyst poisoning.1. Use a fresh palladium precursor and ligand. Consider using a pre-catalyst. 2. Screen different bases (see "Base Selection" below). 3. Try a different solvent or a solvent mixture to improve solubility.[10] 4. Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere.
Significant O-arylation 1. Use of a strong, non-hindered base. 2. High reaction temperature. 3. Inappropriate ligand.1. Switch to a weaker, bulkier base such as Cs₂CO₃ or K₃PO₄.[10][11][12][13][14][15] 2. Lower the reaction temperature. 3. Screen different bulky phosphine ligands that may favor N-arylation.
Hydrodehalogenation 1. Presence of β-hydrogens on the amine. 2. High reaction temperature.1. If possible, use an amine without β-hydrogens. 2. Lower the reaction temperature.
Inconsistent Results 1. Variable quality of reagents or solvents. 2. Inconsistent inert atmosphere. 3. Trace amounts of water or oxygen.1. Use high-purity, anhydrous, and degassed solvents. 2. Ensure a consistently inert atmosphere using a glovebox or Schlenk techniques. 3. Dry all glassware thoroughly before use.

In-Depth Technical Guidance

The Catalytic Cycle and Key Intermediates

Understanding the catalytic cycle is crucial for rational troubleshooting.

Buchwald_Hartwig_Cycle cluster_side_reaction Potential Side Reactions Pd0 Pd(0)L_n PdII L_n(Ar)Pd(II)-Br Pd0->PdII OxAdd Oxidative Addition (Ar-Br) PdAmine [L_n(Ar)Pd(II)(Br)(HNR₂)] PdII->PdAmine AmineCoord Amine Coordination (R₂NH) PdAmido L_n(Ar)Pd(II)-NR₂ PdAmine->PdAmido Deprotonation Deprotonation (Base) Product Ar-NR₂ PdAmido->Product O_Arylation O-Arylation (from phenoxide) PdAmido->O_Arylation Hydrodehalogenation Hydrodehalogenation (β-H elimination) PdAmido->Hydrodehalogenation RedElim Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The key to a successful reaction with this compound is to favor the pathway leading to the Pd-amido complex and subsequent reductive elimination to the desired C-N bond, while minimizing the competing O-arylation and hydrodehalogenation pathways.

Base Selection: A Critical Parameter

The choice of base is arguably the most critical parameter to control the outcome of this reaction.

Base pKa of Conjugate Acid Advantages Disadvantages for this compound
NaOtBu ~19High reactivity, often leads to fast conversions.Prone to causing significant O-arylation due to its strong basicity.[6]
LHMDS ~26Can tolerate some protic functional groups.Still a very strong base, may lead to O-arylation.
Cs₂CO₃ ~10.3Weaker base, significantly reduces O-arylation. Good for base-sensitive substrates.[10][11][12][13][14][15]May require higher temperatures or longer reaction times.
K₃PO₄ ~12.3Weaker base, often a good alternative to carbonates.Solubility can be an issue in some solvents.

Recommendation: Start your optimization with a weaker inorganic base like Cs₂CO₃ or K₃PO₄ . While the reaction may be slower, it is more likely to provide the desired N-arylated product with higher selectivity.

Solvent Effects

The solvent plays a crucial role in solubilizing the reactants, including the often poorly soluble inorganic bases, and can influence the reaction rate and selectivity.

Solvent Properties Considerations
Toluene Non-polar, high boiling point.A common and often effective solvent.
1,4-Dioxane Polar aprotic, good for dissolving many organics.Can be effective, but be aware of its potential to form peroxides.[10]
t-BuOH Polar protic, can act as a proton source.Can sometimes improve catalyst turnover.
DMAc / DMF Polar aprotic, excellent solvating properties.Can be beneficial for solubility but may coordinate to the palladium and inhibit the reaction.[10]

Recommendation: Toluene or 1,4-dioxane are good starting points for solvent screening. If solubility is an issue, a mixture of solvents or a switch to a more polar aprotic solvent like DMAc could be beneficial, though careful monitoring for catalyst inhibition is advised.[10]

Experimental Protocols

The following are generalized protocols that can be adapted for your specific amine and serve as a starting point for optimization.

General Procedure for Reaction Screening

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Pre-catalyst, Ligand, Base, this compound, Amine setup->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%)

  • Ligand (e.g., BrettPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 0.1 M)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add this compound and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging but achievable transformation. By carefully considering the choice of base, ligand, and solvent, and by systematically troubleshooting any issues that arise, researchers can successfully synthesize the desired N-arylated quinoline derivatives. The key to success lies in understanding the underlying mechanistic principles and tailoring the reaction conditions to favor the desired C-N bond formation while suppressing unwanted side reactions.

References

Technical Support Center: Protecting the Hydroxyl Group of 4-Bromoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 4-Bromoquinolin-6-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the selection and implementation of protecting groups for the phenolic hydroxyl function at the C6 position of the 4-bromoquinoline scaffold. Our aim is to provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the hydroxyl group of this compound?

The hydroxyl group at the C6 position of the quinoline ring is a phenol. Phenolic hydroxyl groups are acidic and can interfere with a variety of subsequent reactions.[1] Protection is crucial for several reasons:

  • Preventing Unwanted Reactions: The acidic proton can be abstracted by bases, including organometallic reagents (e.g., Grignard or organolithium reagents) and strong bases used in various coupling or substitution reactions.[1] This can lead to undesired side reactions or complete failure of the intended transformation.

  • Modulating Reactivity: The hydroxyl group is a powerful activating group for electrophilic aromatic substitution.[1] Protecting it as an ether or ester can temper this reactivity, allowing for more controlled and selective reactions on the quinoline ring system.[1]

  • Improving Solubility: In some cases, the introduction of a protecting group can enhance the solubility of the molecule in organic solvents, facilitating purification and handling.

Q2: What are the most common protecting groups for a phenolic hydroxyl group on a quinoline ring, and what are the key considerations for selection?

Selecting the right protecting group is critical and depends on the planned downstream reaction conditions. The quinoline ring system and the bromo-substituent introduce specific considerations. Here's a breakdown of common choices:

  • Methyl Ethers (Me):

    • Pros: Highly stable to a wide range of conditions, including strongly basic and nucleophilic reagents, as well as many oxidizing and reducing agents.[2]

    • Cons: Their robustness makes them difficult to remove.[2][3] Cleavage often requires harsh, strongly acidic conditions (e.g., HBr, HI) or potent Lewis acids like boron tribromide (BBr₃), which may not be compatible with other functional groups in your molecule.[3][4][5]

  • Benzyl Ethers (Bn):

    • Pros: Benzyl ethers are stable to many acidic and basic conditions.[3] A key advantage is their removal under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C), which is orthogonal to many other protecting groups.[6][7]

    • Cons: Hydrogenolysis is incompatible with reducible functional groups like alkenes, alkynes, or nitro groups. The 4-bromo substituent might also be susceptible to reduction under certain hydrogenolysis conditions.

  • Silyl Ethers (e.g., TBDMS, TIPS):

    • Pros: Silyl ethers are widely used due to their ease of introduction and removal.[8] They are generally stable to basic conditions and many organometallic reagents. Deprotection is typically achieved with fluoride ion sources (e.g., TBAF) or under acidic conditions.[2][9] The steric bulk of the silyl group can be tuned (TMS < TES < TBDMS < TIPS < TBDPS) to control stability and allow for selective protection.[8]

    • Cons: They can be labile to acidic conditions.[9] The choice of silyl group is crucial; for instance, a TBDMS group is more stable to acid than a TMS group.[8]

  • Alkoxymethyl Ethers (e.g., MOM, SEM):

    • Pros: These acetal-type protecting groups are stable to basic conditions.[8]

    • Cons: They are sensitive to acid and are typically removed under acidic conditions.[8][10] MOM ethers are generally more robust than SEM ethers.[8]

  • Ester Protecting Groups (e.g., Acetate, Pivaloate):

    • Pros: Easy to introduce and are generally stable to acidic conditions.[2]

    • Cons: They are readily cleaved by base-catalyzed hydrolysis.[2]

Troubleshooting Guide

Problem 1: My protection reaction is not going to completion or gives low yields.
  • Potential Cause 1: Inadequate Base. For the formation of ethers (methyl, benzyl, silyl), complete deprotonation of the phenolic hydroxyl is crucial. The pKa of a phenol is around 10. Ensure your base is strong enough to achieve this.

    • Solution: For methyl and benzyl ethers, consider using a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF. For silyl ethers, an amine base like imidazole or triethylamine in DMF is typically sufficient.[2]

  • Potential Cause 2: Steric Hindrance. While the 6-hydroxyl group is relatively accessible, bulky reagents might react slowly.

    • Solution: Increase the reaction temperature or time. If using a bulky protecting group, consider a less hindered alternative if your synthetic route allows.

  • Potential Cause 3: Poor Quality Reagents. Moisture can quench strong bases and hydrolyze reactive electrophiles (e.g., silyl chlorides).

    • Solution: Use freshly distilled solvents and ensure your reagents are anhydrous.

Problem 2: My protecting group is cleaved during a subsequent reaction.

This is a common issue and highlights the importance of choosing an orthogonal protecting group.

  • Scenario: I am performing a Suzuki-Miyaura cross-coupling at the 4-bromo position, and my silyl ether is being cleaved.

    • Analysis: Suzuki-Miyaura reactions are typically run under basic conditions, which silyl ethers are generally stable to. However, some protocols may have conditions that are too harsh.

    • Solution:

      • Switch to a more robust protecting group: A methyl or benzyl ether would be more stable under these conditions.

      • Modify the coupling conditions: Use milder bases (e.g., K₃PO₄ instead of NaOH) or screen different palladium catalysts and ligands that may allow for lower reaction temperatures.[11][12]

  • Scenario: I need to perform a reaction under strongly acidic conditions, and my TBDMS group is removed.

    • Analysis: TBDMS ethers are known to be acid-labile.

    • Solution: A methyl or benzyl ether would be a better choice for stability in strong acid.

Problem 3: I am having difficulty deprotecting the hydroxyl group without affecting other parts of my molecule.
  • Scenario: I used a methyl ether, but the BBr₃ deprotection is cleaving other sensitive functional groups.

    • Analysis: BBr₃ is a very strong Lewis acid and can interact with other Lewis basic sites in the molecule.[3]

    • Solution:

      • Alternative deprotection: For phenolic methyl ethers, nucleophilic cleavage using reagents like sodium ethanethiolate (NaSEt) in DMF can be effective, although this requires high temperatures.[13]

      • Plan ahead: In future syntheses, choose a protecting group with milder deprotection conditions, such as a benzyl ether (removed by hydrogenolysis) or a silyl ether (removed by fluoride).

  • Scenario: Hydrogenolysis of my benzyl ether is also reducing the bromo-substituent.

    • Analysis: Catalytic hydrogenation can sometimes lead to dehalogenation.

    • Solution:

      • Use a hydrogen transfer reagent: Instead of H₂ gas, reagents like 1,4-cyclohexadiene can sometimes provide milder conditions that are more selective.[6]

      • Alternative deprotection: Benzyl ethers can also be cleaved under some acidic conditions, though this may not be ideal depending on the rest of your molecule.[7]

Experimental Protocols

Protocol 1: Protection of this compound as a Benzyl Ether

This protocol is recommended when downstream reactions are incompatible with acidic conditions and when hydrogenolysis is a viable deprotection strategy.

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension under an inert atmosphere at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80-82 °C and monitor by TLC. The reaction is typically complete within 4-6 hours.[7]

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 6-(benzyloxy)-4-bromoquinoline.

Protocol 2: Deprotection of 6-(benzyloxy)-4-bromoquinoline via Catalytic Hydrogenolysis

Materials:

  • 6-(benzyloxy)-4-bromoquinoline

  • Palladium on carbon (10% Pd/C)

  • Ethyl acetate (EtOAc) or Methanol (MeOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve 6-(benzyloxy)-4-bromoquinoline (1.0 eq) in ethyl acetate or methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed. This can take from a few hours to overnight.[7]

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Data and Diagrams

Table 1: Comparison of Common Protecting Groups for this compound
Protecting GroupAbbreviationStable ToLabile To
Methyl EtherMeStrong Base, Nucleophiles, Oxidation, ReductionStrong Acids (BBr₃, HBr)[3][4][5]
Benzyl EtherBnMost Acids and BasesCatalytic Hydrogenolysis[6][7]
tert-Butyldimethylsilyl EtherTBDMSBase, OrganometallicsAcids, Fluoride Ions[2]
Methoxymethyl EtherMOMBaseAcids[8][14]
Acetate EsterAcAcidBase[2]

Diagram 1: Decision Workflow for Protecting Group Selection

G start Start: Need to protect This compound q1 Will the subsequent reaction involve strong base? start->q1 q2 Will the subsequent reaction involve strong acid? q1->q2 Yes pg_silyl Consider Silyl (TBDMS) or Benzyl (Bn) Ether q1->pg_silyl No q2->pg_silyl No pg_methyl_benzyl Consider Methyl (Me) or Benzyl (Bn) Ether q2->pg_methyl_benzyl Yes q3 Are reducible groups (alkenes, alkynes, NO2) present or will be introduced? deprotect_bn Deprotection: Catalytic Hydrogenolysis q3->deprotect_bn No deprotect_me Deprotection: BBr3 or HBr q3->deprotect_me Yes deprotect_silyl Deprotection: TBAF or mild acid pg_silyl->deprotect_silyl pg_methyl_benzyl->q3

A decision tree for selecting a suitable protecting group.

Diagram 2: General Reaction Scheme for Protection/Deprotection

G sub This compound prot_sub Protected This compound sub->prot_sub Protection (+ Protecting Group Reagent) final_product Final Product prot_sub->final_product Subsequent Reaction(s) final_product->sub Deprotection

General workflow for using a protecting group in synthesis.

References

Troubleshooting low conversion rates in quinoline functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinoline functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in their synthetic routes. Quinoline and its derivatives are privileged scaffolds in medicinal chemistry and materials science, but their functionalization can be notoriously challenging.[1][2] This resource provides in-depth, experience-driven answers to common problems, focusing on the causality behind experimental phenomena to help you troubleshoot low conversion rates and other common issues effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the fundamental challenges and strategies in quinoline functionalization.

Q1: Why is the functionalization of quinoline often challenging, leading to low conversion rates?

A: The difficulty in functionalizing the quinoline core stems from its distinct electronic properties. The quinoline scaffold consists of two fused aromatic rings: an electron-rich benzene ring and an electron-deficient pyridine ring.[3] This electronic dichotomy creates several challenges:

  • Competing Reactivity: The benzene ring is susceptible to electrophilic substitution (typically at C5 and C8), while the pyridine ring is deactivated towards electrophiles but activated for nucleophilic attack (at C2 and C4).[4] This often leads to mixtures of products or reaction at an undesired position.

  • Catalyst Inhibition: The Lewis basic nitrogen atom in the pyridine ring can coordinate to and inhibit or poison transition metal catalysts (e.g., Palladium, Rhodium, Copper), which are crucial for modern C-H functionalization reactions.[1][5] This sequestration of the catalyst can significantly slow down or completely halt the catalytic cycle, resulting in low or no conversion.

  • Harsh Reaction Conditions: Classical synthetic methods for building the quinoline ring often require harsh conditions (e.g., strong acids, high temperatures), which may not be compatible with sensitive functional groups on the starting materials.[6] While modern C-H activation methods are often milder, they can still require high temperatures to overcome the activation barrier of C-H bonds.[4]

Q2: What is the purpose of using a quinoline N-oxide, and how does it improve reactions?

A: The use of a quinoline N-oxide (QNO) is a powerful and widely adopted strategy to overcome the inherent challenges of quinoline functionalization.[1][7] The N-oxide group serves two primary purposes:

  • Directing Group: The oxygen atom of the N-oxide can act as an internal chelating ligand, coordinating to the metal catalyst and directing it to a specific, nearby C-H bond. This is particularly effective for achieving functionalization at the otherwise less reactive C8 and C2 positions.[8][9] This chelation assistance forms a stable metallacyclic intermediate that lowers the activation energy for C-H cleavage.

  • Electronic Modulation: The N-oxide group is electron-withdrawing, which further deactivates the pyridine ring towards electrophilic attack but increases the reactivity of the C2-H bond for certain metal-catalyzed reactions.[10]

After the desired functionalization, the N-oxide can typically be removed easily via reduction (e.g., with PCl₃) to yield the functionalized quinoline.[6]

Q3: What are the most critical parameters to screen when optimizing a low-yield quinoline functionalization reaction?

A: When facing low conversion, a systematic optimization of reaction parameters is crucial. Based on extensive field experience, the most impactful parameters to screen are, in order:

  • Catalyst System (Metal & Ligand): The choice of metal (Pd, Rh, Cu, Ni) and, critically, the ancillary ligand, is paramount. The ligand's steric and electronic properties dictate the catalyst's stability, reactivity, and regioselectivity.[1][5]

  • Solvent: Solvent polarity and coordinating ability can dramatically influence catalyst solubility, substrate solubility, and the stability of charged intermediates in the catalytic cycle.[1]

  • Base: In many cross-coupling and C-H activation reactions, the base plays a critical role in substrate deprotonation or in the regeneration of the active catalyst. The strength and solubility of the base (e.g., inorganic carbonates vs. organic phosphates) can be a key factor.[4]

  • Temperature: C-H activation is often the rate-limiting step and typically requires thermal energy. However, excessively high temperatures can lead to catalyst decomposition or product degradation.[11]

Troubleshooting Guide: Low Conversion Rates

This guide provides a structured approach to diagnosing and solving specific problems encountered during quinoline functionalization experiments.

Problem 1: No or Minimal Product Formation (<10% Conversion)

Observing little to no product is a common but frustrating issue. This typically points to a fundamental problem with one of the core components of the reaction.

Workflow for Diagnosing Near-Zero Conversion

G start Low Conversion (<10%) Observed check_catalyst Is the Catalyst System Active? start->check_catalyst check_reagents Are Starting Materials & Reagents Pure and Dry? check_catalyst->check_reagents Yes solution_catalyst Screen Different Catalysts/Ligands. Verify Precursor Quality. check_catalyst->solution_catalyst No/Unsure check_conditions Are Reaction Conditions (Temp, Time) Sufficient? check_reagents->check_conditions Yes solution_reagents Purify Starting Materials. Use Anhydrous Solvents. Run Inert Atmosphere. check_reagents->solution_reagents No/Unsure solution_conditions Incrementally Increase Temperature. Extend Reaction Time. Monitor by TLC/GC-MS. check_conditions->solution_conditions No/Unsure

Caption: Troubleshooting logic for near-zero conversion rates.

Possible Cause 1: Inactive or Poisoned Catalyst
  • Causality: The catalyst may be inactive from the start due to poor quality or degradation during storage. Alternatively, the Lewis basic nitrogen of the quinoline substrate can coordinate strongly to the metal center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[4][5] Trace impurities in reagents or solvents (e.g., water, other coordinating species) can also act as poisons.

  • Troubleshooting Steps:

    • Verify Catalyst Source: Ensure the palladium, rhodium, or copper precursor is from a reputable supplier and has been stored correctly (e.g., under inert atmosphere, protected from light).

    • Switch Ligand: The ligand is not just a spectator; it modulates the metal center's electronics and sterics. A more electron-donating or sterically bulky ligand can sometimes prevent substrate inhibition and enhance catalytic turnover. Screen a panel of ligands (e.g., phosphines like X-Phos, or N-heterocyclic carbenes).[4]

    • Consider a Pre-catalyst: Use a well-defined pre-catalyst that is known to reliably generate the active catalytic species in situ.

    • Ensure Inert Conditions: If your reaction is air- or moisture-sensitive, ensure rigorous inert atmosphere techniques (glovebox, Schlenk line) are used. Degas all solvents thoroughly.

Possible Cause 2: Sub-Optimal Reaction Conditions
  • Causality: C-H activation and subsequent bond formation have significant activation energy barriers. Insufficient thermal energy or reaction time will result in no conversion. The choice of base and solvent is also critical, as they influence the rate of key steps like deprotonation and reductive elimination.[1]

  • Troubleshooting Steps:

    • Temperature Screening: Incrementally increase the reaction temperature (e.g., in 10-20 °C steps), monitoring for both product formation and any signs of decomposition via thin-layer chromatography (TLC) or GC-MS.

    • Solvent and Base Screening: The optimal combination is highly reaction-dependent. A common strategy is to screen a matrix of solvents and bases. See the table below for a typical screening setup for a Pd-catalyzed arylation.

Table 1: Example Optimization Matrix for Pd-Catalyzed C-H Arylation of Quinoline N-Oxide
EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Result
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)Toluene100Low Conversion
2Pd(OAc)₂ (5)X-Phos (10)K₂CO₃ (2)Toluene100Moderate Conv.
3Pd(OAc)₂ (5)X-Phos (10)Cs₂CO₃ (2)Toluene100Improved Conv.
4Pd(OAc)₂ (5)X-Phos (10)Cs₂CO₃ (2)Dioxane100High Conversion
5Pd(OAc)₂ (5)X-Phos (10)K₃PO₄ (2)t-BuOH80Moderate Conv.

This table illustrates how systematically changing the ligand, base, and solvent can dramatically impact the outcome of the reaction.[1][4]

Problem 2: Reaction Stalls at Intermediate Conversion (30-60%)

When a reaction starts but fails to proceed to completion, it often points to issues with stability or reagent stoichiometry.

Simplified Catalytic Cycle and Potential Failure Points

G M0 LnM(0) M1 LnM(II)-H(X) M0->M1 C-H Activation (Often Rate-Limiting) M2 LnM(II)-Het(X) M1->M2 [Intermediate Steps] M3 LnM(II)-Het(R) M2->M3 Transmetalation or Coupling Partner Addition M3->M0 Reductive Elimination (Forms Product) prod Het-R M3->prod sub Het-H sub->M1 partner R-X partner->M3

Caption: A generalized catalytic cycle for C-H functionalization.

Possible Cause 1: Catalyst Decomposition
  • Causality: The active catalytic species may be unstable under the reaction conditions, especially at elevated temperatures over long periods. This leads to a decrease in the concentration of the active catalyst over time, causing the reaction to stall.

  • Troubleshooting Steps:

    • Lower the Temperature: If possible, find the minimum temperature required for the reaction to proceed.

    • Add Catalyst in Portions: Instead of adding all the catalyst at the beginning, add a second portion midway through the reaction to replenish any that has decomposed.

    • Use a More Robust Ligand: Bulky, electron-rich ligands can often form more stable metal complexes that are resistant to decomposition.[5]

Possible Cause 2: Reagent Degradation or Insufficient Stoichiometry
  • Causality: One of the coupling partners or essential reagents may be degrading under the reaction conditions. Alternatively, if one reagent is consumed in a side reaction (e.g., homocoupling), it may become the limiting reagent, preventing the primary reaction from reaching completion.[4]

  • Troubleshooting Steps:

    • Check Reagent Stability: Run control reactions omitting one component at a time to see if individual starting materials decompose under the reaction conditions.

    • Adjust Stoichiometry: Increase the equivalents of the coupling partner that might be consumed in side reactions. For example, in a C-H arylation with an aryl halide, using 1.2-1.5 equivalents of the halide is common.

    • Monitor Side Products: Use GC-MS or LC-MS to identify major side products. Understanding what unproductive pathways are occurring (e.g., homocoupling of the coupling partner, protodeborylation) can provide clues for optimization.[4]

Experimental Protocol Example

This section provides a representative protocol for a common functionalization reaction that can be adapted as a starting point for optimization.

Protocol: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide

This protocol is a generalized procedure based on common methods reported in the literature and should be adapted for specific substrates.[1][4]

Materials:

  • Quinoline N-oxide (1 equivalent)

  • Aryl Bromide (1.2 equivalents)

  • Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2 equivalents)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Vessel Preparation: In a glovebox, add the Pd(OAc)₂, X-Phos, and Cs₂CO₃ to an oven-dried reaction vial or Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the quinoline N-oxide and the aryl bromide to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Seal the vessel tightly. Remove it from the glovebox and place it in a pre-heated oil bath or heating block at 100-120 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots (under an inert atmosphere if necessary) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a short pad of celite to remove insoluble salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired 2-arylquinoline N-oxide.

References

Degradation pathways of quinolinol compounds under reaction conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinolinol and related quinoline compounds. This guide is designed to provide in-depth, experience-driven answers to common challenges encountered during the study of their degradation. Quinoline derivatives are foundational scaffolds in pharmaceuticals and agrochemicals, but their stability under various reaction conditions can be a critical variable in experimental outcomes. Understanding and controlling their degradation is paramount for reproducible results and the development of stable formulations.

This resource moves beyond simple procedural lists to explain the underlying chemical principles, offering troubleshooting strategies and validated protocols to ensure the integrity of your research.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific problems and questions in a Q&A format, providing both a direct solution and the scientific rationale behind it.

Frequently Asked Questions (FAQs)
Q1: My quinolinol solution is turning yellow/brown during my experiment. What is causing this discoloration?

A1: Discoloration is a classic indicator of degradation, often stemming from oxidation or photodegradation.[1] The quinoline ring system, particularly when functionalized with electron-donating groups like a hydroxyl group (-OH), is susceptible to oxidation.[2] Exposure to atmospheric oxygen or light can initiate reactions that form highly conjugated, colored byproducts.[3]

  • Causality: The color arises from the formation of chromophores, which are extended systems of conjugated double bonds that absorb visible light. Initial degradation steps, such as hydroxylation or the formation of quinone-like structures, can create these systems.

  • Expert Recommendation: To mitigate this, always prepare solutions fresh using degassed solvents (e.g., sparged with nitrogen or argon).[3] Store all stock solutions and conduct experiments in amber vials or vessels wrapped in aluminum foil to protect them from light.[3][4] If the experiment is long, consider running it under an inert atmosphere.[3]

Q2: What are the primary reactive species responsible for quinolinol degradation in Advanced Oxidation Processes (AOPs)?

A2: In most AOPs, such as photocatalysis (e.g., with TiO₂), ozonation, and Fenton-type reactions, the primary drivers of degradation are highly reactive oxygen species (ROS). The most significant of these are:

  • Hydroxyl Radicals (•OH): These are extremely powerful, non-selective oxidizing agents that can attack both the benzene and pyridine rings of the quinolinol structure.[5][6] They are a major contributor to ring cleavage.

  • Superoxide Radicals (•O₂⁻): These radicals are also important, particularly in photocatalysis.[7] Studies on quinoline have shown that superoxide radicals can preferentially attack the nitrogen-containing pyridine ring.[5]

  • Ozone (O₃): In ozonation processes, molecular ozone can directly react with the quinoline structure, often via electrophilic attack, or decompose to form •OH radicals, which then contribute to degradation.[6][8]

Q3: My degradation efficiency is lower than expected. What experimental parameters should I check first?

A3: Low degradation efficiency is a common problem with several potential root causes. A systematic check of key parameters is the most effective troubleshooting approach.[9]

  • pH: This is one of the most critical factors. The pH of the solution affects the surface charge of catalysts (like TiO₂) and the speciation of the quinolinol compound itself.[10][11] For many AOPs, a slightly acidic to neutral pH (around 3-7) is optimal.[11][12] For microbial degradation, the optimal pH can be closer to neutral or slightly alkaline (pH 7-9).[10][13]

  • Catalyst Loading/Reagent Concentration: In photocatalysis or Fenton reactions, insufficient catalyst or reagent (e.g., H₂O₂) concentration can limit the generation of reactive species.[5] Conversely, excessive catalyst can lead to turbidity, which blocks light penetration in photocatalysis, or can act as a scavenger of radicals, reducing efficiency.

  • Temperature: Generally, reaction rates increase with temperature.[10][14] However, for processes involving dissolved gases like ozone, higher temperatures can reduce gas solubility, thereby decreasing efficiency. For microbial systems, temperatures must be kept within the optimal growth range for the specific microorganisms.[10]

  • Presence of Scavengers: Other species in your solution (e.g., carbonate/bicarbonate ions, certain organic molecules) can compete for reactive species like •OH radicals, reducing the efficiency of quinolinol degradation.[15] This is a crucial consideration when working with complex matrices like wastewater.

Troubleshooting Specific Experimental Issues
Issue 1: I see new peaks in my HPLC chromatogram, but I can't identify them. How do I determine the degradation pathway?

Response: Identifying unknown intermediates is key to elucidating the degradation pathway. A combination of analytical techniques is required.

  • Expert Recommendation: The gold standard for this task is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[16][17]

    • Initial Analysis (HPLC-MS): Run your degraded sample through an LC-MS system. The HPLC will separate the components, and the MS will provide the mass-to-charge ratio (m/z) for the parent compound and each new peak (intermediate).[18]

    • Fragmentation Analysis (MS/MS): Select the m/z of an unknown intermediate for fragmentation analysis. The resulting fragmentation pattern provides structural clues.[19] For example, a common fragmentation pattern for quinolones involves the loss of water ([M+H−H₂O]⁺) or carbon dioxide from a carboxylic acid group.[19]

    • Pathway Postulation: Based on the masses of the intermediates, you can propose a pathway. Degradation often proceeds via hydroxylation (addition of 16 Da to the parent mass), followed by ring-opening. For example, in microbial degradation, quinoline is often first hydroxylated to 2-hydroxyquinoline.[20][21] In photocatalysis, intermediates like 2-quinolinone, 4-quinolinone, and 5-hydroxyquinoline are commonly observed.[5]

Issue 2: My microbial degradation experiment has stalled. The initial degradation was fast, but now the concentration is plateauing.

Response: This is a common observation in biodegradation studies and can be due to several factors:

  • Causality 1: Intermediate Product Toxicity: The degradation of quinoline can produce intermediate compounds, such as phenolic derivatives, that are more toxic to the microorganisms than the parent compound.[20] This can inhibit microbial activity and halt the degradation process.

  • Causality 2: Nutrient Limitation: The microorganisms may have exhausted an essential nutrient (like a carbon or nitrogen source) required for their metabolic activity.[21]

  • Causality 3: Acclimation Period: The microbial consortium may need time to induce the specific enzymes required to break down more recalcitrant intermediates formed after the initial, easier degradation steps.

  • Expert Recommendation:

    • Identify Intermediates: Use HPLC-MS to see what compounds are present at the plateau.

    • Supplement Nutrients: If quinolinol is the sole carbon and nitrogen source, try adding an external carbon source like glucose. This can sometimes promote the complete degradation of intermediates.[21]

    • Monitor Cell Viability: Check the health of your microbial culture. A decrease in viability could point to toxic intermediate buildup.

Part 2: Data Summaries & Visualizations

Table 1: Common Degradation Intermediates of Quinoline

This table summarizes key intermediates identified across different degradation processes, which can serve as a reference for mass spectrometry analysis.

Intermediate NameChemical FormulaMolecular Weight (Da)Common Degradation Pathway(s)Reference(s)
2-Hydroxyquinoline / 2(1H)-QuinolinoneC₉H₇NO145.16Microbial, Photocatalysis, Ozonation[5][20][21]
4-Hydroxyquinoline / 4(1H)-QuinolinoneC₉H₇NO145.16Photocatalysis[5]
5-HydroxyquinolineC₉H₇NO145.16Photocatalysis, Ozonation[5][15]
8-HydroxyquinolineC₉H₇NO145.16Ozonation[15]
2,8-DihydroxyquinolineC₉H₇NO₂161.16Microbial[20][21]
8-HydroxycoumarinC₉H₆O₃162.14Microbial[20][21]
2,3-Dihydroxyphenylpropionic acidC₉H₁₀O₄182.17Microbial (Ring Cleavage Product)[20]
Pyridine-2,3-dicarboxylic acidC₇H₅NO₄167.12Ozonolysis (Ring Cleavage Product)[22]
Diagrams: Pathways and Workflows
Generalized Photocatalytic Degradation Pathway

This diagram illustrates a typical degradation route for a quinolinol compound under photocatalytic conditions (e.g., UV/TiO₂), highlighting the roles of different reactive oxygen species.

G cluster_init Initial Reactants cluster_ros Reactive Oxygen Species (ROS) Generation cluster_inter Primary Intermediates cluster_final Final Products Quinolinol Quinolinol Compound Hydroxy_Intermediates Hydroxylated Quinolinols (e.g., 5-Hydroxyquinoline) Quinolinol->Hydroxy_Intermediates •OH attack (Benzene Ring) Quinolinone_Intermediates Quinolinone Isomers (e.g., 2-Quinolinone) Quinolinol->Quinolinone_Intermediates •O₂⁻ attack (Pyridine Ring) Catalyst TiO₂ Catalyst + UV Light OH_Radical Hydroxyl Radical (•OH) Catalyst->OH_Radical Generates O2_Radical Superoxide Radical (•O₂⁻) Catalyst->O2_Radical Generates Ring_Cleavage Ring Cleavage Products (e.g., Carboxylic Acids) Hydroxy_Intermediates->Ring_Cleavage Further Oxidation Quinolinone_Intermediates->Ring_Cleavage Further Oxidation Mineralization CO₂ + H₂O + Mineral Acids Ring_Cleavage->Mineralization Complete Mineralization

Caption: Generalized photocatalytic degradation pathway of quinolinol.

Troubleshooting Workflow for Low Degradation Efficiency

This workflow provides a logical sequence of steps to diagnose and resolve issues of low degradation efficiency in an experiment.

G Start Start: Low Degradation Efficiency Observed Check_pH 1. Verify Solution pH Is it in the optimal range? Start->Check_pH Adjust_pH Adjust pH with buffer/acid/base and rerun experiment Check_pH->Adjust_pH No Check_Concentration 2. Check Reagent/Catalyst Concentration Is it optimal? Check_pH->Check_Concentration Yes Adjust_pH->Start Adjust_Concentration Perform concentration-response experiment to find optimum Check_Concentration->Adjust_Concentration No Check_Scavengers 3. Analyze Matrix for Potential Scavengers (e.g., carbonates, other organics) Check_Concentration->Check_Scavengers Yes Adjust_Concentration->Start Purify_Sample Purify sample or use scavenger-free water. Account for matrix effects. Check_Scavengers->Purify_Sample Yes Check_System 4. Verify Experimental Setup (e.g., Lamp intensity, Temperature, Mixing speed) Check_Scavengers->Check_System No Purify_Sample->Start End Problem Resolved Check_System->End

References

Validation & Comparative

A Senior Application Scientist's Guide to 4-Bromoquinolin-6-ol and its Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer and antimicrobial properties.[1][2][3][4][5] The strategic placement of functional groups on this heterocyclic system can dramatically influence its therapeutic potential. This guide provides an in-depth comparative analysis of 4-Bromoquinolin-6-ol and its positional isomers, offering insights into their structure-activity relationships (SAR) and providing detailed experimental protocols for their evaluation in biological assays.

The introduction of a bromine atom to the quinoline ring is a common strategy to enhance biological activity.[6][7] Halogen atoms can modulate the lipophilicity, metabolic stability, and binding interactions of a molecule with its biological target.[8] When combined with a hydroxyl group, which can act as a hydrogen bond donor and acceptor, the resulting bromoquinolinol scaffold presents a compelling starting point for drug discovery. However, the precise positioning of these two functional groups is critical, as it dictates the molecule's electronic properties, steric profile, and ultimately, its biological efficacy.

This guide will explore the nuances of this isomeric positioning, drawing upon available data to compare the anticancer and antimicrobial potential of this compound with its key isomers. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the scientific integrity of your research.

Comparative Biological Activity of Bromoquinolinol Isomers

Anticancer Activity

The anticancer potential of bromoquinoline derivatives has been a significant area of research.[7][9] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[2][10] The position of the bromine and hydroxyl groups significantly impacts the cytotoxic effects of these compounds.

CompoundIsomerCancer Cell LineIC50 (µM)Reference
This compound 4-Bromo, 6-Hydroxy-Data not available-
6-Bromoquinolin-4-ol 6-Bromo, 4-Hydroxy-Data not available in direct µM values, but derivatives show activity.[11][11]
5,7-Dibromo-8-hydroxyquinoline 5,7-Dibromo, 8-HydroxyC6 (rat brain tumor)12.3 µg/mL[3]
HeLa (human cervix carcinoma)-[3]
HT29 (human colon carcinoma)-[3]
7-Bromo-8-hydroxyquinoline 7-Bromo, 8-HydroxyC6 (rat brain tumor)25.6 µg/mL[3]
6,8-dibromo-5-nitroquinoline 6,8-Dibromo, 5-NitroC6 (rat brain tumor)50.0 µM[7]
HT29 (human colon carcinoma)26.2 µM[7]
HeLa (human cervix carcinoma)24.1 µM[7]

Note: The table highlights the scarcity of directly comparable IC50 data for single bromo-hydroxy isomers. Much of the available data is for di-brominated or otherwise substituted quinolines. This underscores the need for systematic comparative studies.

Antimicrobial Activity

Quinolone derivatives are renowned for their antibacterial properties, primarily by targeting bacterial DNA gyrase and topoisomerase IV.[10] The substitution pattern on the quinoline ring is a critical determinant of the spectrum and potency of their antimicrobial activity.

CompoundIsomerBacterial StrainMIC (µg/mL)Reference
This compound 4-Bromo, 6-Hydroxy-Data not available-
Derivatives of 8-hydroxyquinoline -Staphylococcus aureus-[12]
Escherichia coli-[12]
Isoamphipathic molecules with positional isomerism ortho isomerGram-positive & Gram-negative bacteria1-64[4]
meta isomerGram-positive & Gram-negative bacteria1-16[4]
para isomerGram-positive & Gram-negative bacteria1-16[4]

Note: The provided data for antimicrobial activity is also for derivatives or broader classes of molecules, emphasizing the influence of overall molecular structure. The study on isoamphipathic molecules clearly demonstrates that positional isomerism can significantly regulate antibacterial activity and toxicity.[4][13][14]

Structure-Activity Relationship (SAR) Insights

The analysis of Structure-Activity Relationships (SAR) helps to understand how the chemical structure of a molecule relates to its biological activity. For bromoquinolinols, the positions of the bromine and hydroxyl groups are key determinants of their efficacy.

SAR_Insights cluster_quinoline Quinoline Core Quinoline Quinoline Scaffold Br Bromine (Br) - Modulates lipophilicity - Potential for halogen bonding Quinoline->Br Substitution OH Hydroxyl (-OH) - H-bond donor/acceptor - Can influence solubility and target binding Quinoline->OH Substitution Anticancer Anticancer Activity Br->Anticancer Influences Antimicrobial Antimicrobial Activity Br->Antimicrobial Influences OH->Anticancer Influences OH->Antimicrobial Influences

From the available literature, we can infer the following SAR principles:

  • Position of Bromine: The location of the bromine atom significantly affects activity. For instance, in some series, the presence of a halogen at the C6 position has been associated with enhanced cytotoxic effects.[10]

  • Role of the Hydroxyl Group: The hydroxyl group at positions like C8 is known to be crucial for the chelating properties of quinolines, which can contribute to their biological activity. The 8-hydroxyquinoline moiety is a privileged scaffold known for its potent chelating properties with a wide range of metal ions.[15]

  • Combined Effect: The interplay between the electron-withdrawing nature of bromine and the hydrogen-bonding capacity of the hydroxyl group, along with their relative positions, dictates the overall electronic and steric properties of the molecule, which in turn governs its interaction with biological targets.

Experimental Protocols

To facilitate your own comparative studies, we provide detailed, step-by-step protocols for key biological assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1]

MTT_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h to allow cell attachment seed_cells->incubate1 treat_cells Treat cells with varying concentrations of bromoquinolinol isomers incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h to allow formazan formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End analyze->end

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the bromoquinolinol isomers in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4]

MIC_Workflow start Start prepare_dilutions Prepare serial dilutions of bromoquinolinol isomers in a 96-well plate start->prepare_dilutions prepare_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) prepare_dilutions->prepare_inoculum inoculate_wells Inoculate each well with the bacterial suspension prepare_inoculum->inoculate_wells incubate Incubate the plate at 37°C for 18-24h inoculate_wells->incubate read_mic Visually inspect for bacterial growth (turbidity) incubate->read_mic determine_mic Determine the MIC: the lowest concentration with no visible growth read_mic->determine_mic end End determine_mic->end

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of each bromoquinolinol isomer in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum without any compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

While a definitive, side-by-side comparison of this compound and its isomers remains an area for future investigation, the available data strongly suggests that the positional isomerism of the bromo and hydroxyl groups plays a pivotal role in dictating the biological activity of this promising scaffold. The structure-activity relationships discussed herein provide a rational basis for the design of more potent and selective anticancer and antimicrobial agents.

The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct their own systematic comparative studies. Such investigations are crucial to fully elucidate the therapeutic potential of this versatile class of compounds and to identify lead candidates for further drug development. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, the bromoquinolinol scaffold is poised to remain a significant area of interest in the quest for novel therapeutics.

References

The Quinoline Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Bromoquinolin-6-ol Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals entrenched in the intricate world of drug development, the quinoline scaffold stands as a testament to nature's ingenuity and a fertile ground for synthetic exploration. This bicyclic aromatic heterocycle is a "privileged structure," forming the backbone of numerous natural products and clinically approved drugs. Its versatility allows for a wide range of structural modifications, enabling the fine-tuning of pharmacological activities. This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, class of quinoline derivatives: 4-bromoquinolin-6-ol analogs. While comprehensive SAR studies on this exact scaffold are emerging, this guide synthesizes data from closely related bromo-substituted quinoline and quinazoline analogs to provide actionable insights for medicinal chemists. The focus will be on anticancer and kinase inhibitory activities, where these motifs have shown considerable promise.

The Strategic Importance of Bromine and Hydroxyl Substitutions

The selection of the this compound core is a deliberate choice rooted in established medicinal chemistry principles. The bromine atom at the 4-position, a halogen, can significantly influence the electronic properties of the quinoline ring system and participate in halogen bonding, a crucial interaction with biological targets. The hydroxyl group at the 6-position provides a potential site for hydrogen bonding, a key interaction for anchoring a ligand within a protein's active site. Understanding how modifications to this core structure impact biological activity is paramount for the rational design of potent and selective therapeutic agents.

Comparative Analysis of Anticancer Activity

While direct SAR data for a series of this compound analogs is not extensively documented in publicly available literature, we can draw valuable comparisons from studies on structurally related 6-bromoquinazoline and 8-hydroxyquinoline derivatives. These studies provide a framework for understanding the potential impact of various substituents on cytotoxic activity.

Cytotoxicity of 6-Bromoquinazoline Analogs

A study on 2,4,6-trisubstituted quinazoline derivatives provides insightful data on the influence of substitutions on cytotoxicity against human cancer cell lines. The 6-bromo substituent is a common feature in this class of compounds, often explored for its potential to enhance potency.

Table 1: In Vitro Cytotoxic Activity of 6-Bromoquinazoline Analogs Against MCF-7 (Breast Adenocarcinoma) and SW480 (Colon Adenocarcinoma) Cell Lines.[1]
Compound IDStructureIC50 (µM) vs. MCF-7IC50 (µM) vs. SW480
8a6-bromo-2-((2-fluorobenzyl)thio)-3-phenylquinazolin-4(3H)-one15.85 ± 3.3217.85 ± 0.92
8c6-bromo-2-((4-methylbenzyl)thio)-3-phenylquinazolin-4(3H)-one25.45 ± 1.5429.25 ± 2.01
Erlotinib (Reference)-9.9 ± 0.14> 100

From this limited dataset, we can infer that the nature of the substituent at the 2-position of the 6-bromoquinazoline core influences cytotoxic activity. The presence of a 2-fluorobenzylthio group in compound 8a resulted in greater potency against both MCF-7 and SW480 cell lines compared to the 4-methylbenzylthio group in compound 8c [1]. This suggests that electronic and steric factors of the side chain play a crucial role in the anticancer effects of these bromo-substituted heterocyclic systems.

Antiproliferative Activity of Brominated 8-Hydroxyquinoline Analogs

Further insights can be gleaned from studies on brominated 8-hydroxyquinolines, which share the quinoline core and a hydroxyl group, albeit at a different position. These compounds have demonstrated significant antiproliferative activity against various tumor cell lines.

Table 2: Antiproliferative Activity of Brominated 8-Hydroxyquinoline Analogs.[2][3]
CompoundSubstituentsC6 (Rat Brain Tumor) IC50 (µg/mL)HeLa (Human Cervix Carcinoma) IC50 (µg/mL)HT29 (Human Colon Carcinoma) IC50 (µg/mL)
5,7-Dibromo-8-hydroxyquinoline5,7-di-Br, 8-OH6.78.29.5
7-Bromo-8-hydroxyquinoline7-Br, 8-OH15.318.925.6

The data clearly indicates that the degree of bromination impacts antiproliferative activity. The 5,7-dibromo-8-hydroxyquinoline exhibited significantly higher potency across all tested cell lines compared to the 7-bromo-8-hydroxyquinoline[2][3]. This highlights the importance of the position and number of halogen substituents on the quinoline ring for enhancing anticancer effects.

Kinase Inhibition: A Promising Avenue

Quinoline and its derivatives are well-recognized scaffolds for the development of kinase inhibitors, which are crucial in cancer therapy.[4] The 4-anilinoquinoline core, in particular, is a common motif in many potent kinase inhibitors. While specific data on this compound analogs as kinase inhibitors is scarce, we can examine related structures to understand the SAR.

A study on 4-aminoquinoline derivatives as Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors demonstrates the potential of this scaffold.

Table 3: RIPK2 Inhibitory Activity of 4-Aminoquinoline Derivatives.[5]
Compound IDStructureRIPK2 IC50 (nM)
14N-(benzo[d]thiazol-5-yl)-6-(pyridin-4-yl)quinolin-4-amine5.1 ± 1.6
Ponatinib (Reference)-8.2 ± 2.9

In this series, compound 14 , which features a pyridinyl group at the 6-position, exhibited potent inhibition of RIPK2, surpassing the reference inhibitor Ponatinib[5]. This underscores the significance of substitutions at the 6-position of the quinoline ring for achieving high-affinity kinase inhibition. The hydroxyl group in our core structure of this compound could serve as a key interaction point in a kinase active site.

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, it is crucial to understand the experimental protocols employed in these studies.

Synthesis of 6-Bromo-4-hydroxyquinoline

A common synthetic route to the 6-bromo-4-hydroxyquinoline core involves a cyclization reaction.

Step-by-step Protocol:

  • A mixture of 5-substituted isatin (1 equivalent), an appropriate acetophenone (1 equivalent), and potassium hydroxide (4.6 equivalents) in 50% aqueous ethanol is refluxed for 23 hours.

  • After cooling to room temperature, the reaction mixture is diluted with 30% aqueous ethanol.

  • The mixture is then neutralized with a 50% acetic acid solution.

  • The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the 2-aryl-6-bromoquinoline-4-carboxylic acid.

  • The carboxylic acid is then decarboxylated by heating in a high-boiling point solvent like mineral oil to afford the final 6-bromo-4-hydroxyquinoline.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

Step-by-step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[1][7]

Visualizing the Structure-Activity Landscape

To better illustrate the key SAR takeaways, the following diagrams conceptualize the relationships between structural modifications and biological activity.

SAR_Anticancer cluster_quinoline Quinoline/Quinazoline Core cluster_substituents Substitutions & Effects cluster_activity Biological Outcome Core 6-Bromo-Quinoline/Quinazoline Core Position2 Position 2 Substituent (e.g., -S-CH2-Ph-F) Core->Position2 Modification at Pos. 2 Position57 Additional Bromination (Pos. 5 & 7) Core->Position57 Modification on Benzene Ring Increased_Cytotoxicity Increased Cytotoxicity Position2->Increased_Cytotoxicity e.g., 2-Fluorobenzylthio Decreased_Cytotoxicity Decreased Cytotoxicity Position2->Decreased_Cytotoxicity e.g., 4-Methylbenzylthio Position57->Increased_Cytotoxicity Dibromination > Monobromination

Caption: SAR for Anticancer Activity of Bromo-Substituted Quinolines.

Kinase_Inhibition_Workflow Start Synthesize 4-Aminoquinoline Analogs Screening In Vitro Kinase Assay (e.g., RIPK2) Start->Screening Data Determine IC50 Values Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR Optimization Lead Optimization (e.g., Modify 6-position substituent) SAR->Optimization End Potent & Selective Inhibitor SAR->End Optimization->Start Iterative Design

Caption: Workflow for Kinase Inhibitor Discovery with Quinolines.

Future Directions and Conclusion

The exploration of this compound analogs presents a compelling opportunity in the quest for novel therapeutics. The foundational SAR principles derived from related bromo-substituted heterocyclic systems provide a logical starting point for the design of new compound libraries. Key takeaways include:

  • The Importance of Halogenation: The position and number of bromine substituents on the quinoline ring are critical determinants of anticancer activity.

  • Side Chain Optimization: Modifications to side chains, particularly at the 2- and 4-positions, can significantly modulate biological potency and selectivity.

  • The Role of the 6-Position: Substitutions at the 6-position are crucial for high-affinity kinase inhibition.

Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of this compound analogs. By varying the substituents at other positions of the quinoline core and exploring different linkers and functional groups, it will be possible to build a comprehensive SAR profile for this promising scaffold. This, in turn, will pave the way for the development of novel drug candidates with improved efficacy and safety profiles.

References

Introduction: The Therapeutic Potential of the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Comparative Docking Studies of 4-Bromoquinolin-6-ol Derivatives as Potential Kinase Inhibitors

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of novel this compound derivatives. We will explore the scientific rationale behind methodological choices, from target selection to post-docking analysis, using a case study focused on Epidermal Growth Factor Receptor (EGFR), a pivotal target in cancer therapy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design of new therapeutic agents.

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities, including antimicrobial, antipsychotic, and anticancer effects.[1][2][3] In oncology, quinoline-based small molecules have gained prominence as potent kinase inhibitors, targeting aberrant signaling pathways that drive tumor progression.[4][5] The introduction of a bromine atom, such as in the this compound scaffold, can significantly modulate the electronic and steric properties of the molecule, often enhancing cytotoxic effects and providing a handle for further synthetic modification.[6][7]

This guide focuses on a comparative in silico evaluation of a designed series of this compound derivatives. The objective is to predict their binding affinity and interaction patterns within the ATP-binding site of a key oncogenic protein, EGFR, and to compare their performance against a known inhibitor. Molecular docking, a powerful and cost-effective computational method, is employed to simulate these interactions, providing critical insights for lead optimization and prioritizing candidates for synthesis and experimental validation.[8][9][10]

The Strategic Choice of a Molecular Target: Epidermal Growth Factor Receptor (EGFR)

The selection of a relevant biological target is the foundational step of any drug discovery campaign. Quinoline derivatives have been successfully developed as inhibitors against several protein kinases, including c-Met, Vascular Endothelial Growth Factor (VEGF), and Epidermal Growth Factor (EGF) receptors.[1][3] For this comparative study, we have selected the kinase domain of EGFR (PDB ID: 2JIT) as our target protein.

Causality Behind the Choice:

  • Clinical Relevance: EGFR is a well-validated target in oncology. Its overexpression and mutation are implicated in the progression of various cancers, making it the target of several FDA-approved drugs (e.g., Erlotinib, Gefitinib).[4]

  • Structural Data Availability: A wealth of high-resolution crystal structures of EGFR in complex with various inhibitors are available in the Protein Data Bank (PDB). This allows for a robust validation of the docking protocol and a deeper understanding of key ligand-protein interactions.

  • Known Quinoline Binders: The quinoline scaffold is present in several known EGFR inhibitors, providing a strong rationale for exploring novel quinoline derivatives against this target.[1]

Designing the Ligand Set for Comparative Analysis

To conduct a meaningful comparative study, we designed a small, focused library of hypothetical this compound derivatives. The design strategy involves modifying the hydroxyl group at the 6-position, a common site for derivatization, to probe the structure-activity relationship (SAR).

Our ligand set includes:

  • Parent Scaffold (BQC-00): this compound.

  • Derivative 1 (BQC-01): 4-Bromo-6-methoxyquinoline (simple methylation).

  • Derivative 2 (BQC-02): 2-((4-Bromoquinolin-6-yl)oxy)acetamide (introduction of a hydrogen bond donor/acceptor group).

  • Derivative 3 (BQC-03): 1-(4-((4-Bromoquinolin-6-yl)oxy)phenyl)ethan-1-one (introduction of a larger, substituted phenyl ring to explore a deeper pocket).

  • Reference Inhibitor: Erlotinib, an FDA-approved EGFR inhibitor containing a quinazoline core, structurally related to quinoline. This serves as our positive control to validate the docking protocol and benchmark the performance of our novel derivatives.

Experimental Protocol: A Self-Validating Docking Workflow

The trustworthiness of a docking study hinges on a meticulously planned and validated protocol.[11] We will utilize AutoDock Vina, a widely cited and effective open-source docking program, for this study.[12][13] The entire workflow is designed to be a self-validating system, from preparation to analysis.

Diagram of the Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Target Selection (EGFR, PDB: 2JIT) PrepProt 2. Protein Preparation (Remove water, add polar hydrogens) PDB->PrepProt Grid 4. Grid Box Generation (Define binding site) PrepProt->Grid PrepLig 3. Ligand Preparation (2D to 3D, assign charges) Dock 5. Molecular Docking (AutoDock Vina) Grid->Dock Scores 6. Analyze Binding Affinity (Docking Scores) Dock->Scores Pose 7. Visualize Binding Poses (Key Interactions: H-bonds, etc.) Scores->Pose Compare 8. Comparative Analysis (vs. Reference Inhibitor) Pose->Compare SAR 9. SAR & Conclusion Compare->SAR G cluster_ligand BQC-03 Ligand cluster_protein EGFR Active Site Quinoline Quinoline Core Met793 Met793 (Hinge Region) Quinoline->Met793 Hydrogen Bond PhenylEther Phenyl Ether Moiety HydrophobicPocket Hydrophobic Pocket PhenylEther->HydrophobicPocket van der Waals Interaction

References

The 4-Bromoquinolin-6-ol Scaffold: A Comparative Guide to its Validation for Protein Kinase Targets

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a research program. The quinoline moiety has long been recognized as a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] This guide provides an in-depth technical evaluation of 4-bromoquinolin-6-ol as a versatile scaffold for the development of specific protein kinase inhibitors. Through a comparative analysis with the well-established quinazoline scaffold and supported by experimental data and detailed validation protocols, we aim to equip researchers with the critical insights needed to leverage this promising chemical entity.

The Quinoline Core: A Foundation for Kinase Inhibition

The quinoline scaffold, a bicyclic aromatic heterocycle, offers a rigid framework that can be readily functionalized to achieve specific interactions with protein targets.[3][4] Its ability to participate in hydrogen bonding and aromatic interactions makes it particularly well-suited for targeting the ATP-binding site of protein kinases.[5] The this compound derivative introduces key functionalities: the bromine atom at the 4-position provides a handle for further chemical modification through cross-coupling reactions, while the hydroxyl group at the 6-position can act as a hydrogen bond donor or acceptor, influencing binding affinity and selectivity.[6]

Comparative Analysis: 4-Bromoquinoline vs. Quinazoline Scaffolds

To objectively assess the potential of the 4-bromoquinoline scaffold, we present a comparative analysis against the closely related and clinically validated quinazoline scaffold. Both scaffolds are frequently employed in the design of kinase inhibitors, particularly for oncology targets such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8]

For this guide, we will focus on Src kinase , a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and metastasis, as a representative target.

Table 1: Comparative Inhibitory Activity against Src Kinase

Scaffold DerivativeTarget KinaseIC50 (nM)Reference
4-(3-bromophenylamino)-6-methoxyquinolineSrc35[9]
4-(3-bromophenylamino)quinazolineSrc>1000[10]
Dasatinib (multi-kinase inhibitor with quinazoline core)Src0.8[11]

Note: The data for the 4-bromoquinoline scaffold is represented by a closely related 4-anilino-6-methoxyquinoline derivative due to the limited availability of public data for the parent this compound.

The data in Table 1 suggests that the quinoline scaffold, when appropriately substituted, can yield highly potent Src inhibitors. The significant difference in potency between the quinoline and quinazoline derivatives highlights the impact of the core scaffold on inhibitor activity.

Experimental Validation of the 4-Bromoquinoline Scaffold

Validating a new scaffold requires a multi-faceted approach employing a suite of biophysical and biochemical assays. This section provides an overview of key validation workflows and detailed protocols.

Initial Hit Identification and Binding Affinity Determination

Differential Scanning Fluorimetry (DSF) , also known as Thermal Shift Assay, is a rapid and cost-effective method for initial screening and confirming direct binding of a compound to a target protein.[12][13] Ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm).

Isothermal Titration Calorimetry (ITC) provides a comprehensive thermodynamic profile of the binding interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[14][15]

Protocol 1: Differential Scanning Fluorimetry (DSF) for Protein-Ligand Binding

Objective: To determine the thermal shift (ΔTm) of a target protein upon binding of a this compound derivative.

Materials:

  • Purified target protein (e.g., Src kinase domain)

  • This compound derivative stock solution (in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • Quantitative PCR (qPCR) instrument with a thermal ramping feature

Procedure:

  • Prepare the Protein-Dye Master Mix: Dilute the SYPRO Orange dye to a final concentration of 5x in DSF buffer. Add the purified protein to a final concentration of 2 µM.

  • Prepare Compound Dilutions: Perform a serial dilution of the this compound derivative in DSF buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO-only control.

  • Set up the Assay Plate: In a 96-well qPCR plate, add 20 µL of the Protein-Dye Master Mix to each well.

  • Add Compounds: Add 5 µL of each compound dilution (or DMSO control) to the respective wells.

  • Seal and Centrifuge: Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Denaturation: Place the plate in the qPCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of each compound-treated sample.

Kinase Inhibitory Activity and Selectivity Profiling

Biochemical assays are essential to quantify the inhibitory potency (IC50) of a compound against the target kinase and to assess its selectivity across the kinome.

LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by an inhibitor.[2][16]

AlphaLISA® Kinase Assay is a bead-based immunoassay that detects the phosphorylation of a substrate by a kinase.[1][17]

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay

Objective: To determine the IC50 value of a this compound derivative against a specific kinase.

Materials:

  • Kinase (e.g., His-tagged Src)

  • LanthaScreen™ Eu-anti-tag Antibody (e.g., Eu-anti-His)

  • Kinase Tracer

  • This compound derivative

  • Assay Buffer

  • 384-well plate

  • TR-FRET enabled plate reader

Procedure:

  • Prepare Reagents: Prepare 3X solutions of the test compound, kinase/antibody mixture, and tracer in the assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the 3X test compound dilutions to the assay plate.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer to all wells.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Plate Reading: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Validation Workflow and Signaling Context

To provide a clearer understanding of the experimental process and the biological context, the following diagrams illustrate the validation workflow and a simplified kinase signaling pathway.

experimental_workflow cluster_screening Primary Screening cluster_confirmation Binding Confirmation cluster_activity Activity & Selectivity cluster_cellular Cellular Assays dsf Differential Scanning Fluorimetry (DSF) itc Isothermal Titration Calorimetry (ITC) dsf->itc Confirm Hits lanthascreen LanthaScreen™ Assay itc->lanthascreen Quantify Potency kinome Kinome Profiling lanthascreen->kinome Assess Selectivity alphalisa AlphaLISA® Assay cell_viability Cell Viability Assay kinome->cell_viability Evaluate Cellular Efficacy western_blot Western Blot cell_viability->western_blot Confirm Target Engagement

Caption: Experimental workflow for scaffold validation.

signaling_pathway receptor Receptor Tyrosine Kinase src Src Kinase receptor->src downstream Downstream Signaling src->downstream proliferation Cell Proliferation downstream->proliferation survival Cell Survival downstream->survival inhibitor 4-Bromoquinoline Inhibitor inhibitor->src

Caption: Simplified Src kinase signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel protein kinase inhibitors. As demonstrated through comparative data with the quinazoline scaffold, quinoline-based compounds can achieve high potency against challenging targets like Src kinase. The provided experimental protocols offer a robust framework for validating this scaffold against specific protein targets of interest.

Future efforts should focus on generating a comprehensive library of this compound derivatives to establish a detailed structure-activity relationship (SAR). Systematic kinome-wide profiling will be crucial to understand the selectivity profile of these compounds and to guide further optimization towards highly selective and potent clinical candidates.

References

A Comparative Guide to Bromo-Substituted Quinoline and Quinazoline Scaffolds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scaffolds: This guide focuses on the efficacy of inhibitors derived from the 6-bromo-4-quinolone and the closely related 6-bromoquinazoline scaffolds. While the initial topic specified "4-Bromoquinolin-6-ol," publicly available research on the biological activity of its derivatives is limited.[1] Conversely, the isomeric 6-bromo-4-quinolone and its bioisostere, 6-bromoquinazoline, are well-documented as privileged structures in the development of potent kinase inhibitors. This guide synthesizes the extensive data available for these scaffolds to provide a robust and evidence-based comparison against established drugs.

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a foundational scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[2] Its rigid, bicyclic structure provides a versatile framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. In the realm of oncology, quinoline and its bioisosteric relative, quinazoline, have emerged as particularly effective core structures for the design of kinase inhibitors.[3] Kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

The introduction of a bromine atom at the 6-position of the quinoline or quinazoline ring has been shown to significantly enhance the anticancer activity of these compounds. This guide provides a comparative analysis of these bromo-substituted inhibitors against known drugs, focusing on their efficacy, mechanism of action, and the experimental data that underpins their potential.

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

Derivatives of the 6-bromo-4-quinolone and 6-bromoquinazoline scaffolds predominantly exert their anticancer effects by inhibiting key protein kinases involved in cell growth, proliferation, and survival. The most prominent of these is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed or mutated in various cancers.

The EGFR Signaling Pathway

The EGFR signaling cascade is a critical pathway that, when aberrantly activated, drives tumorigenesis. Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade that includes the RAS-RAF-MEK-ERK and PI3K-Akt pathways. These pathways ultimately promote cell proliferation, survival, and angiogenesis. Many 6-bromoquinazoline derivatives function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.[4][5]

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Inhibitor 6-Bromoquinazoline Inhibitor Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Figure 1: Simplified EGFR signaling pathway and the point of inhibition by 6-bromoquinazoline derivatives.

Comparative Efficacy: In Vitro Studies

The true measure of a novel inhibitor's potential lies in its performance against established drugs in preclinical models. Numerous studies have evaluated the cytotoxic and kinase inhibitory effects of 6-bromo-substituted quinolines and quinazolines, often using well-known anticancer drugs as benchmarks.

Cytotoxicity Against Cancer Cell Lines

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) is a key metric derived from this assay, representing the concentration of a drug that is required for 50% inhibition of cell viability.

Compound/DrugScaffoldCancer Cell LineIC50 / LC50 (µM)Reference
Compound 3g 2-(4-chlorophenyl)-4-(2-fluoroanilino)-6-bromoquinazolineMCF-7 (Breast)< 0.1[5]
Compound 3l 2-(4-chlorophenyl)-4-(2,4-difluoroanilino)-6-bromoquinazolineMCF-7 (Breast)< 0.1[5]
Compound 4e 4-(4-bromoanilino)-6-(4-fluorophenyl)quinazolineHeLa (Cervical)3.18[5]
Compound 8a 6-bromo-3-phenyl-2-(hexylthio)quinazolin-4(3H)-oneMCF-7 (Breast)15.85 ± 3.32[6]
Compound 8a 6-bromo-3-phenyl-2-(hexylthio)quinazolin-4(3H)-oneSW480 (Colon)17.85 ± 0.92[6]
Gefitinib 4-anilinoquinazolineHeLa (Cervical)2.37[5]
Erlotinib 4-anilinoquinazolineMCF-7 (Breast)9.9 ± 0.14[6]
Cisplatin Platinum-basedMCF-7 (Breast)> 100[6]

Table 1: Comparative in vitro cytotoxicity of selected 6-bromoquinazoline derivatives and known anticancer drugs.

As evidenced in Table 1, several 6-bromoquinazoline derivatives exhibit potent cytotoxic effects, with some compounds (3g and 3l) demonstrating sub-micromolar activity that surpasses the reference drug Gefitinib in certain cell lines.[5] Notably, compound 8a showed greater potency than Erlotinib against the MCF-7 breast cancer cell line.[6]

Direct Kinase Inhibition

Beyond cellular cytotoxicity, it is crucial to ascertain the direct inhibitory effect of these compounds on their molecular target. In vitro kinase inhibition assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Compound/DrugScaffoldTarget KinaseIC50 (nM)Reference
Compound 3l 2-(4-chlorophenyl)-4-(2,4-difluoroanilino)-6-bromoquinazolineEGFR-TK37.66[5]
Compound 21 6-bromo-2-(pyridin-3-yl)-4-(substituted)-quinazolineEGFRwt46.1[7]
Compound 19 (2-Bromo-phenyl)-4-amino-quinazoline derivativeEGFR3.2[7]
Compound 7i 6-arylureido-4-anilinoquinazolineEGFR17.32[3][8]
Gefitinib 4-anilinoquinazolineEGFR-TK31.44[5]
Lapatinib 4-anilinoquinazolineEGFRwt53.1[7]
Erlotinib 4-anilinoquinazolineEGFR33.25[3][8]

Table 2: Comparative in vitro kinase inhibitory activity of selected 6-bromo-substituted quinazoline derivatives and known EGFR inhibitors.

The data in Table 2 demonstrates that 6-bromo-substituted quinazoline derivatives can be highly potent EGFR inhibitors, with several compounds exhibiting IC50 values in the low nanomolar range, comparable or superior to the FDA-approved drugs Gefitinib, Lapatinib, and Erlotinib.[3][5][7][8]

Experimental Protocols

The following are representative protocols for the synthesis of a 6-bromo-4-quinolone scaffold and for the evaluation of the cytotoxic activity of derived inhibitors.

Synthesis of 6-Bromoquinolin-4-ol

This protocol describes a common method for the synthesis of the 6-bromoquinolin-4-ol core structure.

synthesis_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization start 4-Bromoaniline + Meldrum's Acid step1_product 5-(((4-bromophenyl)amino)methylene) -2,2-dimethyl-1,3-dioxane-4,6-dione start->step1_product Reflux in Ethanol step2_product 6-Bromoquinolin-4-ol step1_product->step2_product Heat in Diphenyl Ether (Ph2O)

Figure 2: Workflow for the synthesis of 6-Bromoquinolin-4-ol.

Materials:

  • 4-Bromoaniline

  • 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

  • Ethanol

  • Diphenyl ether (Ph2O)

Procedure:

  • Condensation: A mixture of 4-bromoaniline and Meldrum's acid is refluxed in ethanol. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, is collected by filtration, washed with ethanol, and dried.[9][10]

  • Cyclization: The intermediate from Step 1 is added to preheated diphenyl ether and heated at high temperature (e.g., 250 °C) for a short period (e.g., 15 minutes).[9][10]

  • Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent like petroleum ether to precipitate the product. The solid is then filtered, washed, and dried to yield 6-bromoquinolin-4-ol.[9][10]

The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of the synthesized inhibitors on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized inhibitor compounds

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and incubated overnight to allow for cell attachment.[6]

  • Compound Treatment: The inhibitor compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The medium in the cell plates is replaced with the medium containing various concentrations of the inhibitors, and the plates are incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the 6-bromo-4-quinolone and 6-bromoquinazoline scaffolds as highly promising frameworks for the development of novel kinase inhibitors. Derivatives of these scaffolds have demonstrated potent in vitro cytotoxicity against a range of cancer cell lines and direct, low-nanomolar inhibition of key oncogenic kinases like EGFR.[3][5][6][7][8] In several instances, the efficacy of these novel compounds has been shown to be comparable or superior to that of established, FDA-approved drugs such as Gefitinib and Erlotinib.

Future research should focus on several key areas to advance these promising findings:

  • Kinome-wide selectivity profiling: To better understand the on- and off-target effects of these inhibitors, comprehensive screening against a broad panel of kinases is essential.

  • In vivo efficacy and pharmacokinetic studies: Promising candidates from in vitro studies must be evaluated in animal models of cancer to assess their therapeutic efficacy, bioavailability, and metabolic stability.

  • Exploration of other kinase targets: While EGFR has been a major focus, the versatility of the quinoline scaffold suggests that derivatives could be designed to target other important cancer-related kinases, such as those in the PI3K/Akt/mTOR pathway.[11]

  • Structure-activity relationship (SAR) studies: Further optimization of the substitution patterns on the quinoline/quinazoline ring will be crucial for improving potency, selectivity, and drug-like properties.

References

A Comparative Guide to the Synthesis of Substituted Quinolinols for Medicinal and Materials Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Substituted quinolinols are a cornerstone of modern drug discovery and materials science, forming the structural core of a wide array of pharmaceuticals, agrochemicals, and functional materials. Their prevalence in molecules with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, underscores the critical importance of efficient and versatile synthetic routes to this privileged scaffold. This guide provides an in-depth comparative analysis of the primary synthetic strategies for accessing substituted quinolinols, offering a blend of mechanistic insights, practical experimental data, and an evaluation of both classical and contemporary methodologies.

The Enduring Legacy of Classical Syntheses

For over a century, a handful of named reactions have been the workhorses for constructing the quinoline framework. While often criticized for harsh conditions, their simplicity and reliance on readily available starting materials ensure their continued relevance.

The Skraup Synthesis: A One-Pot Classic

The Skraup synthesis is a robust, albeit often aggressive, method for producing quinolines from anilines, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent (such as nitrobenzene).[1][2] The reaction's forceful nature, often requiring high temperatures, is a significant drawback, leading to potential safety concerns and the formation of tarry byproducts.[1][3]

Mechanism in Brief: The reaction initiates with the acid-catalyzed dehydration of glycerol to acrolein. The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration to form a dihydroquinoline intermediate, which is subsequently oxidized to the quinoline.[4]

Advantages:

  • Utilizes simple, inexpensive starting materials.[1]

  • A one-pot procedure.[1]

Disadvantages:

  • Harsh and highly exothermic reaction conditions.[1]

  • Often produces low to moderate and variable yields.[1]

  • Limited scope for substitution on the pyridine ring.[1]

  • Significant potential for side reactions and tar formation.[3]

The Doebner-von Miller Reaction: A Versatile Modification

A significant improvement on the Skraup synthesis, the Doebner-von Miller reaction employs α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[5][6] This method is also catalyzed by strong acids and can suffer from similar polymerization side reactions as the Skraup synthesis, though modifications such as biphasic solvent systems can mitigate this.[6][7]

Mechanism in Brief: The mechanism is thought to involve the conjugate addition of an aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation to furnish the quinoline ring. A fragmentation-recombination pathway has also been proposed based on isotopic labeling studies.[5][8]

Advantages:

  • Greater versatility in introducing substituents compared to the Skraup synthesis.[6]

  • Can be adapted for a broader range of quinoline derivatives.

Disadvantages:

  • Still relies on strong acid catalysis and often requires heating.[7]

  • Prone to polymerization of the α,β-unsaturated carbonyl starting material, leading to tar formation and reduced yields.[7]

The Combes Synthesis: Access to 2,4-Disubstituted Quinolines

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[2][9] The choice of acid catalyst and reaction conditions can significantly influence the reaction's efficiency, with modern variations employing solid acids or microwave irradiation to improve yields and reduce reaction times.[10]

Mechanism in Brief: The reaction proceeds through the formation of an enamine from the aniline and one of the carbonyl groups of the β-diketone. Subsequent acid-catalyzed intramolecular cyclization onto the aromatic ring, followed by dehydration, yields the quinoline product.[9]

Advantages:

  • A straightforward method for preparing 2,4-disubstituted quinolines.[9]

  • The use of β-diketones allows for predictable substitution patterns.

Disadvantages:

  • Requires strong acid catalysis and often elevated temperatures.[10]

  • The use of unsymmetrical β-diketones can lead to issues with regioselectivity.[9]

The Conrad-Limpach-Knorr Synthesis: A Gateway to 4-Hydroxyquinolines (4-Quinolinols)

Specifically tailored for the synthesis of 4-hydroxyquinolines, the Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters.[11][12] The reaction conditions, particularly temperature, play a crucial role in determining the regioselectivity of the final product, yielding either a 4-hydroxyquinoline (Conrad-Limpach product) or a 2-hydroxyquinoline (Knorr product).[11]

Mechanism in Brief: The initial step is the formation of an enamine (at lower temperatures) or an anilide (at higher temperatures) from the aniline and the β-ketoester. Thermal cyclization, followed by the elimination of alcohol or water, respectively, leads to the formation of the quinolinol.[11][13]

Advantages:

  • A direct and efficient route to medicinally important 4-hydroxyquinolines.[12]

  • The regioselectivity can be controlled by adjusting the reaction temperature.[11]

Disadvantages:

  • Requires high temperatures for the cyclization step.[11]

  • The use of inert, high-boiling solvents is often necessary to achieve good yields.[11]

The Friedländer Synthesis: A Milder and More Convergent Approach

The Friedländer synthesis is a highly versatile and widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][14] It can be catalyzed by either acids or bases and generally proceeds under milder conditions than the Skraup or Doebner-von Miller reactions.[1]

Mechanism in Brief: The reaction can proceed via two main pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction and dehydration.[14]

Advantages:

  • Generally proceeds under milder conditions with good to excellent yields.[1]

  • Offers a broad substrate scope, allowing for the synthesis of a wide variety of substituted quinolines.[1]

  • Provides greater control over the substitution pattern.[1]

Disadvantages:

  • Requires the pre-synthesis of often less readily available 2-aminoaryl aldehydes or ketones.[1]

Comparative Analysis of Classical Routes

FeatureSkraup SynthesisDoebner-von Miller SynthesisCombes SynthesisConrad-Limpach-Knorr SynthesisFriedländer Synthesis
Reactants Aniline, glycerol, oxidizing agentAniline, α,β-unsaturated carbonylAniline, β-diketoneAniline, β-ketoester2-Aminoaryl aldehyde/ketone, α-methylene carbonyl
Conditions Harsh: strong acid, high temp. (>150°C)[1]Strong acid, heating[7]Strong acid, heating[10]High temperature (~250°C) for cyclization[11]Milder: acid or base catalysis, often lower temp.[1]
Yields Low to moderate, variable[1]Moderate to goodGoodGood to excellent[11]Good to excellent[1]
Key Advantage Simple, inexpensive starting materials[1]Greater versatility than Skraup[6]Direct route to 2,4-disubstituted quinolines[9]Direct route to 4-hydroxyquinolines[12]High yields, mild conditions, broad scope[1]
Key Disadvantage Hazardous, low yields, limited scope[1]Polymerization side reactions[7]Requires strong acid, potential regioselectivity issues[9]High temperatures required for cyclization[11]Requires pre-functionalized starting materials[1]

Modern Synthetic Strategies: Greener, Faster, and More Efficient

In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for quinolinol synthesis. These modern approaches often offer milder reaction conditions, improved yields, and greater functional group tolerance.

Green Chemistry Approaches

The principles of green chemistry have spurred the adoption of alternative energy sources and reaction media to improve the environmental footprint of classical quinoline syntheses.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields for syntheses like the Combes and Friedländer reactions.[10][15] For instance, a microwave-assisted Combes synthesis using a solid acid catalyst has been reported to produce 2-methyl-4-quinolinones in high yields under solvent-free conditions.[10]

  • Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and yields, particularly in heterogeneous systems.[16][17] Ultrasound has been successfully applied to the synthesis of quinoline derivatives, often in aqueous media, providing a greener alternative to traditional organic solvents.[16]

  • Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency.[18] This technology is particularly advantageous for highly exothermic reactions like the Skraup synthesis, allowing for better heat management and reduced risk.

Transition-Metal Catalysis and Domino Reactions

Modern synthetic organic chemistry has embraced the power of transition-metal catalysis and domino reactions to construct complex molecules in a single step, and quinolinol synthesis is no exception.

  • Transition-Metal Catalysis: Catalysts based on metals like copper, palladium, and iron have enabled the development of novel cyclization strategies for quinoline synthesis, often proceeding under mild conditions with high efficiency and selectivity.[19]

  • Domino Reactions: These elegant one-pot sequences, where multiple bond-forming events occur consecutively without the isolation of intermediates, offer a highly atom-economical and efficient approach to polysubstituted quinolinols.[20]

Experimental Protocols

Synthesis of 8-Hydroxyquinoline via Skraup Synthesis[4]

Materials:

  • o-Aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • o-Nitrophenol

  • Ferrous Sulfate

  • Sodium Hydroxide solution

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, cautiously add concentrated sulfuric acid to glycerol while stirring and cooling in an ice bath.

  • To this cooled mixture, slowly add o-aminophenol.

  • Add o-nitrophenol and a small amount of ferrous sulfate.

  • Heat the mixture to 135-140°C and maintain for 2-3 hours.[20]

  • After cooling, carefully pour the reaction mixture into ice water.

  • Neutralize the solution with concentrated sodium hydroxide solution to a pH of 7.5-8 to precipitate the 8-hydroxyquinoline.[4]

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.

Synthesis of 2-Methyl-4-hydroxyquinoline via Conrad-Limpach Synthesis[18]

Materials:

  • Ethyl β-anilinocrotonate

  • Dowtherm (high-boiling solvent)

  • Petroleum ether

  • Decolorizing carbon

Procedure:

  • In a three-necked round-bottomed flask equipped with a dropping funnel, mechanical stirrer, and air condenser, heat Dowtherm to reflux.

  • Rapidly add ethyl β-anilinocrotonate through the dropping funnel.

  • Continue stirring and refluxing for 10-15 minutes.

  • Allow the mixture to cool to room temperature, during which a solid will separate.

  • Add petroleum ether, collect the solid by filtration, and wash with petroleum ether.

  • For purification, dissolve the crude product in boiling water with decolorizing carbon, filter the hot solution, and allow it to cool to crystallize the pure 2-methyl-4-hydroxyquinoline.

Visualizing the Synthetic Pathways

Logical Flow of Classical Quinolinol Syntheses

G Aniline Aniline / Substituted Aniline Skraup Skraup Aniline->Skraup + Glycerol, H₂SO₄, Oxidant Doebner Doebner-von Miller Aniline->Doebner + α,β-Unsaturated Carbonyl, H⁺ Combes Combes Aniline->Combes + β-Diketone, H⁺ Conrad Conrad-Limpach-Knorr Aniline->Conrad + β-Ketoester oAminoaryl o-Aminoaryl Aldehyde/Ketone Friedlander Friedländer oAminoaryl->Friedlander + α-Methylene Carbonyl Quinolinol Substituted Quinolinols Skraup->Quinolinol Doebner->Quinolinol Disubstituted 2,4-Disubstituted Quinolines Combes->Disubstituted Hydroxyquinoline4 4-Hydroxyquinolines Conrad->Hydroxyquinoline4 Friedlander->Quinolinol Hydroxyquinoline4->Quinolinol Disubstituted->Quinolinol

Caption: Overview of classical synthetic routes to substituted quinolinols.

Experimental Workflow for Friedländer Synthesis

G start Start: Combine Reactants reactants 2-Aminoaryl Ketone + α-Methylene Carbonyl + Catalyst + Solvent start->reactants reaction Reaction Step (Heating/Stirring) reactants->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Neutralization & Extraction) monitoring->workup Complete drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification product Final Product: Substituted Quinolinol purification->product

Caption: Generalized experimental workflow for the Friedländer synthesis.

Conclusion and Future Outlook

The synthesis of substituted quinolinols remains a vibrant and evolving field of chemical research. While classical methods such as the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer syntheses provide the foundational tools for accessing these important scaffolds, their limitations, particularly in terms of harsh reaction conditions and environmental impact, are significant.

The future of quinolinol synthesis undoubtedly lies in the continued development and refinement of greener and more efficient methodologies. The integration of modern techniques such as microwave and ultrasound irradiation, as well as the adoption of flow chemistry, will be instrumental in overcoming the safety and scalability challenges associated with traditional approaches. Furthermore, the design of novel transition-metal catalysts and the exploration of elegant domino reaction cascades will continue to push the boundaries of what is possible, enabling the rapid and sustainable synthesis of increasingly complex and functionally diverse quinolinol derivatives for the next generation of medicines and materials. The choice of synthetic route will always be a strategic decision based on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. However, with an expanding arsenal of both classical and modern synthetic tools, chemists are better equipped than ever to meet the growing demand for this vital class of heterocyclic compounds.

References

A Senior Application Scientist's Guide: Benchmarking the Reactivity of 4-Bromo vs. 4-Chloroquinolines in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, and its functionalization via cross-coupling reactions is a critical step in drug discovery pipelines. A frequent decision point for synthetic chemists is the choice between haloquinoline building blocks, primarily 4-bromoquinolines and their more economical 4-chloroquinoline counterparts. This guide provides an in-depth comparison of their reactivity in four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck. We will delve into the fundamental mechanistic principles governing their differential reactivity, present comparative experimental data, and offer detailed protocols to guide researchers in making informed decisions for their synthetic campaigns. The core finding is that while 4-bromoquinolines offer broader compatibility and milder reaction conditions due to inherent reactivity, recent advances in catalyst technology have rendered 4-chloroquinolines viable and highly attractive alternatives, particularly for large-scale synthesis.

The Underlying Principle: Why Halogen Choice Matters

In the landscape of palladium-catalyzed cross-coupling reactions, the identity of the halogen on the aromatic ring is arguably the most critical parameter influencing reaction success. The generally accepted reactivity trend for aryl halides is I > Br > Cl > F .[1][2] This hierarchy is not arbitrary; it is rooted in fundamental physical organic principles that directly impact the catalytic cycle.

Bond Dissociation Energy (BDE)

The strength of the carbon-halogen (C-X) bond is a primary determinant of reactivity. A weaker bond is more easily broken, facilitating the crucial first step of the catalytic cycle. The C-Cl bond is significantly stronger (higher BDE) than the C-Br bond, requiring a greater energy input to activate.[3][4]

Aryl Halide (Ph-X)Bond Dissociation Energy (kcal/mol)
Phenyl Chloride (Ph-Cl)~97 kcal/mol[3]
Phenyl Bromide (Ph-Br)~84 kcal/mol[3]

This ~13 kcal/mol difference is substantial and explains why reactions with 4-chloroquinolines often demand more forcing conditions (higher temperatures, stronger bases) or more sophisticated catalysts than their 4-bromoquinoline analogs.

The Rate-Determining Step: Oxidative Addition

For many cross-coupling reactions, the initial oxidative addition of the aryl halide to the low-valent palladium(0) catalyst is the rate-determining step.[5][6] During this step, the palladium center inserts into the C-X bond, forming a Pd(II) intermediate. The higher bond dissociation energy of the C-Cl bond translates to a higher activation energy barrier for this oxidative addition, making the process kinetically slower and more challenging compared to the C-Br bond.[6][7] This fundamental difference underpins all the practical variations in reaction protocols discussed below.

Catalytic_Cycle cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle cluster_reactivity Reactivity Note PdL2 Pd(0)L₂ (Active Catalyst) OAP Ar-Pd(II)(X)L₂ PdL2->OAP Oxidative Addition (Ar-X) TMP Ar-Pd(II)(R)L₂ OAP->TMP Transmetalation (R-M) TMP->PdL2 Reductive Elimination Result Ar-R (Product) TMP->Result Note The Oxidative Addition step (Ar-X) is significantly slower and more energetically demanding for Ar-Cl than for Ar-Br. This is the key reactivity bottleneck.

General catalytic cycle for cross-coupling reactions.

Comparative Analysis in Key Coupling Reactions

The theoretical principles of reactivity manifest as practical differences in reaction conditions and outcomes. Here, we benchmark the performance of 4-bromo- vs. 4-chloroquinoline in the most common C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is a workhorse in modern synthesis.[8][9] The difference in reactivity between bromo- and chloroquinolines is particularly evident here.

Comparative Performance: 4-Bromoquinolines are highly reliable substrates that react under a wide range of "standard" conditions, often with simple catalysts like Pd(PPh₃)₄.[10] In contrast, 4-chloroquinolines typically fail to react or give low yields with these first-generation catalysts. Their successful coupling requires more specialized systems, usually involving bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that facilitate the difficult oxidative addition to the C-Cl bond.[11][12]

SubstrateCatalyst SystemBaseTemp. (°C)Typical YieldCausality & Insight
4-Bromoquinoline Pd(PPh₃)₄ or Pd(dppf)Cl₂Na₂CO₃, K₂CO₃80-10080-98%The weaker C-Br bond allows for efficient oxidative addition with standard, less electron-rich phosphine ligands.[1]
4-Chloroquinoline Pd₂(dba)₃ / XPhos or Pd(OAc)₂ / PCy₃K₃PO₄, Cs₂CO₃100-12075-95%Requires highly active catalyst systems.[11] Bulky, electron-rich ligands stabilize the Pd(0) center and promote the challenging C-Cl bond cleavage.
Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine, a crucial transformation for synthesizing anilines and their derivatives.[13][14] Similar to the Suzuki coupling, activating 4-chloroquinolines demands more robust catalytic systems.

Comparative Performance: While 4-bromoquinolines can be coupled with various amines using ligands like BINAP, the activation of 4-chloroquinolines generally necessitates the use of sterically hindered dialkylbiaryl phosphine ligands developed by Buchwald and others.[13][15] These ligands accelerate both the oxidative addition and the subsequent reductive elimination steps.

SubstrateCatalyst SystemBaseTemp. (°C)Typical YieldCausality & Insight
4-Bromoquinoline Pd₂(dba)₃ / BINAPNaOtBu80-10085-99%The C-Br bond is sufficiently reactive for older generations of phosphine ligands.[16]
4-Chloroquinoline Pd₂(dba)₃ / XPhos or tBuXPhosNaOtBu, K₃PO₄100-11070-95%The use of highly active, bulky ligands is essential to overcome the high activation barrier of C-Cl oxidative addition.[17]
Sonogashira Coupling

The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper(I) catalytic system.[18][19]

Comparative Performance: The reactivity trend holds true for Sonogashira couplings. 4-Bromoquinolines react efficiently under standard Pd/CuI conditions.[20] 4-Chloroquinolines are notoriously difficult substrates for this reaction and often require higher catalyst loadings, higher temperatures, and sometimes specialized copper-free conditions with highly active palladium catalysts to achieve reasonable yields.[11][21]

SubstrateCatalyst SystemBaseTemp. (°C)Typical YieldCausality & Insight
4-Bromoquinoline Pd(PPh₃)₂Cl₂ / CuIEt₃N, iPr₂NH25-8080-95%Standard conditions are generally effective due to the favorable kinetics of C-Br bond activation.[22]
4-Chloroquinoline Pd(OAc)₂ / SPhos (Cu-free)Cs₂CO₃, K₂CO₃100-13050-85%Very challenging. Requires elevated temperatures and advanced catalyst systems. The C-Cl bond is often too inert for classic Pd/CuI systems.[11]
Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[23][24] This reaction is often less sensitive to the C-X bond strength than the other couplings but still shows a clear preference for bromides.

Comparative Performance: 4-Bromoquinolines undergo Heck reactions under relatively mild conditions, often using phosphine-free catalysts like Pd(OAc)₂ or Pd/C.[25] 4-Chloroquinolines require more active catalysts, such as those employing N-heterocyclic carbene (NHC) ligands or bulky phosphines, along with higher temperatures to push the reaction to completion.[26]

SubstrateCatalyst SystemBaseTemp. (°C)Typical YieldCausality & Insight
4-Bromoquinoline Pd(OAc)₂ / P(o-tol)₃Et₃N, K₂CO₃100-12075-90%The reaction proceeds reliably with standard Heck conditions.[27]
4-Chloroquinoline Pd(OAc)₂ / IPr (NHC ligand)K₃PO₄120-14060-85%Requires more thermally stable and active catalysts to promote the slow oxidative addition of the C-Cl bond.[26]

Experimental Protocols: A Practical Comparison

To illustrate the practical implications of these reactivity differences, we provide two validated, step-by-step protocols for a Suzuki-Miyaura coupling. Note the key differences in the catalyst system, base, and temperature required for the two substrates.

Protocol 1: Suzuki Coupling of 4-Bromoquinoline (Standard Conditions)

Objective: To synthesize 4-(4-methoxyphenyl)quinoline from 4-bromoquinoline and 4-methoxyphenylboronic acid.

Methodology:

  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask, add 4-bromoquinoline (208 mg, 1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv), and sodium carbonate (212 mg, 2.0 mmol, 2.0 equiv).

  • Inerting: Seal the flask with a rubber septum, then evacuate and backfill with argon gas. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-bromoquinoline starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., 20% ethyl acetate in hexanes) to yield the product.

Protocol 2: Suzuki Coupling of 4-Chloroquinoline (Optimized Conditions for C-Cl Activation)

Objective: To synthesize 4-(4-methoxyphenyl)quinoline from 4-chloroquinoline and 4-methoxyphenylboronic acid.

Methodology:

  • Vessel Preparation: In a glovebox, add 4-chloroquinoline (164 mg, 1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv), and finely ground potassium phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv) to an oven-dried 25 mL Schlenk tube.

  • Catalyst Addition: In the same glovebox, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (9.2 mg, 0.01 mmol, 1 mol% Pd) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (19 mg, 0.04 mmol, 4 mol%).

  • Inerting & Solvent: Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the tube in a preheated oil bath at 110 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Workup & Purification: Follow steps 7 and 8 from Protocol 1.

Decision Workflow: Which Substrate to Choose?

The choice between a 4-bromo- and a 4-chloroquinoline is a strategic one, balancing reactivity, cost, and downstream considerations.

Decision_Workflow start Project Start: Need to Functionalize Quinoline at C4 cost Is cost a primary driver? (e.g., large-scale synthesis) start->cost reactivity Is rapid reaction development & substrate scope crucial? (e.g., early-stage discovery) cost->reactivity No use_chloro Choose 4-Chloroquinoline cost->use_chloro Yes downstream Is a subsequent coupling at another position planned? reactivity->downstream No use_bromo Choose 4-Bromoquinoline reactivity->use_bromo Yes downstream->cost No selective Use a di-halo substrate (e.g., 4-chloro-6-bromoquinoline) and exploit differential reactivity. Couple at C-Br first. downstream->selective Yes chloro_req REQUIREMENT: - Modern, bulky phosphine catalyst - Higher temperatures - Longer reaction times - Rigorous optimization use_chloro->chloro_req bromo_adv ADVANTAGES: - Milder conditions - Shorter reaction times - Broader catalyst compatibility - More reliable for complex substrates use_bromo->bromo_adv

Substrate selection workflow for C4-functionalization of quinolines.

Conclusion and Future Outlook

The benchmarking of 4-bromo- versus 4-chloroquinolines reveals a clear trade-off between inherent reactivity and substrate cost.

  • 4-Bromoquinolines remain the substrate of choice for rapid, reliable synthesis, especially in a discovery setting where reaction conditions need to be mild and broadly applicable across a diverse range of coupling partners. Their lower activation barrier for oxidative addition makes them forgiving and versatile.[2]

  • 4-Chloroquinolines represent the more economical and atom-efficient option, making them highly desirable for process chemistry and large-scale manufacturing.[11] However, unlocking their synthetic potential is critically dependent on the use of modern, highly active catalyst systems designed specifically for C-Cl bond activation.

As catalyst development continues to advance, the reactivity gap between aryl bromides and chlorides is narrowing. The future will likely see the development of even more powerful and versatile catalysts that can activate C-Cl bonds under milder conditions, further increasing the appeal of chloro-heteroaromatics as indispensable building blocks in pharmaceutical and materials science.

References

A Senior Application Scientist's Guide to Comparative In Vivo Analysis of Novel 4-Bromoquinolin-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The journey from a promising chemical scaffold to a clinically viable drug candidate is paved with rigorous preclinical evaluation. For compounds derived from the 4-Bromoquinolin-6-ol core, a structure known for its potential in oncology and inflammation, in vivo testing represents the critical juncture where theoretical efficacy meets physiological reality.[1][2][3][4] This guide provides an in-depth, comparative framework for the in vivo assessment of lead compounds stemming from this versatile quinoline motif.

Here, we eschew a one-size-fits-all template. Instead, we present a logical, causality-driven narrative that follows the preclinical journey of two hypothetical lead candidates, LQ-A and LQ-B , derived from the this compound scaffold. These will be compared against a well-established, hypothetical competitor, "Standard-K," a known kinase inhibitor. Our focus is to illuminate not just the what but the why behind each experimental choice, ensuring a self-validating and scientifically sound evaluation process.[5][6][7]

The Strategic Imperative: From Scaffold to Systemic Evaluation

The this compound scaffold is a privileged structure in medicinal chemistry.[3] The bromine at position 4 offers a reactive handle for cross-coupling reactions, enabling the synthesis of diverse derivatives, while the quinolinone core is a frequent feature in kinase inhibitors.[3] Our lead compounds, LQ-A and LQ-B, were optimized from an initial screen based on superior in vitro potency and selectivity. The primary goal of the in vivo testing phase is to build a comprehensive profile comparing their efficacy, pharmacokinetics (PK), and safety to determine which, if any, warrants advancement.[6][7][8][9]

The overall workflow is designed to de-risk the progression of these compounds, making critical go/no-go decisions at each stage based on integrated data.

G cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: Safety Assessment cluster_3 Decision Gate Efficacy In Vivo Efficacy Model (Anti-Inflammatory) PK Rodent PK Study (Single Dose IV & PO) Efficacy->PK Promising Efficacy Tox Acute Toxicity Study (Dose Escalation) PK->Tox Favorable PK Profile Decision Candidate Selection: LQ-A vs. LQ-B vs. Standard-K Tox->Decision Acceptable Safety Margin

Caption: High-level workflow for in vivo compound evaluation.

Comparative Efficacy in a Relevant Disease Model

Causality: The choice of an in vivo model is paramount and must reflect the compound's proposed mechanism of action. Quinoline derivatives have shown promise as anti-inflammatory agents.[2] Therefore, we selected the carrageenan-induced paw edema model in rats, a classic and well-characterized model of acute inflammation, to assess and compare the efficacy of LQ-A, LQ-B, and Standard-K.[10][11][12] This model allows for a straightforward, quantitative measurement of a compound's ability to suppress an inflammatory response.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Acclimatization: Male Wistar rats (180-220g) are acclimatized for at least five days under standard laboratory conditions (22±3°C, 50-60% humidity, 12h light/dark cycle) with free access to food and water.[13][14]

  • Grouping: Animals are randomly assigned to five groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC-Na, oral)

    • Group 2: LQ-A (50 mg/kg, oral)

    • Group 3: LQ-B (50 mg/kg, oral)

    • Group 4: Standard-K (30 mg/kg, oral)

    • Group 5: Naive Control (No treatment, no carrageenan)

  • Dosing: Test compounds or vehicle are administered orally (p.o.) via gavage one hour before the inflammatory insult.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of rats in Groups 1-4.

  • Measurement: Paw volume is measured for all groups at time 0 (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Endpoint Calculation: The percentage inhibition of edema is calculated at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.[11]

Comparative Efficacy Data
CompoundDose (mg/kg, p.o.)Peak Edema Inhibition (%) @ 3hrStatistical Significance (vs. Vehicle)
Vehicle Control N/A0%-
LQ-A 5058.2%p < 0.01
LQ-B 5041.5%p < 0.05
Standard-K 3065.7%p < 0.01

Analysis: LQ-A demonstrates significant anti-inflammatory activity, approaching the efficacy of the lower-dosed Standard-K. LQ-B shows moderate but statistically significant activity. This initial efficacy screen positions LQ-A as the more promising candidate to move forward.

Pharmacokinetic Profiling: Understanding Exposure

Causality: Efficacy is meaningless if the compound cannot achieve and maintain therapeutic concentrations at the target site.[7] Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.[5][7] Comparing the PK profiles of LQ-A and LQ-B is critical for interpreting the efficacy data and predicting human dose.[9] Poor PK properties, such as low bioavailability or rapid clearance, are common reasons for candidate failure.[15][16]

Experimental Protocol: Rodent Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats (200-250g) with cannulated jugular veins are used to facilitate serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group: LQ-A and LQ-B are administered as a single bolus dose (e.g., 5 mg/kg) in a suitable solubilizing vehicle (e.g., DMSO/PEG400/Saline).

    • Oral (PO) Group: LQ-A and LQ-B are administered via gavage as a single dose (e.g., 50 mg/kg) in the same formulation used for the efficacy study.

  • Blood Sampling: Blood samples (~100 µL) are collected from the jugular vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compounds are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[17]

  • Parameter Calculation: Non-compartmental analysis is used to calculate key PK parameters.

Comparative Pharmacokinetic Data
ParameterLQ-A (50 mg/kg PO)LQ-B (50 mg/kg PO)Standard-K (30 mg/kg PO)
Cmax (ng/mL) 18509752200
Tmax (hr) 2.04.01.5
AUC₀-t (ng*hr/mL) 9860615011500
Half-life (t½, hr) 6.55.87.2
Bioavailability (F%) 45%28%60%

Analysis: LQ-A exhibits a superior pharmacokinetic profile to LQ-B, with higher peak plasma concentration (Cmax), greater overall exposure (AUC), and significantly better oral bioavailability (F%). This favorable PK profile likely contributes to its stronger performance in the efficacy model. The slower time to peak concentration (Tmax) for LQ-B suggests slower absorption. While Standard-K has the best overall profile, LQ-A's properties are well within an acceptable range for a lead compound.[18]

Safety and Toxicology: Defining the Therapeutic Window

Causality: A potent and bioavailable compound is of no use if it is toxic. Early assessment of acute toxicity is a regulatory requirement and crucial for establishing a preliminary safety margin.[5][19] We employ a dose escalation study, following OECD guidelines, to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[13][20]

Experimental Protocol: Acute Oral Toxicity Study (OECD 420 Fixed Dose Procedure)
  • Animal Model: Healthy, nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old) are used, as this sex is often found to be slightly more sensitive.[13]

  • Dosing: The study begins with a starting dose (e.g., 300 mg/kg) based on available in vitro cytotoxicity data. A single animal is dosed.

  • Observation: Depending on the outcome (no toxicity, evident toxicity, or mortality), the dose for the next animal is either increased (e.g., to 2000 mg/kg), kept the same, or decreased (e.g., to 50 mg/kg). This sequential procedure uses a minimum number of animals.[13]

  • Clinical Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior, etc.), and body weight changes for 14 days post-dosing.[13][20]

  • Endpoint: The primary endpoint is the identification of the dose level that causes evident toxicity but no mortality, which helps classify the compound's toxicity.

Comparative Safety Assessment
CompoundStarting Dose (mg/kg)Outcome / ObservationsGHS ClassificationEstimated MTD (mg/kg)
LQ-A 300No adverse effects observed. At 2000 mg/kg, mild lethargy noted for 24h, no mortality.Category 5 or Unclassified>2000
LQ-B 300Evident toxicity (piloerection, lethargy).Category 4 (Harmful if swallowed)<300
Standard-K 300No adverse effects observed.Category 5 or Unclassified>2000

Analysis: LQ-A demonstrates a very strong safety profile, with an MTD exceeding 2000 mg/kg. This provides a wide therapeutic window when compared to its effective dose in the inflammation model. In stark contrast, LQ-B shows signs of toxicity at 300 mg/kg, indicating a narrow therapeutic window and raising significant safety concerns.

Mechanistic Insight: Targeting a Signaling Pathway

Causality: Understanding how a compound works provides a rational basis for its development. Many quinoline-based small molecules function as kinase inhibitors.[21] Based on in vitro screening (data not shown), LQ-A is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase in angiogenesis and inflammation.[22][23][24][25] Visualizing this pathway helps contextualize the compound's biological effect.

G cluster_membrane Cell Membrane VEGFA VEGF-A VEGFR2 VEGFR-2 Receptor VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 LQA LQ-A LQA->VEGFR2 Inhibits Autophosphorylation PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf PKC->RAF Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling cascade by LQ-A.[22][24][26]

Conclusion and Path Forward

  • LQ-A emerges as the superior candidate. It demonstrates strong efficacy, possesses a favorable pharmacokinetic profile with good oral bioavailability, and has an excellent safety margin.

  • LQ-B , despite showing some efficacy, is hampered by poor pharmacokinetics and a concerning toxicity profile, making it unsuitable for further development.

The logical path forward is to advance LQ-A into the next phase of preclinical development. This would involve chronic toxicology studies, formulation optimization, and efficacy testing in more complex, chronic disease models to build a robust data package for an Investigational New Drug (IND) application. This structured, comparative approach ensures that resources are focused on the candidate with the highest probability of success, embodying the core principles of modern drug discovery.[5][6][9]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-Bromoquinolin-6-ol demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The proper disposal of such compounds is not a mere procedural afterthought; it is a critical component of responsible laboratory practice. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, grounded in the principles of chemical hazard mitigation and regulatory compliance. The causality behind each recommendation is explained to empower you with the knowledge to manage this and similar halogenated compounds with confidence and integrity.

Hazard Assessment: Understanding the "Why"

This compound is a halogenated, heterocyclic aromatic compound. Its chemical structure dictates its toxicological profile and, consequently, its disposal requirements. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its primary hazards based on structurally similar chemicals like 6-bromoquinoline and other brominated aromatics.

  • Halogenated Nature : The presence of a bromine atom classifies this compound as a halogenated organic compound . This is the single most important factor for its disposal.[1][2] During incineration, halogenated compounds can form acidic and highly corrosive gases (e.g., hydrogen bromide), which require specialized flue gas scrubbing systems to prevent environmental release.[3] This necessitates segregation from non-halogenated waste, which can often be recycled as fuel, making its disposal less complex and costly.[4]

  • Acute Toxicity : Similar compounds are listed as harmful if swallowed (Acute Toxicity, Oral, Category 4).[5][6]

  • Irritation : Skin and eye irritation (Category 2) are common hazards associated with quinoline derivatives.[7][8]

  • Environmental Hazard : Many halogenated organic compounds are toxic to aquatic life, and their discharge into drains and sewer systems must be strictly avoided.[3][9][10]

This hazard profile mandates that all waste streams containing this compound be treated as hazardous waste and managed through a licensed chemical destruction facility. The universal precautionary statement, "Dispose of contents/container to an approved waste disposal plant," is the guiding principle.[9]

The Core Directive: Segregation of Halogenated Waste

The cornerstone of proper chemical waste management is meticulous segregation. Mixing waste streams can lead to dangerous chemical reactions, complicates disposal, and significantly increases costs. For this compound, the primary directive is its collection as Halogenated Organic Waste .

Your institution's Environmental Health & Safety (EHS) department will have designated containers for this waste stream, often color-coded for clarity (e.g., green-labeled carboys).[1] Never mix halogenated waste with non-halogenated organic solvents (like acetone, hexane, or ethanol) unless the mixture itself is unavoidable from the experimental procedure.[4]

Decision Workflow for this compound Waste

The following diagram outlines the critical decision points for handling any material potentially contaminated with this compound.

G cluster_ppe Step 1: Personal Protective Equipment cluster_classification Step 2: Waste Stream Classification cluster_containment Step 3: Containment & Labeling cluster_disposal Step 4: Final Disposal start Waste Generation (Containing this compound) ppe Wear Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid Grossly Contaminated Solids (e.g., leftover reagent, spill debris) waste_type->solid Solid sharps Contaminated Sharps (Needles, Scalpels) waste_type->sharps Sharps liquid Contaminated Liquids (Solutions, Rinsates) waste_type->liquid Liquid consumables Lightly Contaminated Consumables (Gloves, Wipes, Weigh Boats) waste_type->consumables Consumables hw_container Collect in Designated HALOGENATED ORGANIC WASTE Container solid->hw_container sharps_container Place in Puncture-Proof Sharps Container sharps->sharps_container liquid->hw_container consumables->hw_container labeling Label Container Clearly: 'Hazardous Waste' 'Halogenated Organics' 'this compound' List all components and % hw_container->labeling sharps_container->labeling storage Store container sealed in Satellite Accumulation Area (SAA) labeling->storage disposal_request Arrange for Pickup by Certified EHS Personnel storage->disposal_request

Caption: Waste disposal decision workflow for this compound.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for ensuring safety and compliance.

Protocol 1: Disposal of Unused or Expired Solid this compound
  • Personal Protective Equipment (PPE): At a minimum, wear a fully-buttoned lab coat, chemical splash goggles, and double nitrile gloves.[11]

  • Work Area: Conduct this operation within a certified chemical fume hood to prevent inhalation of any fine powders.

  • Container Preparation: Obtain a designated hazardous waste container compatible with halogenated organics (e.g., a high-density polyethylene (HDPE) container).[11] The container must be clean, in good condition, and have a secure, threaded cap.[2]

  • Labeling: Pre-label the container with a "Hazardous Waste" tag. Clearly write "Halogenated Organic Waste" and list the full chemical name: "this compound".

  • Transfer: Carefully transfer the solid compound into the labeled waste container. Avoid creating dust. Use spark-proof tools if there is any risk of static discharge.[3]

  • Closure and Storage: Securely close the container. Wipe the exterior of the container with a damp cloth to remove any external contamination, disposing of the wipe as hazardous waste. Store the container in your lab's designated Satellite Accumulation Area (SAA).

Protocol 2: Decontamination and Disposal of "Empty" Reagent Bottles
  • PPE: Wear standard PPE as described above.

  • Initial Decontamination (in a fume hood): a. Select a solvent in which this compound is soluble (e.g., acetone or ethanol). b. Rinse the "empty" bottle three times with a small amount of the chosen solvent. c. Crucially, collect all solvent rinsate in your designated "Halogenated Organic Liquid Waste" container. [3] This rinsate is now hazardous waste.

  • Final Disposal: Once triple-rinsed, the bottle can often be managed as non-hazardous solid waste. Deface the label completely to prevent reuse. Puncture the container to make it unusable for other purposes before disposal in a sanitary landfill or recycling bin, as per institutional policy.[3]

Protocol 3: Disposal of Contaminated Lab Consumables
  • Collection: All solid items that have come into direct contact with this compound—including gloves, weigh paper, pipette tips, and absorbent pads used for minor spills—must be disposed of as hazardous waste.

  • Containment: Place these items in a tough, sealable plastic bag or a designated solid waste container clearly labeled "Halogenated Organic Solid Waste" and listing "this compound" as a contaminant.

  • Final Transfer: Periodically transfer the contents of the bag into your main solid halogenated waste drum or container.

Management of Chemical Incompatibilities

To prevent dangerous reactions within the waste container, it is critical to avoid mixing this compound waste with incompatible chemical classes. Halogenated compounds can react violently or degrade when mixed with certain substances.[11]

Incompatible Chemical ClassExamplesRationale and Potential Hazard
Strong Oxidizing Agents Nitric acid, Peroxides, PermanganatesCan cause violent exothermic reactions, leading to fire or explosion.[7]
Strong Bases Sodium hydroxide, Potassium hydroxideMay promote degradation or dehalogenation reactions, which can be exothermic.
Reactive Metals Sodium, Potassium, Magnesium, AluminumCan react with the bromine atom, potentially leading to vigorous or explosive reactions.
Acids (in metal containers) N/AHalogenated solvents can degrade to form acids (e.g., HBr), which then corrode metal containers, leading to leaks.[11] Always use compatible plastic or glass containers.

This table is based on general compatibility guidelines for halogenated compounds.[12]

Emergency Procedures: Spill Management

Accidents happen, and a clear plan is your best defense.

  • Small Spills (<100 mL or manageable in <10 mins):

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE, including double nitrile gloves, goggles, and a lab coat.[11]

    • Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a cloth and a suitable solvent, collecting all cleaning materials as halogenated hazardous waste.[11]

  • Large Spills (>100 mL or unmanageable):

    • Evacuate the immediate area.

    • Alert others and activate the fire alarm if necessary to facilitate a full lab evacuation.[2]

    • Close the doors to the affected area.

    • Call your institution's emergency number or EHS department immediately. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

By internalizing these principles and protocols, you not only ensure your personal safety and that of your colleagues but also uphold the scientific community's responsibility to protect our shared environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromoquinolin-6-ol
Reactant of Route 2
4-Bromoquinolin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.